molecular formula C19H14F5NO5 B8820144 Ald-Ph-amido-PEG1-C2-Pfp ester CAS No. 2101206-67-9

Ald-Ph-amido-PEG1-C2-Pfp ester

Katalognummer: B8820144
CAS-Nummer: 2101206-67-9
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: JUOKBCYOAVSJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ald-Ph-amido-PEG1-C2-Pfp ester is a useful research compound. Its molecular formula is C19H14F5NO5 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2101206-67-9

Molekularformel

C19H14F5NO5

Molekulargewicht

431.3 g/mol

IUPAC-Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate

InChI

InChI=1S/C19H14F5NO5/c20-13-14(21)16(23)18(17(24)15(13)22)30-12(27)5-7-29-8-6-25-19(28)11-3-1-10(9-26)2-4-11/h1-4,9H,5-8H2,(H,25,28)

InChI-Schlüssel

JUOKBCYOAVSJOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-Pfp Ester for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which connects the antibody to the payload, is critical in defining the stability, efficacy, and safety profile of the ADC. This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable linker featuring a single polyethylene (B3416737) glycol (PEG) unit and a pentafluorophenyl (PFP) ester for conjugation. This document details its chemical properties, provides a representative experimental protocol for its use in ADC synthesis, and discusses its mechanism of action.

Introduction to this compound

This compound is a heterobifunctional linker designed for the development of ADCs.[1][2][3] Its structure comprises three key functional components:

  • An aldehyde-functionalized phenylamido group : This serves as the attachment point for a payload, typically through a reaction with a compatible functional group on the drug molecule.

  • A single polyethylene glycol (PEG1) spacer : The short PEG chain enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.

  • A pentafluorophenyl (PFP) ester : This highly reactive functional group is designed for efficient and stable amide bond formation with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody.

The linker is classified as non-cleavable , meaning it does not contain a specific motif for enzymatic or chemical cleavage in the tumor microenvironment.[4][5] Instead, the release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C19H14F5NO5[2][3][7]
Molecular Weight 431.31 g/mol [2]
CAS Number 2101206-67-9[3][7][8]
Appearance White to off-white solidN/A
Purity >95%[7]
Solubility Soluble in DMSO, DMF[2]
Storage -20°C, under inert atmosphere[3]

Advantages of the PFP Ester in Bioconjugation

The PFP ester offers several advantages over other amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, making it a valuable tool in ADC development:

  • Enhanced Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters. This leads to more efficient conjugation reactions, particularly at physiological pH, and reduces the need for a large excess of the linker-payload complex.

  • Increased Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, resulting in faster reaction kinetics with primary amines.

Experimental Protocol: Synthesis of a Representative ADC

This section provides a detailed, representative protocol for the synthesis of an antibody-drug conjugate using this compound. This protocol is for illustrative purposes and may require optimization for specific antibodies and payloads.

Materials and Reagents
  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • This compound

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Hydroxylamine (B1172632) solution (50 mM in PBS)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) column for DAR analysis

  • SDS-PAGE gels and reagents

  • Spectrophotometer

Experimental Workflow

The overall workflow for the synthesis and purification of the ADC is depicted in the following diagram:

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization A 1. Prepare Antibody Solution C 3. Conjugation Reaction A->C Add to reaction vessel B 2. Prepare Linker-Payload Solution B->C D 4. Quench Reaction C->D Add hydroxylamine E 5. Purify ADC (SEC) D->E F 6. Characterize ADC E->F Analyze purified ADC

Caption: A streamlined workflow for the synthesis and purification of an ADC.

Step-by-Step Procedure
  • Antibody Preparation:

    • Dialyze the stock solution of the monoclonal antibody against PBS (pH 7.4) to remove any amine-containing buffer components.

    • Adjust the concentration of the antibody to 5-10 mg/mL in PBS.

  • Linker-Payload Activation:

    • In a separate reaction vessel, dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of this compound in anhydrous DMSO.

    • Allow the reaction to proceed at room temperature for 2-4 hours to form the aldehyde-functionalized linker-payload complex. Monitor the reaction by LC-MS.

  • Conjugation Reaction:

    • To the antibody solution, add the activated linker-payload complex from step 2. A typical starting molar excess of the linker-payload to the antibody is 5-10 fold.

    • Adjust the pH of the reaction mixture to 8.0-8.5 using the sodium bicarbonate buffer.

    • Incubate the reaction at 4°C for 12-18 hours with gentle agitation.

  • Quenching:

    • To quench any unreacted PFP esters, add a 20-fold molar excess of hydroxylamine solution and incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated size-exclusion chromatography (SEC) column with PBS (pH 7.4) as the mobile phase.

    • Collect the fractions containing the purified ADC, identified by UV absorbance at 280 nm.

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC-HPLC).

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using size-exclusion chromatography (SEC-HPLC) and SDS-PAGE under both reducing and non-reducing conditions.

  • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA-based assay.

Representative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for an ADC synthesized using the protocol described above.

Table 2: Characterization of Hypothetical ADC

ParameterResult
Average DAR 3.8
Monomer Purity (SEC-HPLC) >98%
Antigen Binding (EC50) 1.5 nM

Table 3: In Vitro Cytotoxicity against a HER2-Positive Cancer Cell Line (SK-BR-3)

CompoundIC50 (nM)
Hypothetical ADC 5.2
Unconjugated Antibody >1000
Free Cytotoxic Payload 0.8

Table 4: Plasma Stability of Hypothetical ADC

Time (days)% Intact ADC Remaining
0100
198.5
396.2
792.1

Mechanism of Action of a Non-Cleavable ADC

ADCs constructed with non-cleavable linkers like this compound have a distinct mechanism of action that relies on the cellular machinery of the target cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation 4. Fusion Payload Released Payload (Amino Acid-Linker-Drug) Degradation->Payload 5. Payload Release Apoptosis Apoptosis Payload->Apoptosis 6. Cytotoxicity

Caption: The mechanism of action for a non-cleavable ADC targeting a cancer cell.

The process begins with the ADC circulating in the bloodstream and binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into an endosome. The endosome then traffics to and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome leads to the complete proteolytic degradation of the antibody component of the ADC. This degradation liberates the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex can then exit the lysosome and exert its cytotoxic effect, ultimately leading to apoptosis of the cancer cell. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cell, which can minimize off-target toxicity.[4][5][6]

Conclusion

This compound is a valuable tool for the construction of antibody-drug conjugates. Its non-cleavable design, coupled with the benefits of a hydrophilic PEG spacer and a highly reactive PFP ester, allows for the synthesis of stable and potent ADCs. The provided representative protocol and data offer a framework for researchers to explore the potential of this linker in the development of novel targeted cancer therapies. As with any ADC component, careful optimization and characterization are essential to achieve the desired therapeutic index.

References

An In-Depth Technical Guide to Ald-Ph-amido-PEG1-C2-Pfp Ester: A Non-Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable linker designed for the development of stable and effective ADCs.

This linker incorporates three key chemical motifs: a benzaldehyde (B42025) group for reaction with specific functionalities on a drug or payload, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and pharmacokinetic properties, and a pentafluorophenyl (Pfp) ester for efficient and stable conjugation to antibodies.

Chemical Structure and Properties

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups allowing for the sequential conjugation of a drug and an antibody.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H14F5NO5[1]
Molecular Weight 431.32 g/mol [1]
CAS Number 2101206-67-9[1]
Purity Typically >96%[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[2]
Storage -20°C, desiccated[2]

The Role of Key Functional Groups

The unique combination of functional groups in this compound offers distinct advantages in ADC development.

Pentafluorophenyl (Pfp) Ester: Superior Amine-Reactive Chemistry

The Pfp ester is a highly reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[3] A key advantage of Pfp esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous environments.[2][4] This enhanced stability leads to more efficient conjugation reactions and a higher yield of the desired ADC, as the linker is less likely to deactivate before reacting with the antibody.[2] Kinetic studies have shown that the coupling speed of Pfp esters is significantly higher than other active esters.[5]

Table 2: Comparison of Pfp and NHS Esters for Bioconjugation

FeaturePfp EsterNHS Ester
Reactivity with Amines HighHigh
Hydrolytic Stability More stable, less susceptible to spontaneous hydrolysis[2][3][4]Less stable, hydrolyzes more readily in aqueous buffers[4]
Conjugation Efficiency Generally higher due to reduced hydrolysis[2]Can be lower due to competing hydrolysis
Optimal pH for Conjugation pH 7.0-9.0[2]pH 7.0-8.0
Benzaldehyde Group: Versatile Drug Conjugation

The benzaldehyde moiety provides a versatile handle for the attachment of various drug payloads. It can react with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively.[6][7] This bioorthogonal reaction allows for the specific and efficient conjugation of the drug to the linker either before or after the linker is attached to the antibody. The reactivity of the benzaldehyde can be influenced by the electronic properties of the aromatic ring.[8]

Non-Cleavable Linker Design: Enhanced Stability

This compound is a non-cleavable linker, meaning it does not contain a specific chemical bond designed to be broken under physiological conditions.[9] This design feature contributes to the overall stability of the ADC in circulation, minimizing premature drug release and associated off-target toxicity.[10][11] The cytotoxic payload is released only after the ADC is internalized by the target cancer cell and the antibody component is degraded in the lysosome.[11] This mechanism of action can lead to a wider therapeutic window.[9]

Experimental Protocols

The following are generalized protocols for the synthesis of an ADC using this compound. Optimization of these protocols is recommended for specific antibodies and drug payloads.

Conjugation of this compound to an Antibody

This protocol describes the formation of the linker-antibody intermediate.

Materials:

  • Monoclonal antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the antibody for reaction with the Pfp ester.[2]

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not prepare stock solutions for long-term storage as the Pfp ester can hydrolyze.[2]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.[2]

  • Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Conjugation of a Drug Payload to the Linker-Antibody Intermediate

This protocol describes the attachment of an aminooxy- or hydrazide-containing drug to the aldehyde-functionalized antibody.

Materials:

  • Purified aldehyde-functionalized antibody from the previous step

  • Aminooxy- or hydrazide-modified drug payload

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Drug Payload Preparation: Dissolve the drug payload in a suitable solvent.

  • Conjugation Reaction: Add a molar excess of the drug payload to the purified linker-antibody solution.

  • Incubation: Incubate the reaction at room temperature for 2-24 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry to determine the drug-to-antibody ratio (DAR).

  • Purification: Purify the final ADC using methods such as size exclusion chromatography, hydrophobic interaction chromatography (HIC), or protein A chromatography to remove any unreacted drug and other impurities.

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the use of this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug-Linker Conjugation Antibody Monoclonal Antibody (in amine-free buffer) Reaction1 Amine-Pfp Ester Reaction (pH 7.2-8.0) Antibody->Reaction1 Linker This compound (dissolved in DMSO/DMF) Linker->Reaction1 Purification1 Purification (Size Exclusion Chromatography) Reaction1->Purification1 Antibody_Linker Aldehyde-Functionalized Antibody Purification1->Antibody_Linker Reaction2 Aldehyde-Drug Reaction (Oxime/Hydrazone formation) Antibody_Linker->Reaction2 Drug Aminooxy/Hydrazide-Drug Drug->Reaction2 Purification2 Purification (e.g., HIC, Protein A) Reaction2->Purification2 ADC Final Antibody-Drug Conjugate (ADC) Purification2->ADC

Diagram 1: General workflow for the synthesis of an ADC.

Linker_Functionality cluster_pfp Pfp Ester End cluster_aldehyde Aldehyde End Linker This compound Pfp Pentafluorophenyl (Pfp) Ester Linker->Pfp Aldehyde Benzaldehyde Linker->Aldehyde Amide_Bond Stable Amide Bond Pfp->Amide_Bond Amine Primary Amines (e.g., Lysine on Antibody) Amine->Amide_Bond Oxime_Hydrazone Stable Oxime/Hydrazone Linkage Aldehyde->Oxime_Hydrazone Drug Aminooxy/Hydrazide-Drug Drug->Oxime_Hydrazone

Diagram 2: Reactivity of the bifunctional linker.

Conclusion

This compound is a well-defined, non-cleavable linker that offers significant advantages for the development of next-generation antibody-drug conjugates. Its Pfp ester group provides superior stability and reactivity for efficient antibody conjugation, while the benzaldehyde group allows for versatile attachment of drug payloads. The non-cleavable design enhances the in-vivo stability of the resulting ADC, potentially leading to an improved safety and efficacy profile. This technical guide provides a foundational understanding of this linker and its application in the synthesis of advanced ADCs for targeted therapies. Researchers and drug developers can leverage the properties of this linker to create more robust and effective biotherapeutics.

References

An In-depth Technical Guide to Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of non-cleavable linkers used in Antibody-Drug Conjugates (ADCs). It details their core principles, mechanism of action, stability, and the experimental protocols for their evaluation, with a focus on providing quantitative data and visual representations to aid in research and development.

Core Principles of Non-Cleavable ADC Linkers

Non-cleavable linkers form a stable, covalent bond between the antibody and the cytotoxic payload.[1][2] Unlike their cleavable counterparts, they are designed to resist degradation in the systemic circulation, only releasing the payload upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This inherent stability is a key advantage, potentially leading to a wider therapeutic window and reduced off-target toxicity.[1][3]

The payload is ultimately released as a conjugate, typically comprising the drug, the linker, and the amino acid residue (lysine or cysteine) to which it was attached on the antibody.[4] This active metabolite must retain its cytotoxic activity despite the presence of the linker and amino acid appendage.

Mechanism of Action: A Lysosome-Dependent Pathway

The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect is a multi-step process heavily reliant on intracellular trafficking and lysosomal function.

Non_Cleavable_ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC ADC with Non-Cleavable Linker (Stable in Plasma) AntigenBinding 1. Antigen Binding ADC->AntigenBinding Internalization 2. Receptor-Mediated Endocytosis AntigenBinding->Internalization EarlyEndosome 3. Early Endosome Internalization->EarlyEndosome LateEndosome 4. Late Endosome (pH ~5.5-6.0) EarlyEndosome->LateEndosome Lysosome 5. Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Degradation 6. Proteolytic Degradation of Antibody Lysosome->Degradation PayloadRelease 7. Release of Active Metabolite (Payload-Linker-Amino Acid) Degradation->PayloadRelease Cytotoxicity 8. Cytotoxic Effect (e.g., Microtubule Disruption) PayloadRelease->Cytotoxicity

Caption: Intracellular trafficking and activation of an ADC with a non-cleavable linker.

This lysosome-dependent mechanism means that the entire ADC-antigen complex must be efficiently trafficked to the lysosome for the payload to be liberated.[4][5]

Chemical Structures of Common Non-Cleavable Linkers

The most prevalent non-cleavable linkers are based on thioether or maleimidocaproyl (MC) chemistries. A widely used example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which, after conjugation, becomes a maleimidocaproyl (MCC) linker.

Non_Cleavable_Linker_Structures cluster_mcc_dm1 MCC-DM1 cluster_mc_mmaf mc-MMAF mcc_dm1_img mcc_dm1_caption MCC-DM1 Structure mc_mmaf_img mc_mmaf_caption mc-MMAF Structure

Caption: Structures of MCC-DM1 and mc-MMAF.[6]
  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This heterobifunctional linker is used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). The succinimidyl ester end reacts with lysine (B10760008) residues on the antibody, while the maleimide (B117702) group forms a stable thioether bond with the thiol on the payload, DM1.[1]

  • Maleimidocaproyl (MC): This linker is utilized in various ADCs in development and connects to cysteine residues on the antibody.

Quantitative Data on Stability and Efficacy

Non-cleavable linkers are renowned for their superior stability in plasma compared to many cleavable linkers.[1][3] This translates to a longer half-life of the intact ADC in circulation, minimizing premature payload release and associated off-target toxicities.

ADC ComponentParameterValueSpeciesReference
Ado-trastuzumab emtansine (T-DM1)Elimination Half-life~4 daysHuman[7]
J2898A-SMCC-DM1ClearanceSlightly faster than unconjugated antibodyNot Specified[6]
Anti-CD22-MCC-DM1PharmacokineticsAssay format dependentMouse[8][9]

Note: Direct head-to-head quantitative comparisons of the plasma stability of different non-cleavable linkers are not extensively available in the public domain and are often dependent on the specific antibody, payload, and experimental conditions.

The Bystander Effect

A consequence of the non-cleavable linker's mechanism is a significantly reduced "bystander effect." The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing out of the target cell to kill neighboring antigen-negative cells.[2] While this enhances tumor specificity, it may be a limitation in treating heterogeneous tumors with varied antigen expression. Quantitative assessments have shown that ADCs with non-cleavable linkers, such as T-DM1, do not induce a significant bystander effect compared to those with cleavable linkers.[10]

Experimental Protocols

In Vitro Plasma Stability Assessment using LC-MS/MS

This protocol outlines a general procedure for quantifying the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) and the amount of released payload over time.

Objective: To determine the rate of drug-linker deconjugation from an ADC in plasma.

Materials:

  • ADC of interest

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or anti-human IgG magnetic beads

  • Low pH elution buffer

  • Acetonitrile (B52724)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C.

    • At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and store them at -80°C until analysis.

  • Sample Preparation for Free Payload Quantification:

    • To an aliquot of the plasma sample, add cold acetonitrile to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • Sample Preparation for Intact ADC Analysis (DAR):

    • Thaw plasma samples on ice.

    • Add Protein A or anti-human IgG magnetic beads to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the captured ADC using a low pH elution buffer.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from step 2 to quantify the amount of prematurely released free payload.

    • Analyze the eluted ADC from step 3 to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

  • Data Analysis:

    • Calculate the percentage of free payload at each time point relative to the initial total conjugated payload.

    • Plot the average DAR as a function of time.

Plasma_Stability_Workflow cluster_free_payload Free Payload Analysis cluster_dar DAR Analysis start Start: ADC in Plasma incubation Incubation at 37°C (Time points: 0, 24, 48, 96, 168h) start->incubation aliquot Collect Aliquots incubation->aliquot protein_precipitation Protein Precipitation (Acetonitrile) aliquot->protein_precipitation immunocapture Immunocapture of ADC (Protein A beads) aliquot->immunocapture centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lcms1 LC-MS/MS Analysis supernatant->lcms1 wash Wash Beads immunocapture->wash elution Elute ADC wash->elution lcms2 LC-MS/MS Analysis elution->lcms2

Caption: Workflow for assessing the in vitro plasma stability of ADCs.
In Vitro Bystander Effect Co-Culture Assay

This protocol provides a method to quantitatively assess the bystander killing capability of an ADC.

Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein, e.g., GFP, for identification)

  • Cell culture medium and supplements

  • ADC of interest

  • Isotype control ADC

  • Multi-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

    • Include an isotype control ADC as a negative control.

  • Incubation:

    • Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Data Acquisition:

    • At various time points, acquire images of the cells using a fluorescence microscope. The GFP signal will identify the Ag- cells.

    • Quantify the number of viable Ag- (GFP-positive) cells in the co-cultures and compare it to the number of viable Ag- cells in the monoculture controls.

  • Data Analysis:

    • A significant reduction in the number of viable Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Bystander_Effect_Assay start Start: Co-culture of Ag+ and Ag- (GFP) cells treatment ADC Treatment start->treatment incubation Incubation (72-120h) treatment->incubation imaging Fluorescence Imaging incubation->imaging quantification Quantify Viable Ag- (GFP) Cells imaging->quantification analysis Compare Co-culture vs. Monoculture quantification->analysis result Bystander Effect Assessment analysis->result

Caption: Experimental workflow for the in vitro bystander effect co-culture assay.[10]

Conclusion

Non-cleavable linkers represent a critical component in the design of highly stable and targeted ADCs. Their reliance on lysosomal degradation for payload release contributes to an excellent safety profile by minimizing premature drug release in circulation. While this mechanism limits the bystander effect, making them potentially more suitable for hematological malignancies or tumors with homogenous antigen expression, their enhanced stability continues to make them an attractive option in the development of next-generation antibody-drug conjugates. A thorough understanding of their mechanism and the application of robust analytical methods for their characterization are paramount for the successful clinical translation of ADCs employing this linker technology.

References

The Strategic Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal innovation. Their inherent hydrophilicity, biocompatibility, and tunable nature address key challenges in ADC development, particularly those associated with hydrophobic payloads. This technical guide provides an in-depth exploration of the role of PEG linkers in ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships to empower researchers in the rational design of next-generation ADCs.

Introduction: The Imperative for Advanced Linker Technology

The therapeutic success of an ADC is contingent on a delicate balance: maintaining a stable linkage between the antibody and payload in systemic circulation to minimize off-target toxicity, while ensuring efficient payload release upon internalization into target cancer cells.[1] Early generation ADCs often utilized hydrophobic linkers, which, especially when combined with hydrophobic payloads, led to challenges such as aggregation, poor solubility, rapid clearance, and limited drug-to-antibody ratios (DAR).[2][3] The incorporation of hydrophilic PEG linkers has proven to be a robust strategy to overcome these limitations, thereby widening the therapeutic window.[2][4]

Core Functions and Advantages of PEG Linkers in ADCs

PEG linkers are characterized by their repeating ethylene (B1197577) oxide units, which impart hydrophilicity, flexibility, and chemical inertness.[5] Their integration into ADC design offers a multitude of advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, increasing the propensity of the ADC to aggregate.[6] PEG linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation, which is crucial for manufacturing, stability, and in vivo performance.[2][7]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG shields the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[2][7] This extended exposure can be particularly beneficial when targeting tumors with low antigen expression.[8]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody.[8][9] This can lead to enhanced potency.[8]

  • Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the linker and payload, reducing the risk of an immune response against the ADC.[9]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers contribute to a wider therapeutic window.[5]

Impact of PEG Linker Properties on ADC Performance: A Quantitative Analysis

The length and architecture of the PEG linker are critical design parameters that can be fine-tuned to optimize ADC performance.

Influence of PEG Linker Length

The length of the PEG chain represents a trade-off between enhanced pharmacokinetics and potent cytotoxicity.[8] Longer PEG chains generally lead to improved pharmacokinetic profiles but may sometimes decrease in vitro potency.[8][10]

. Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthADC Construct ExampleAnimal ModelHalf-Life (t½)Clearance (mL/h/kg)Reference(s)
No PEGZHER2-SMCC-MMAEMouse19.6 minNot Reported[11]
PEG4KZHER2-PEG4K-MMAEMouse49.2 minNot Reported[11]
PEG10KZHER2-PEG10K-MMAEMouse219.0 minNot Reported[11]
PEG8Homogeneous DAR 8 ADCRat~40 h~0.2[5]
PEG12Homogeneous DAR 8 ADCRat~50 h~0.15[5]
PEG24Homogeneous DAR 8 ADCRat~50 h~0.15[5]
mPEG24anti-Trop2-mPEG24-MMAEMouseProlongedNot Reported[6]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Linker LengthADC Construct ExampleCell LineIC50Fold Reduction in Cytotoxicity (vs. No PEG)Reference(s)
No PEGZHER2-SMCC-MMAENCI-N87Not explicitly stated, but most potent-[11]
PEG4KZHER2-PEG4K-MMAENCI-N8731.9 nM (SK-BR-3), 26.2 nM (NCI-N87)4.5-fold[10][11]
PEG10KZHER2-PEG10K-MMAENCI-N87111.3 nM (SK-BR-3), 83.5 nM (NCI-N87)22-fold[10][11]
PEG2, 4, 8, 12, 24Anti-CD30 ADCKarpas-299~10 ng/mLNo significant effect[10]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

PEG Linker LengthADC Construct ExampleXenograft ModelTumor Growth Inhibition (%)Reference(s)
No PEGZHER2-SMCC-MMAENCI-N87~40%[5]
PEG10KZHER2-PEG10K-MMAENCI-N87>80%[5]
PEG12Homogeneous DAR 8 ADCBreast CancerSignificant anti-tumor activity[5]
PEG24anti-Trop2-mPEG24-MMAEBxPC3Significant tumor suppression[5][6]
Influence of PEG Linker Architecture: Linear vs. Branched

The architecture of the PEG linker also plays a crucial role. Branched or "pendant" PEG linkers can offer superior shielding of the hydrophobic payload, leading to improved pharmacokinetics, especially at high DARs.[4][12]

Table 4: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)ClearanceReference(s)
Linear (L-PEG24)High[10]
Pendant (P-(PEG12)2)Low[10]

Cleavable vs. Non-Cleavable PEG Linkers

PEG moieties can be incorporated into both cleavable and non-cleavable linker systems, each with distinct mechanisms of action and therapeutic implications.

  • Cleavable PEG Linkers: These linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH, reducing agents (e.g., glutathione), or specific enzymes (e.g., cathepsins).[13] This targeted release can enable a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[14]

  • Non-Cleavable PEG Linkers: These linkers remain stably attached to the payload. The release of the active drug metabolite relies on the complete lysosomal degradation of the antibody following internalization.[13] This generally leads to greater plasma stability and potentially a wider therapeutic window, but may lack a bystander effect.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful development and characterization of PEGylated ADCs.

Synthesis of a PEGylated Antibody-Drug Conjugate

This protocol outlines a general two-step process for conjugating a payload to an antibody via a maleimide-PEG-NHS ester linker, targeting lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-PEG-NHS ester linker

  • Cytotoxic payload with a free amine group

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP) for cysteine conjugation (alternative method)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a concentration of 5-10 mg/mL.

  • Drug-Linker Synthesis: a. Dissolve the payload and a molar excess of the Maleimide-PEG-NHS ester linker in anhydrous DMF or DMSO. b. Allow the reaction to proceed at room temperature to form the maleimide-PEG-payload conjugate. c. Purify the drug-linker conjugate using reverse-phase HPLC.

  • Conjugation to Antibody: a. Add the purified drug-linker conjugate to the antibody solution at a desired molar excess. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and antibody using SEC. b. Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.

  • Characterization: a. Determine the protein concentration using UV-Vis spectroscopy at 280 nm. b. Determine the average DAR using UV-Vis spectroscopy or LC-MS. c. Assess aggregation using SEC. d. Characterize the ADC using Hydrophobic Interaction Chromatography (HIC).

In Vitro Cytotoxicity Assay (MTT/XTT)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • 96-well plates

  • PEGylated ADC and control antibody

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • ADC Treatment: Treat the cells with serial dilutions of the PEGylated ADC and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours.[7] Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[7]

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the PEGylated ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • PEGylated ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.[3]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.[3]

  • ADC Administration: Administer the PEGylated ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[3]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of important concepts and experimental processes.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

ADC_Mechanism cluster_Intracellular Intracellular Space ADC PEGylated ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedPayload Released Payload Lysosome->ReleasedPayload 4. Payload Release (Cleavage/Degradation) Apoptosis Cell Death (Apoptosis) ReleasedPayload->Apoptosis 5. Cytotoxicity

General mechanism of action of a PEGylated ADC.

Experimental_Workflow cluster_Workflow Preclinical Evaluation Workflow for PEGylated ADCs cluster_invitro_details In Vitro Assays cluster_invivo_details In Vivo Models start ADC Synthesis & Characterization in_vitro In Vitro Evaluation start->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo Promising Candidates cytotoxicity Cytotoxicity (IC50) in_vitro->cytotoxicity bystander Bystander Effect in_vitro->bystander stability Plasma Stability in_vitro->stability pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd xenograft Xenograft Efficacy in_vivo->xenograft tolerability Tolerability (MTD) in_vivo->tolerability optimization Lead Optimization pk_pd->optimization

Experimental workflow for preclinical evaluation of PEGylated ADCs.

Conclusion and Future Directions

The integration of PEG linkers has been instrumental in advancing the field of antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, PEGylation has allowed for the development of more effective and safer ADCs. The choice of PEG linker length and architecture is a critical consideration that must be empirically optimized for each specific ADC. Future innovations in PEG linker technology, such as the development of novel cleavable moieties and biodegradable PEG structures, will continue to refine the design of ADCs, leading to even more precise and potent cancer therapies. This guide serves as a foundational resource for researchers to navigate the complexities of PEG linker technology and to rationally design the next generation of transformative antibody-drug conjugates.

References

Technical Guide: Solubility and Handling of Ald-Ph-amido-PEG1-C2-Pfp Ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics and handling procedures for Ald-Ph-amido-PEG1-C2-Pfp ester in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Topic: this compound

This compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3][4] It is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), where it serves to connect a cytotoxic drug to an antibody.[2][3][5] The pentafluorophenyl (PFP) ester group is a reactive moiety that readily forms stable amide bonds with primary and secondary amines on proteins or other molecules.[6][7]

Compound Details:

ParameterValue
CAS Number 2101206-67-9[8]
Molecular Formula C₁₉H₁₄F₅NO₅[8]
Molecular Weight 431.32 g/mol [8]

Quantitative Solubility Data

The solubility of this compound has been determined by suppliers in DMSO. This data is crucial for the preparation of stock solutions in experimental settings.

SolventReported Solubility
DMSO 10 mM[1]

This corresponds to a concentration of approximately 4.31 mg/mL. It is important to note that solubility can be affected by factors such as the purity of the compound, the water content of the solvent, and the ambient temperature.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution. PFP esters are known to be moisture-sensitive, which can lead to hydrolysis of the reactive ester group.[6][7][9] Therefore, adherence to anhydrous conditions is critical.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the compound.[7][9]

  • Weigh the Compound: In a controlled environment with low humidity, weigh the desired amount of the PFP ester.

  • Add Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the PFP ester to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.31 mg of the compound in 1 mL of anhydrous DMSO.

  • Dissolution: Vigorously vortex the solution until the compound is completely dissolved.

  • Immediate Use: It is highly recommended to prepare solutions of PFP esters immediately before use.[6][7] Stock solutions should not be stored for long periods, as the PFP ester will degrade over time, leading to a loss of reactivity.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound in the preparation of an antibody-drug conjugate.

ADC_Conjugation_Workflow cluster_preparation Solution Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis reagent This compound stock_solution 10 mM Stock Solution reagent->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution reaction Conjugation (pH 7.2-8.5) stock_solution->reaction antibody Antibody (in amine-free buffer) antibody->reaction purification Purification (e.g., SEC) reaction->purification adc Antibody-Drug Conjugate (ADC) analysis Characterization (e.g., HPLC, MS) adc->analysis purification->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a PFP ester linker.

References

In-Depth Technical Guide: Ald-Ph-amido-PEG1-C2-Pfp ester (CAS: 2101206-67-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG1-C2-Pfp ester, with the Chemical Abstracts Service (CAS) number 2101206-67-9, is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates a terminal aldehyde group and a pentafluorophenyl (Pfp) ester, bridged by a short polyethylene (B3416737) glycol (PEG) spacer. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action as a non-cleavable ADC linker, and detailed experimental protocols for its application.

The Pfp ester moiety offers a significant advantage over more traditional N-hydroxysuccinimide (NHS) esters due to its higher reactivity towards primary and secondary amines and increased stability against hydrolysis in aqueous media.[1] This leads to more efficient and reproducible conjugation reactions. The aldehyde functionality provides a versatile handle for subsequent conjugation or modification steps. As a non-cleavable linker, it ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, a mechanism that can enhance plasma stability and potentially reduce off-target toxicity.[2][3][4][5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various supplier data.[3][6][7]

PropertyValue
CAS Number 2101206-67-9
Molecular Formula C₁₉H₁₄F₅NO₅
Molecular Weight 431.32 g/mol
Purity Typically >96%
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Recommended storage at -20°C with desiccant to prevent moisture degradation

Application in Antibody-Drug Conjugates

This compound serves as a non-cleavable linker in the construction of ADCs.[2][4][5][6] The Pfp ester end of the linker reacts with primary amine groups on the surface of a monoclonal antibody (mAb), typically the ε-amine of lysine (B10760008) residues, to form a stable amide bond. The terminal aldehyde can then be used for various purposes, including the attachment of a cytotoxic payload through chemistries such as oxime ligation or reductive amination.

Mechanism of Action of Non-Cleavable ADCs

ADCs constructed with non-cleavable linkers like this compound rely on the complete lysosomal degradation of the antibody component to release the cytotoxic payload.[2][3][4][5]

ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell Targeting Binding Binding to Cell Surface Antigen TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome Release Release of Payload-Linker- Amino Acid Complex Lysosome->Release Action Cytotoxic Action (e.g., DNA damage, microtubule disruption) Release->Action

Figure 1: Mechanism of action for a non-cleavable ADC.

This process ensures that the highly potent cytotoxic agent is released intracellularly, minimizing damage to healthy tissues and reducing systemic toxicity. The resulting active metabolite is typically the payload molecule with the linker and the lysine residue to which it was attached still covalently bound.

Experimental Protocols

The following protocols are generalized methodologies for the conjugation of this compound to an antibody. Optimization of reaction conditions, including molar ratios, pH, and incubation times, is crucial for each specific antibody-payload combination.

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Reaction buffers (e.g., Phosphate-Buffered Saline - PBS)

Step-by-Step Conjugation Procedure

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_prep Prepare mAb Solution (Amine-free buffer) Mixing Add Linker Solution to mAb Solution mAb_prep->Mixing Linker_prep Dissolve Linker in Anhydrous DMSO/DMF Linker_prep->Mixing Incubation Incubate (e.g., RT, 1-4h) Mixing->Incubation Quenching Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purification Purify ADC (SEC or Dialysis) Quenching->Purification Analysis Characterize ADC (e.g., HIC, MS) Purification->Analysis

Figure 2: General workflow for ADC synthesis using the Pfp ester linker.
  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the conjugation reaction.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the Pfp ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved linker to the antibody solution. A starting point is typically a 5- to 10-fold molar excess of the linker over the antibody.

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Quenching:

    • (Optional but recommended) Quench any unreacted Pfp ester by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated linker and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Characterization:

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and conjugation sites. Techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and UV-Vis spectroscopy are commonly employed.

Conclusion

This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its non-cleavable nature, combined with the favorable reactivity and stability of the Pfp ester, allows for the synthesis of stable and effective ADCs. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to incorporate this versatile linker into their ADC programs. As with any bioconjugation reagent, careful optimization and thorough characterization are paramount to achieving the desired therapeutic properties.

References

molecular formula of Ald-Ph-amido-PEG1-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the stability, efficacy, and overall performance of the ADC.

Core Molecular Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₉H₁₄F₅NO₅
Molecular Weight 431.32 g/mol
CAS Number 2101206-67-9
Purity >96%

Role in Antibody-Drug Conjugates

This compound serves as a non-cleavable linker in the synthesis of ADCs.[1][2] This means that the linker, and the attached drug, remain covalently bound to the antibody after internalization into the target cell. The cytotoxic payload is released through the degradation of the antibody backbone within the lysosome. This approach offers high stability in circulation, minimizing premature drug release and off-target toxicity.

The pentafluorophenyl (Pfp) ester group is a reactive moiety that facilitates the conjugation of the linker to an amine-containing molecule, often the cytotoxic payload. The aldehyde group on the phenyl ring can be used for subsequent conjugation to the antibody, typically through reaction with lysine (B10760008) residues. The single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

General Experimental Workflow for ADC Synthesis

While a specific, detailed protocol for this compound is not publicly available, a general workflow for the synthesis of an ADC using a similar heterobifunctional linker can be outlined. This process involves two main stages: linker-payload conjugation and antibody-linker-payload conjugation.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: ADC Formation Linker This compound Reaction1 Reaction (Amine-Pfp ester ligation) Linker->Reaction1 Payload Amine-containing Cytotoxic Payload Payload->Reaction1 Purification1 Purification (e.g., HPLC) Reaction1->Purification1 Linker_Payload Aldehyde-Linker-Payload Conjugate Purification1->Linker_Payload Antibody Monoclonal Antibody (mAb) Reaction2 Reaction (Reductive Amination) Linker_Payload->Reaction2 Antibody->Reaction2 Purification2 Purification (e.g., Size Exclusion Chromatography) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conceptual Signaling Pathway of an ADC

The following diagram illustrates the generalized mechanism of action for an ADC utilizing a non-cleavable linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell Binding Internalization Internalization (Receptor-mediated endocytosis) TargetCell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Active Payload Release Degradation->PayloadRelease CellDeath Cytotoxicity & Cell Death PayloadRelease->CellDeath

Generalized mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically developed and optimized by individual research groups and are often proprietary. However, the following provides a generalized methodology for the key steps illustrated in the workflow diagram.

1. Linker-Payload Conjugation:

  • Materials: this compound, amine-containing cytotoxic payload, anhydrous aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Procedure:

    • Dissolve the amine-containing payload and a slight molar excess of the non-nucleophilic base in the anhydrous solvent.

    • Add a solution of this compound (typically 1.0-1.2 molar equivalents) to the payload solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 2-24 hours), monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

    • Upon completion, the aldehyde-linker-payload conjugate is purified from unreacted starting materials and byproducts using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

    • The purified conjugate is characterized by mass spectrometry and NMR to confirm its identity and purity.

2. Antibody-Linker-Payload Conjugation (Reductive Amination):

  • Materials: Purified monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), the purified aldehyde-linker-payload conjugate, and a reducing agent (e.g., sodium cyanoborohydride).

  • Procedure:

    • The antibody may require partial reduction of interchain disulfide bonds to expose reactive lysine residues, although this is not always necessary.

    • The aldehyde-linker-payload conjugate is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • The reaction mixture is incubated at a controlled temperature (e.g., 4-25°C) for a defined period (e.g., 12-48 hours).

    • A reducing agent is then added to the mixture to reduce the initially formed Schiff base to a stable secondary amine bond.

    • The resulting ADC is purified from unconjugated linker-payload and excess reagents using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • The purified ADC is characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen.

Disclaimer: These are generalized protocols and should be adapted and optimized for specific antibodies, payloads, and research objectives. All work should be conducted in a suitable laboratory environment with appropriate safety precautions. Products are for research use only.

References

The Ascendancy of Pentafluorophenyl Esters in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient construction of bioconjugates is paramount. This in-depth technical guide explores the expanding role of pentafluorophenyl (Pfp) esters as superior reagents for bioconjugation, offering a comprehensive overview of their chemical advantages, practical applications, and detailed experimental protocols.

Pentafluorophenyl (Pfp) esters have emerged as a powerful class of amine-reactive reagents in the bioconjugation toolkit, frequently outperforming the more traditional N-hydroxysuccinimide (NHS) esters.[1] Their growing popularity stems from a unique combination of enhanced stability and reactivity, leading to more efficient and reproducible conjugation outcomes.[1][2] This guide will delve into the core principles of Pfp ester chemistry, provide quantitative comparisons with other common reagents, and offer detailed methodologies for their successful implementation in the laboratory.

Core Advantages of Pfp Esters

The superior performance of Pfp esters in bioconjugation is rooted in the electron-withdrawing nature of the pentafluorophenyl group. This chemical property bestows two key advantages over NHS esters:

  • Enhanced Stability: Pfp esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous environments.[1][3] This increased stability is a critical advantage, as it minimizes the competing reaction of ester degradation, thereby preserving the reactive integrity of the molecule for conjugation. This is particularly crucial when working with precious or limited quantities of biomolecules.[1]

  • Increased Reactivity: The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon of the Pfp ester more electrophilic. This, in turn, makes the pentafluorophenolate a better leaving group, leading to faster and more efficient aminolysis (the desired reaction with primary and secondary amines to form a stable amide bond).[1]

These fundamental properties translate to more robust and reliable bioconjugation procedures, often resulting in higher yields and greater reproducibility.[1]

Quantitative Comparison of Active Esters

The enhanced reactivity of Pfp esters has been quantified in several studies. The following tables summarize key kinetic and stability data, providing a clear comparison with other commonly used active esters.

Active EsterPseudo-First-Order Rate Constant (s⁻¹) for AminolysisReference
Poly(pentafluorophenyl acrylate)2.46 x 10⁻¹[1]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)3.49 x 10⁻³[1]
Active EsterRelative Coupling SpeedReference
Pentafluorophenyl (PFP) ester~32 times faster than OPCP[1]
Pentafluorophenyl (PFP) ester~111 times faster than ONp[1]
Pentachlorophenyl (OPCP) ester-[1]
Nitrophenyl (ONp) ester-[1]
Active EsterGeneral Stability in Aqueous SolutionOptimal pH for Amine Conjugation
Pfp Ester Less susceptible to hydrolysis than NHS esters.[2][3][4]7.2 - 8.5[4][5]
NHS Ester Susceptible to hydrolysis, with a half-life of minutes at pH 8.[3]~8.3 - 8.5[6]
TFP Ester Less susceptible to hydrolysis than NHS esters.[3]Slightly higher than NHS esters.[3]

Applications in Bioconjugation

The advantageous properties of Pfp esters have led to their widespread adoption in various bioconjugation applications, including:

  • PEGylation: Pfp esters are frequently used to activate polyethylene (B3416737) glycol (PEG) for conjugation to proteins and peptides.[7][8] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, Pfp esters serve as efficient linkers to attach potent cytotoxic drugs to monoclonal antibodies.[9] This targeted delivery approach enhances the therapeutic window of the drug by minimizing systemic toxicity.[10] Notably, Pfp esters have been shown to favor the labeling of the light chain of antibodies, which can lead to more homogeneous and effective ADCs.[9]

  • Fluorescent Labeling: Pfp esters are used to attach fluorophores to biomolecules for various imaging and diagnostic applications.[2] The enhanced stability and reactivity of Pfp esters ensure efficient labeling, even with sensitive and low-abundance targets.

  • Peptide Synthesis and Modification: In solid-phase peptide synthesis, Pfp esters of amino acids are utilized for their rapid coupling efficiency and the avoidance of side reactions.[11]

Experimental Protocols

The following sections provide detailed, generalized protocols for common bioconjugation procedures using Pfp esters. It is important to note that these are starting points, and optimization of reaction conditions (e.g., molar excess of ester, reaction time, temperature) is often necessary for specific applications.

General Protocol for Protein Labeling with a Pfp Ester

This protocol outlines the fundamental steps for conjugating a Pfp ester-activated molecule to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[7]

  • Pfp ester-activated reagent.

  • Anhydrous, water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)).[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[1]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).[1]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of primary amines, such as Tris or glycine, which will compete with the desired reaction.[7]

  • Prepare the Pfp Ester Solution: Immediately before use, dissolve the Pfp ester reagent in a minimal amount of anhydrous DMF or DMSO.[7] Do not prepare stock solutions for long-term storage, as the Pfp ester can hydrolyze.[7][8]

  • Initiate the Conjugation Reaction: Add a defined molar excess (e.g., 5, 10, or 20-fold) of the Pfp ester solution to the protein solution while gently mixing.[1][4]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4] Reaction times and temperatures may require optimization.

  • Quench the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted Pfp ester.[1]

  • Purify the Conjugate: Remove excess reagent and byproducts by SEC or dialysis to obtain the purified bioconjugate.[1][7]

  • Characterize the Conjugate: Determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.

Protocol for PEGylation of an Antibody with a PEG-Pfp Ester

This protocol provides a specific example of using a Pfp ester for the PEGylation of an Immunoglobulin G (IgG) antibody.

Materials:

  • IgG antibody (e.g., 2 mg).[7]

  • PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[7]

  • PEG-Pfp Ester (e.g., 1 mg).[7]

  • Anhydrous DMF or DMSO.[7]

  • Dialysis or gel filtration system.[7]

Procedure:

  • Prepare the Antibody Solution: Dissolve 2 mg of IgG in 1 mL of PBS.[7]

  • Prepare the PEG-Pfp Ester Solution: Immediately before use, dissolve 1 mg of the PEG-Pfp ester in 75 µL of DMF or DMSO.[7]

  • Initiate the Reaction: Add 25 µL of the PEG-Pfp ester solution to the IgG solution.[7]

  • Incubate: Incubate the reaction for 2 hours at room temperature or 30 minutes at 37°C.[7][8]

  • Purify: Remove the unreacted PEG-Pfp ester by dialysis or gel filtration.[7][8]

  • Store: Store the PEGylated antibody under the same conditions as the non-PEGylated antibody.[7][8]

Visualizing Workflows and Relationships

To further clarify the processes and advantages discussed, the following diagrams illustrate key experimental workflows and logical relationships using the DOT language.

Pfp_Ester_Advantage Pfp Pfp Ester Stability Enhanced Stability Pfp->Stability Reactivity Increased Reactivity Pfp->Reactivity Hydrolysis Reduced Hydrolysis Stability->Hydrolysis Aminolysis Faster Aminolysis Reactivity->Aminolysis Efficiency Higher Conjugation Efficiency & Yield Hydrolysis->Efficiency Aminolysis->Efficiency

Caption: Logical flow of Pfp ester advantages in bioconjugation.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule 1. Prepare Biomolecule in Amine-Free Buffer Mix 3. Mix Biomolecule and Pfp Ester Biomolecule->Mix PfpEster 2. Prepare Pfp Ester Solution (Fresh) PfpEster->Mix Incubate 4. Incubate (Time & Temp Optimized) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 6. Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze 7. Characterize Conjugate (DOL, etc.) Purify->Analyze Final Final Bioconjugate Analyze->Final

Caption: General experimental workflow for Pfp ester bioconjugation.

ADC_Pathway Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker Pfp Ester-Activated Linker-Payload Linker->ADC Binding 1. ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell with Target Antigen Internalization 2. Internalization of ADC Binding->Internalization Release 3. Release of Cytotoxic Payload Internalization->Release Apoptosis 4. Cell Death (Apoptosis) Release->Apoptosis

Caption: Simplified signaling pathway of an ADC utilizing a Pfp ester linker.

Conclusion

Pentafluorophenyl esters represent a significant advancement in the field of bioconjugation. Their superior stability and reactivity compared to traditional reagents like NHS esters lead to more efficient, reliable, and reproducible outcomes. For researchers and drug development professionals, the adoption of Pfp ester chemistry offers a robust and versatile tool to construct complex bioconjugates with greater control and higher yields. As the demand for precisely engineered biomolecules continues to grow, Pfp esters are poised to become an indispensable component of the modern bioconjugation landscape.

References

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. Central to the design and performance of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. Linkers are broadly categorized as either cleavable or non-cleavable, distinguished by their mechanism of payload release. This guide provides a comprehensive technical overview of non-cleavable linkers, detailing their mechanism of action, chemical characteristics, and the experimental protocols used for their evaluation.

Non-cleavable linkers are characterized by their high stability in the systemic circulation.[1][2] Unlike their cleavable counterparts that are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, non-cleavable linkers lack a specific chemical cleavage site.[3] Consequently, the release of the cytotoxic drug from an ADC equipped with a non-cleavable linker is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2][4] This inherent stability is a key advantage, as it minimizes the premature release of the payload in the bloodstream, thereby reducing the potential for off-target toxicity and improving the overall therapeutic window.[2][4]

The mechanism of action for ADCs with non-cleavable linkers begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, an organelle containing a host of degradative enzymes. Within the harsh environment of the lysosome, the antibody component of the ADC is catabolized into its constituent amino acids. This degradation process ultimately liberates the payload, which remains attached to the linker and the amino acid residue to which it was originally conjugated (e.g., lysine).[5] This payload-linker-amino acid metabolite is the active cytotoxic species that then exerts its cell-killing effect.[5]

The reliance on complete antibody degradation for payload release means that the efficacy of ADCs with non-cleavable linkers is highly dependent on the biology of the target cell, including the rate of ADC internalization and lysosomal trafficking. Furthermore, the resulting charged payload-linker-amino acid complex is often less membrane-permeable, which can limit the "bystander effect" – the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells. However, the enhanced stability and favorable safety profile of non-cleavable linkers have led to their successful implementation in clinically approved ADCs, most notably ado-trastuzumab emtansine (Kadcyla®), which utilizes the non-cleavable linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to conjugate the microtubule inhibitor DM1 to the HER2-targeting antibody trastuzumab.[4]

Core Concepts of Non-Cleavable Linker Technology

Mechanism of Action of Non-Cleavable Linker ADCs

The intracellular processing of an ADC with a non-cleavable linker is a multi-step process that ensures targeted payload delivery.

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Metabolite Active Payload-Linker- Amino Acid Metabolite Lysosome->Metabolite 4. Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Metabolite->Apoptosis 5. Cytotoxic Effect

Intracellular trafficking and mechanism of action of an ADC with a non-cleavable linker.
Common Types of Non-Cleavable Linkers

The chemistry of non-cleavable linkers is designed to form highly stable covalent bonds with both the antibody and the payload. The most prevalent types are based on thioether and amide bonds.

  • Thioether Linkers: These are among the most common non-cleavable linkers and are typically formed through the reaction of a maleimide (B117702) group on the linker with a sulfhydryl group. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example, widely used in the development of ADCs.[4] The maleimide group provides reactivity towards sulfhydryl groups, which can be present on the payload or introduced onto the antibody.

  • Maleimidocaproyl (MC) Linkers: MC is another maleimide-containing linker that forms a stable thioether bond. It is often used to conjugate auristatin payloads.

  • Amide-Based Linkers: These linkers form stable amide bonds, which are resistant to hydrolysis. They are increasingly being used to enhance the stability and tolerability of ADCs.

Quantitative Data on Non-Cleavable Linkers

The stability and physicochemical properties of non-cleavable linkers are critical for the successful development of an ADC. The following tables summarize key quantitative data for commonly used non-cleavable linkers.

Table 1: In Vitro and In Vivo Stability of Non-Cleavable Linker-Based ADCs

Linker TypeADC ConstructSpeciesMatrixHalf-life (t½)Reference
SMCC J2898A-SMCC-DM1MousePlasmaADC clearance slightly faster than total antibody[1]
Maleamic Methyl Ester mil40-12c-Albumin Solution~3.8% payload loss after 14 days[6]
Maleimide-based Conventional ADC-Albumin SolutionSignificantly less stable than maleamic methyl ester[6]
Phenyloxadiazole Sulfone Trastuzumab conjugateHumanPlasmaDouble the half-life of maleimide conjugate[7]
Triglycyl Peptide (CX) CX-DM1 ADCMousePlasma9.9 days[3]
SMCC SMCC-DM1 ADCMousePlasma10.4 days[3]

Table 2: Physicochemical Properties and Performance Characteristics of Non-Cleavable Linkers

LinkerKey FeaturesHydrophilicityBystander EffectKey AdvantageApproved ADC Example
SMCC Thioether bond formationLowLimited to noneHigh plasma stabilityAdo-trastuzumab emtansine (Kadcyla®)
MC Maleimide-based thioetherLowLimited to noneWell-established for auristatins-
Amide-based Highly stable amide bondCan be modulatedLimited to noneHigh stability and tolerability-
PEG-containing Increased hydrophilicityHighPotentially enhancedReduced aggregation-

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs with non-cleavable linkers.

Protocol 1: Synthesis of an ADC using an SMCC Linker

This protocol describes the two-step conjugation of a thiol-containing payload to a monoclonal antibody using the heterobifunctional SMCC linker.

cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification Antibody Monoclonal Antibody (contains lysine (B10760008) residues) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + SMCC SMCC SMCC Linker Activated_Antibody2 Maleimide-Activated Antibody Payload Thiol-containing Payload ADC Antibody-Drug Conjugate (ADC) Activated_Antibody2->ADC + Payload Purification Purification (e.g., SEC) ADC2 Antibody-Drug Conjugate (ADC) ADC2->Purification

Workflow for the synthesis of an ADC using an SMCC linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Thiol-containing cytotoxic payload

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching solution (e.g., 1 M Tris, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Removal of Excess SMCC:

    • Purify the maleimide-activated antibody using a desalting column or size-exclusion chromatography (SEC) to remove unreacted SMCC.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in DMF or DMSO.

    • Add a 1.5- to 3-fold molar excess of the payload solution to the purified maleimide-activated antibody.

    • Incubate the reaction at 4°C for 16-24 hours under gentle agitation.

  • Quenching of Unreacted Maleimides:

    • Add a final concentration of 1 mM N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the final ADC product using SEC to remove unconjugated payload and other small molecules.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC of interest

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Non-cleavable linkers are a cornerstone of modern ADC design, offering a robust and stable platform for the targeted delivery of cytotoxic payloads. Their mechanism of action, which relies on the complete lysosomal degradation of the antibody, ensures minimal premature drug release and a favorable safety profile. While they may not be suitable for all therapeutic applications, particularly those where a bystander effect is desired, their proven clinical success underscores their importance in the field of oncology. A thorough understanding of their chemical properties, coupled with rigorous experimental evaluation, is paramount for the successful development of next-generation ADCs with enhanced therapeutic indices.

References

A Deep Dive into Amine-Reactive Chemistry: PFP vs. NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Amine-reactive esters, particularly N-hydroxysuccinimide (NHS) esters, have long been the workhorses for coupling with primary amines on proteins and other biomolecules. However, the emergence of pentafluorophenyl (PFP) esters, such as the functional group in Ald-Ph-amido-PEG1-C2-Pfp ester, presents a compelling alternative with distinct advantages in terms of stability and reactivity. This technical guide provides an in-depth comparison of PFP and NHS esters, offering researchers, scientists, and drug development professionals the foundational knowledge to select the optimal reagent for their specific application.

Core Principles of Amine-Reactive Ester Chemistry

The fundamental reaction mechanism for both PFP and NHS esters involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of a leaving group (pentafluorophenol for PFP esters and N-hydroxysuccinimide for NHS esters).[1] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][3]

A critical competing reaction is the hydrolysis of the ester in aqueous solutions, which leads to the formation of an unreactive carboxylic acid and reduces the efficiency of the desired conjugation.[4] The rate of this hydrolysis is also pH-dependent, increasing at higher pH values.[2][5]

Pentafluorophenyl (PFP) Esters: A Superior Alternative

PFP esters have gained prominence due to their enhanced stability and reactivity profile compared to traditional NHS esters. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, while the pentafluorophenolate is an excellent leaving group. This combination leads to faster and more efficient reactions with primary amines.[6]

One of the most significant advantages of PFP esters is their greater resistance to spontaneous hydrolysis in aqueous environments.[3][6][7][8] This increased stability allows for more reliable and reproducible conjugations, especially when working with precious or limited quantities of biomolecules. This property also provides a wider window for reaction optimization.

The Role of this compound in Antibody-Drug Conjugates (ADCs)

This compound is a heterobifunctional linker that incorporates a PFP ester for amine reactivity and an aldehyde group, connected by a single polyethylene (B3416737) glycol (PEG) unit.[9][10][11][12] This specific linker is designed for the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics.[9][10][11][12] The PFP ester end allows for covalent attachment to lysine (B10760008) residues on a monoclonal antibody. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[13][][15][16][17] The aldehyde functionality can be used for subsequent conjugation to a cytotoxic payload. The non-cleavable nature of this particular linker ensures that the payload remains attached to the antibody until the ADC is internalized by the target cell and degraded in the lysosome.[9][10]

N-Hydroxysuccinimide (NHS) Esters: The Established Standard

NHS esters have been the reagent of choice for amine coupling for decades due to their well-established protocols and commercial availability in a wide variety of formats.[1][18] They react efficiently with primary amines to form stable amide bonds under physiological conditions.[1][2] However, their primary drawback is their susceptibility to hydrolysis, especially at the optimal pH for conjugation.[2][5][19] The half-life of an NHS ester can be as short as a few minutes at pH 8.6, necessitating careful control of reaction conditions and often requiring a larger excess of the reagent to achieve desired labeling efficiencies.[2][19]

Quantitative Comparison: PFP Ester vs. NHS Ester

The following tables summarize the key quantitative differences between PFP and NHS esters based on available data.

ParameterPFP EsterNHS EsterReference(s)
Optimal Reaction pH 7.2 - 8.57.2 - 8.5[2][3]
Relative Hydrolytic Stability HigherLower[3][6][7][8]
Relative Reactivity with Amines HigherLower[6]
pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2][5]
8.6410 minutes[2][5]

Note: Specific quantitative data for the hydrolysis of PFP esters under varying pH conditions is less commonly reported in a standardized format but is consistently described as being significantly more stable than NHS esters.

Reaction Mechanisms and Experimental Workflows

To provide a clearer understanding of the chemical processes and experimental steps involved, the following diagrams illustrate the reaction mechanisms and a general workflow for bioconjugation.

G cluster_pfp PFP Ester Reaction cluster_nhs NHS Ester Reaction PFP_Ester R-C(=O)-O-C6F5 (PFP Ester) Tetrahedral_Intermediate_PFP Tetrahedral Intermediate PFP_Ester->Tetrahedral_Intermediate_PFP + R'-NH2 Primary_Amine_PFP R'-NH2 (Primary Amine) Primary_Amine_PFP->Tetrahedral_Intermediate_PFP Amide_Bond_PFP R-C(=O)-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate_PFP->Amide_Bond_PFP Pentafluorophenol HO-C6F5 (Pentafluorophenol) Tetrahedral_Intermediate_PFP->Pentafluorophenol releases NHS_Ester R-C(=O)-O-NHS (NHS Ester) Tetrahedral_Intermediate_NHS Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate_NHS + R'-NH2 Primary_Amine_NHS R'-NH2 (Primary Amine) Primary_Amine_NHS->Tetrahedral_Intermediate_NHS Amide_Bond_NHS R-C(=O)-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate_NHS->Amide_Bond_NHS NHS HO-NHS (N-Hydroxysuccinimide) Tetrahedral_Intermediate_NHS->NHS releases

Caption: Reaction mechanisms of PFP and NHS esters with primary amines.

G Start Start: Biomolecule with Primary Amines Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange Conjugation 3. Conjugation Reaction (Add ester to biomolecule, incubate) Buffer_Exchange->Conjugation Prepare_Ester 2. Prepare Ester Solution (Dissolve in anhydrous DMSO or DMF) Prepare_Ester->Conjugation Quenching 4. Quench Reaction (e.g., add Tris or glycine) Conjugation->Quenching Purification 5. Purification (e.g., size-exclusion chromatography) Quenching->Purification Analysis 6. Analysis (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: General experimental workflow for bioconjugation using amine-reactive esters.

G cluster_adc Antibody-Drug Conjugate (ADC) Workflow Antibody Monoclonal Antibody (mAb) Conjugation1 1. Conjugate Linker to mAb (PFP ester reacts with Lysine) Antibody->Conjugation1 Linker This compound Linker->Conjugation1 Payload Cytotoxic Drug Conjugation2 2. Conjugate Drug to Linker (Aldehyde chemistry) Payload->Conjugation2 Intermediate Antibody-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification ADC->Purification

Caption: Simplified workflow for the synthesis of an ADC using a heterobifunctional linker.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[20] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the reaction.[21]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration 10-20 times higher than the desired final reaction concentration.[20]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[20] The optimal molar excess should be determined empirically for each protein and desired degree of labeling.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.[2]

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[18]

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.[20]

Protocol 2: General Procedure for Protein Labeling with a PFP Ester
  • Biomolecule Preparation: Dissolve the biomolecule in an amine-free reaction buffer (e.g., 50-100 mM sodium phosphate, pH 7.2-8.5) at a suitable concentration.[3]

  • PFP Ester Stock Solution: Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.[7][22] Dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM immediately before use.[3] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[7][8]

  • Conjugation Reaction: Slowly add the PFP ester solution to the biomolecule solution while stirring.[3] A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point for optimization.[3]

  • Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.[3] For some reactions, incubation at 37°C for 30 minutes can be effective.[7]

  • Quenching (Optional): If necessary, quench excess PFP ester by adding Tris buffer (pH 8.0-8.5) and incubating for 30 minutes.[3]

  • Purification: Purify the conjugated biomolecule using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted PFP ester and pentafluorophenol.[3][7]

  • Monitoring and Analysis: Confirm conjugation and assess the degree of labeling via HPLC, LC-MS, or other appropriate analytical techniques.[3]

Conclusion

Both PFP and NHS esters are powerful tools for the covalent modification of primary amines in biomolecules. While NHS esters have a long history of use and a vast number of commercially available variants, their susceptibility to hydrolysis necessitates careful handling and reaction optimization. PFP esters, including those found in advanced linkers like this compound, offer a more robust alternative with enhanced stability and reactivity. This increased stability can lead to more efficient and reproducible bioconjugation reactions, a critical consideration in the development of precisely engineered biomolecules for research, diagnostics, and therapeutics such as antibody-drug conjugates. The choice between these two classes of reagents will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the tolerance for process variability.

References

The Role of PEGylation in Advancing Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a pivotal strategy in enhancing the therapeutic index of antibody-drug conjugates (ADCs). This in-depth technical guide explores the core principles of PEGylation in ADC development, providing a comprehensive overview of its impact on ADC pharmacokinetics, efficacy, and safety. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in this field.

Core Principles of PEGylation in ADCs

PEGylation is the covalent attachment of PEG chains to a molecule, in this case, an ADC. The hydrophilic and biocompatible nature of PEG imparts several advantageous properties to the ADC construct. By increasing the hydrodynamic volume of the ADC, PEGylation can shield it from renal clearance and proteolytic degradation, thereby extending its circulation half-life.[1][2] This "stealth" effect also serves to mask potential immunogenic epitopes on the antibody or linker-drug, reducing the risk of an anti-drug antibody (ADA) response.[3]

Furthermore, the incorporation of PEG can significantly improve the solubility and stability of ADCs, particularly those carrying hydrophobic payloads.[4] This is crucial as hydrophobic drugs have a tendency to induce aggregation, which can lead to rapid clearance from circulation and increased immunogenicity.[5] By mitigating aggregation, PEGylation allows for the development of ADCs with higher drug-to-antibody ratios (DARs), potentially leading to enhanced potency.[4]

Impact of PEGylation on ADC Properties: Quantitative Insights

The effects of PEGylation on the key characteristics of ADCs have been quantitatively evaluated in numerous preclinical studies. The following tables summarize the impact of PEGylation on pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
ADC ConstructPEG MoietyHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
anti-CD30-vc-MMAENone---[6]
anti-CD30-vc-MMAELower DAR (2)LongerSlowerHigher[6]
anti-CD30-vc-MMAEHigher DAR (8)ShorterFasterLower[6]
Gemtuzumab Ozogamicin-72.4 ± 42.0 h0.265 ± 0.229 L/h123 ± 105 mg·h/L[7]
Belantamab Mafodotin-13.0 days (initial)0.926 L/day (initial)-[8]
MMAE-ADCNone-RapidLow[3]
MMAE-ADCPEG8-SlowerHigher[3]
MMAE-ADCPEG12-SlowerHigher[3]
ZHER2-SMCC-MMAE (HM)None19.6 min--[9]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG49 min (2.5-fold increase)--[9]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG219.5 min (11.2-fold increase)--[9]
Table 2: In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated ADCs
Cell LineADC ConstructIC50Reference
NCI-N87 (HER2-positive)ZHER2-SMCC-MMAE (HM)4.94 nM[10]
NCI-N87 (HER2-positive)ZHER2-PEG4K-MMAE (HP4KM)31.9 nM[10]
NCI-N87 (HER2-positive)ZHER2-PEG10K-MMAE (HP10KM)111.3 nM[10]
BT-474 (HER2-positive)ZHER2-SMCC-MMAE (HM)2.48 nM[10]
BT-474 (HER2-positive)ZHER2-PEG4K-MMAE (HP4KM)26.2 nM[10]
BT-474 (HER2-positive)ZHER2-PEG10K-MMAE (HP10KM)83.5 nM[10]
MCF-7 (HER2-low)All constructs>1000 nM[10]
PC-3 (HER2-negative)All constructs>1000 nM[10]
CD30+ Lymphoma LinesαCD30-PEGx-glucuronide-MMAEComparable across different PEG lengths[11]
DU145-PSMAMonovalent ADC-[12]
DU145-PSMABiparatopic ADCLower IC50 than monovalent[12]
HCC1954 (human breast cancer)Various ADCs/payloadsVaries by construct[13]
4T1 (mouse breast cancer)Various ADCs/payloadsGenerally higher IC50 than in human cell line[13]
Table 3: In Vivo Tumor Growth Inhibition by PEGylated ADCs
Xenograft ModelADC TreatmentDoseTumor Growth InhibitionReference
High expression DU145-PSMAVH2-VH1-DGN549 (sdAb-ADC)30 µg/kg (single dose)Significant tumor regression[12]
Moderate-expressing CWR22Rv1VH2-VH1-DGN549 (sdAb-ADC)10 µg/kg (q.o.d. x 3)Significant tumor growth delay[12]
4T1 tumor-bearing miceAngio-DOX-DGL-GNP-Noticeably higher than non-targeted nanoparticles[14]
HER2+ xenograft modelsTrastuzumab-MMAU DAR 81 mg/kg (single dose)Superior efficacy to trastuzumab-vc-MMAE[15]
HER2+ xenograft modelsTrastuzumab-MMAU DAR 42 mg/kg (single dose)Superior efficacy to trastuzumab-vc-MMAE[15]
PDX modelsPF-06804103 (HER2 ADC)VariousMore potent than T-DM1[16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated ADCs.

Site-Specific PEGylation via Maleimide-Thiol Conjugation

This protocol describes the site-specific conjugation of a maleimide-activated PEG to a thiol group on an antibody, often an engineered cysteine residue.[1][17][18]

Materials:

  • Antibody with an available thiol group (e.g., reduced interchain disulfide or engineered cysteine)

  • Maleimide-activated PEG (10- to 20-fold molar excess over antibody)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other thiol-free buffers like HEPES.

  • Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).

  • Quenching reagent: N-ethylmaleimide or free cysteine.

  • Purification system: Size exclusion chromatography (SEC) or dialysis.

Procedure:

  • Antibody Preparation:

    • If starting with interchain disulfides, partially reduce the antibody with a controlled amount of TCEP (e.g., 2-3 molar equivalents) in conjugation buffer for 1-2 hours at room temperature.

    • If using an engineered cysteine, ensure the antibody is in a reduced state.

    • Remove excess reducing agent by buffer exchange or dialysis if necessary, especially if using DTT.

  • PEGylation Reaction:

    • Dissolve the maleimide-activated PEG in the conjugation buffer to create a stock solution (e.g., 100 mg/mL).[1]

    • Add the PEG-maleimide stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of PEG.[18]

    • Gently mix and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[17][18]

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent (e.g., N-ethylmaleimide or free cysteine) to react with any unreacted PEG-maleimide.

  • Purification:

    • Purify the PEGylated ADC from unreacted PEG and antibody using size exclusion chromatography (SEC) or extensive dialysis.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different numbers of conjugated drugs based on their hydrophobicity.[19][20][21][22]

Materials:

  • PEGylated ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A (high salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8, with 5% isopropanol.[20]

  • Mobile Phase B (low salt): e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol.[20]

Procedure:

  • Sample Preparation: Dilute the PEGylated ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes) to elute the ADC species.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where Peak Area_i is the area of the peak corresponding to the species with DAR_i.

Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.[23][24][25][26]

Materials:

  • PEGylated ADC sample

  • SEC column (e.g., AdvanceBio SEC 300Å)[24]

  • HPLC system with a UV detector

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.2).[26]

Procedure:

  • Sample Preparation: Dilute the PEGylated ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample.

    • Run the separation under isocratic conditions.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer), the monomer, and fragments (eluting later than the monomer).

    • Calculate the percentage of each species relative to the total peak area.

Mechanisms of Action and Signaling Pathways

The efficacy of an ADC is ultimately determined by the cytotoxic action of its payload following internalization into the target cancer cell.

General Mechanism of Action

The general mechanism of action for an internalizing ADC involves several key steps:[4][9][27][28][29]

  • Circulation and Targeting: The ADC circulates in the bloodstream and the antibody component specifically binds to the target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.

  • Lysosomal Trafficking and Payload Release: The endosomes mature into lysosomes, where the acidic environment and lysosomal enzymes degrade the antibody and/or cleave the linker, releasing the cytotoxic payload into the cytoplasm.

  • Payload-Target Interaction and Apoptosis: The released payload interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis.

dot

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation Cancer Cell Cancer Cell ADC in Circulation->Cancer Cell 1. Binding to Target Antigen Endosome Endosome Cancer Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Release Payload Release Lysosome->Payload Release 4. Linker Cleavage/ Antibody Degradation Target Interaction Target Interaction Payload Release->Target Interaction 5. Cytosolic Diffusion Apoptosis Apoptosis Target Interaction->Apoptosis 6. Induction of Cell Death

Caption: General mechanism of action of an antibody-drug conjugate.

Signaling Pathways of Common Payloads

Tubulin Inhibitors (e.g., MMAE, DM1): These payloads disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This process often involves the activation of the caspase cascade.[30][31][32]

dot

Tubulin_Inhibitor_Pathway Tubulin Inhibitor Tubulin Inhibitor Microtubule Disruption Microtubule Disruption Tubulin Inhibitor->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Caspase-8 Activation Caspase-8 Activation Mitotic Arrest (G2/M)->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Mitotic Arrest (G2/M)->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by tubulin inhibitors.

DNA Damaging Agents (e.g., Calicheamicin, PBDs): These payloads cause DNA damage, such as double-strand breaks or alkylation, which activates the DNA damage response (DDR) pathway. If the damage is too severe to be repaired, the cell is directed towards apoptosis.[6][33][34][35]

dot

DNA_Damage_Pathway DNA Damaging Agent DNA Damaging Agent DNA Lesions DNA Lesions DNA Damaging Agent->DNA Lesions DDR Activation (ATM/ATR) DDR Activation (ATM/ATR) DNA Lesions->DDR Activation (ATM/ATR) Checkpoint Activation (p53) Checkpoint Activation (p53) DDR Activation (ATM/ATR)->Checkpoint Activation (p53) Repair Pathways Repair Pathways Checkpoint Activation (p53)->Repair Pathways Attempted Repair Apoptosis Apoptosis Checkpoint Activation (p53)->Apoptosis Irreparable Damage

Caption: DNA damage response pathway initiated by DNA damaging agents.

Logical Workflow of PEGylation in ADC Development

The integration of PEGylation into the ADC development workflow is a strategic process aimed at optimizing the therapeutic candidate's properties.

dot

PEGylation_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody & Payload Selection Antibody & Payload Selection Linker Design (with PEG) Linker Design (with PEG) Antibody & Payload Selection->Linker Design (with PEG) ADC Synthesis & PEGylation ADC Synthesis & PEGylation Linker Design (with PEG)->ADC Synthesis & PEGylation DAR Determination DAR Determination ADC Synthesis & PEGylation->DAR Determination Stability Assessment Stability Assessment DAR Determination->Stability Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity Stability Assessment->In Vitro Cytotoxicity Pharmacokinetics Pharmacokinetics In Vitro Cytotoxicity->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Toxicology Toxicology In Vivo Efficacy->Toxicology

Caption: Logical workflow of PEGylation in ADC development.

Conclusion

PEGylation represents a powerful and versatile tool for optimizing the properties of antibody-drug conjugates. By enhancing pharmacokinetic profiles, improving stability and solubility, and reducing immunogenicity, PEGylation can significantly widen the therapeutic window of ADCs. A thorough understanding of the principles of PEGylation, coupled with robust experimental methodologies for characterization and evaluation, is essential for the successful development of the next generation of highly effective and safer ADC therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-Pfp Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG1-C2-Pfp ester is a heterobifunctional linker designed for the precise and efficient covalent conjugation of two biomolecules. This linker is particularly valuable in the field of drug development for the creation of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody. The linker incorporates three key chemical features:

  • Pentafluorophenyl (PFP) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins. PFP esters are known for their increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous buffers.[1][2]

  • Aldehyde Group: A carbonyl functional group that enables chemoselective ligation with molecules containing hydrazine (B178648) or aminooxy moieties to form hydrazone or oxime linkages, respectively. This reaction is bio-orthogonal, meaning it proceeds under mild conditions without interfering with other functional groups typically found in biomolecules.

  • Polyethylene Glycol (PEG) Spacer: A single PEG unit enhances the solubility and flexibility of the linker and the resulting conjugate. PEG linkers can also reduce steric hindrance and potentially decrease the immunogenicity of the final bioconjugate.

This document provides detailed protocols for a two-step bioconjugation strategy using this compound, quantitative data to guide experimental design, and diagrams to visualize the workflow and reaction pathways.

Data Presentation

Table 1: Recommended Reaction Conditions for PFP Ester-Amine Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for amine reactivity. Lower pH reduces reaction rate, while higher pH increases the risk of PFP ester hydrolysis.[1][3]
Buffer Phosphate, Borate, or Bicarbonate (50-100 mM)Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction.
Co-solvent DMSO or DMF (up to 10% v/v)Can be used to dissolve the linker and improve the solubility of hydrophobic molecules.[3]
Molar Ratio 2:1 to 10:1 (Linker:Amine)The optimal ratio should be determined empirically based on the desired degree of labeling.[1]
Temperature 20-25°C or 4°CRoom temperature reactions are typically faster (1-4 hours). 4°C can be used for sensitive biomolecules (overnight).[1]
Reaction Time 1 - 4 hours (or overnight at 4°C)Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE.
Table 2: Reaction Conditions for Aldehyde-Hydrazine/Aminooxy Ligation
ParameterRecommended RangeNotes
pH 4.5 - 7.0Hydrazone/oxime formation is often more efficient at slightly acidic pH. However, reactions can proceed at neutral pH.[4]
Buffer Acetate, MES, or PhosphateEnsure the buffer does not contain components that can react with aldehydes.
Catalyst Aniline (B41778) (optional, 10-100 mM)Aniline can catalyze the reaction, significantly increasing the rate of hydrazone/oxime formation.[5]
Molar Ratio 1:1 to 5:1 (Hydrazine/Aminooxy:Aldehyde)A slight excess of the hydrazine or aminooxy compound is often used to drive the reaction to completion.
Temperature 20-25°CReactions are typically carried out at room temperature.
Reaction Time 1 - 24 hoursThe reaction time depends on the reactivity of the specific aldehyde and hydrazine/aminooxy partners and the use of a catalyst.
Table 3: Comparative Stability of Linkages
Linkage TypeRelative Hydrolytic StabilityKey Characteristics
Amide Bond Very HighFormed from the PFP ester-amine reaction; highly stable under physiological conditions.
Hydrazone Bond ModerateReversible under acidic conditions. Stability can be influenced by the electronic nature of the aldehyde and hydrazine. Aromatic hydrazones are generally more stable than aliphatic ones.[6][7][8]
Oxime Bond HighGenerally more stable than hydrazone bonds against hydrolysis.[4][6][7]

Experimental Protocols

The following protocols describe a two-step conjugation process where a protein (e.g., an antibody) is first modified with the this compound, followed by conjugation to a payload containing a hydrazine or aminooxy group.

Step 1: Modification of a Protein with this compound

This protocol details the reaction of the PFP ester moiety of the linker with the primary amines (lysine residues) of a protein.

Materials:

  • Protein (e.g., antibody) in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.[1]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting column, dialysis cassettes)

Procedure:

  • Protein Preparation:

    • If necessary, exchange the protein into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Linker Preparation:

    • The this compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10%.

    • The molar ratio of linker to protein should be optimized, but a starting point of 5-10 fold molar excess of the linker is recommended.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional):

    • To quench any unreacted PFP ester, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of linker molecules per protein, using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Step 2: Conjugation of the Aldehyde-Modified Protein to a Hydrazine/Aminooxy-Containing Payload

This protocol describes the reaction of the aldehyde group on the modified protein with a payload containing a hydrazine or aminooxy functional group.

Materials:

  • Aldehyde-modified protein from Step 1

  • Hydrazine or aminooxy-functionalized payload

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5, or 100 mM PBS, pH 7.4

  • Aniline (optional, as a catalyst)

  • Purification equipment (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Payload Preparation:

    • Dissolve the hydrazine or aminooxy-functionalized payload in a compatible solvent (e.g., DMSO, DMF, or the Reaction Buffer).

  • Conjugation Reaction:

    • Add the payload solution to the solution of the aldehyde-modified protein. A 2-5 fold molar excess of the payload over the incorporated aldehyde is recommended.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC-MS.

  • Purification:

    • Purify the resulting bioconjugate to remove excess payload and catalyst using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

  • Characterization:

    • Characterize the final conjugate to confirm its identity, purity, and drug-to-antibody ratio (DAR). Techniques such as mass spectrometry, UV-Vis spectroscopy, and HPLC are commonly used.

Mandatory Visualization

Bioconjugation_Workflow Protein Protein (e.g., Antibody) with primary amines (-NH2) Step1 Step 1: Amine Conjugation (pH 7.2-8.5) Protein->Step1 Linker This compound Linker->Step1 Modified_Protein Aldehyde-Modified Protein Step1->Modified_Protein Purification1 Purification Modified_Protein->Purification1 Payload Hydrazine/Aminooxy Payload Step2 Step 2: Aldehyde Ligation (pH 4.5-7.0) Payload->Step2 Final_Conjugate Final Bioconjugate (e.g., ADC) Step2->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2 Purification1->Step2

Caption: Experimental workflow for the two-step bioconjugation.

Reaction_Pathway cluster_step1 Step 1: PFP Ester-Amine Reaction cluster_step2 Step 2: Aldehyde-Hydrazine Ligation Protein-NH2 Protein-NH₂ plus1 + Protein-NH2->plus1 Linker_PFP Ald-Ph-...-PFP arrow1 pH 7.2-8.5 Linker_PFP->arrow1 Amide_Bond Protein-NH-CO-...-Ph-Ald Aldehyde_Modified_Protein Protein-...-Ph-CHO plus1->Linker_PFP arrow1->Amide_Bond PFP_leaving_group - Pentafluorophenol arrow1->PFP_leaving_group plus2 + Aldehyde_Modified_Protein->plus2 Hydrazine_Payload Payload-NH-NH₂ arrow2 pH 4.5-7.0 Hydrazine_Payload->arrow2 Hydrazone_Linkage Protein-...-Ph-CH=N-NH-Payload plus2->Hydrazine_Payload arrow2->Hydrazone_Linkage Water - H₂O arrow2->Water

Caption: Chemical reaction pathways for the bioconjugation process.

References

Application Notes and Protocols for Antibody Labeling with Ald-Ph-amido-PEG1-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), demands precise and stable bioconjugation technologies. The Ald-Ph-amido-PEG1-C2-Pfp ester is a heterobifunctional linker designed to meet these requirements. This linker features a pentafluorophenyl (PFP) ester for covalent attachment to amine residues on antibodies and a terminal aldehyde group for the subsequent conjugation of a payload. This two-step strategy offers versatility and control over the final conjugate's composition.

The PFP ester moiety provides a significant advantage over traditional N-hydroxysuccinimide (NHS) esters due to its higher resistance to hydrolysis, leading to more efficient and reproducible conjugation reactions.[1][2] Furthermore, studies have shown that PFP esters can facilitate preferential labeling of a specific lysine (B10760008) residue (K188) on the kappa light chain of human IgG antibodies, paving the way for the production of more homogeneous and well-defined antibody conjugates.[3][4]

The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[][6] The terminal aldehyde group allows for the attachment of a wide range of payloads, such as cytotoxic drugs, fluorescent dyes, or other biomolecules, that have been functionalized with an aminooxy or hydrazide group.[7]

These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the use of this compound in antibody labeling.

Product Information

PropertyValue
Product Name This compound
CAS Number 2101206-67-9
Molecular Formula C₁₉H₁₄F₅NO₅
Molecular Weight 431.32 g/mol
Purity >96%
Storage Store at -20°C, desiccated
SMILES O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCNC(C2=CC=C(C=O)C=C2)=O

Key Applications

  • Antibody-Drug Conjugation (ADC) Development: Covalent attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.

  • Fluorescent Labeling of Antibodies: For use in immunoassays, flow cytometry, and fluorescence microscopy.

  • Immobilization of Antibodies: Attachment of antibodies to solid supports for affinity chromatography or diagnostic assays.

  • Development of Novel Bioconjugates: Versatile platform for linking antibodies to a variety of molecules for research and therapeutic purposes.

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation via PFP Ester Reaction

This protocol details the initial conjugation of the this compound to the antibody.

Materials:

  • Antibody (e.g., human IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method such as dialysis or a desalting column against the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[8]

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution. The molar ratio of linker to antibody should be optimized for each specific antibody and application, with a starting range of 5:1 to 15:1.[7]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[]

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Characterize the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Payload Conjugation to the Aldehyde-Modified Antibody

This protocol describes the second step, where a payload functionalized with an aminooxy or hydrazide group is conjugated to the aldehyde-modified antibody.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Aminooxy- or hydrazide-functionalized payload (e.g., drug, dye)

  • Reaction Buffer: Acetate buffer or PBS, pH 4.5-5.5

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy- or hydrazide-functionalized payload in a suitable solvent (e.g., DMSO, water) to a known concentration.

  • Conjugation Reaction:

    • Adjust the pH of the antibody-linker conjugate solution to 4.5-5.5 using the Reaction Buffer.

    • Add the payload solution to the antibody-linker conjugate solution at a molar excess (e.g., 5- to 20-fold) to drive the reaction to completion.

    • If the reaction is slow, aniline can be added as a catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody conjugate using SEC or dialysis to remove excess payload and other reagents.

  • Characterization:

    • Determine the final concentration and drug-to-antibody ratio (DAR) or dye-to-antibody ratio using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the purity and aggregation state of the final conjugate by SEC-HPLC.

    • Evaluate the biological activity of the antibody conjugate in a relevant in vitro or in vivo model.

Quantitative Data

The following table presents representative data for antibody labeling using a PFP ester. The data is based on a study by Wu et al. (2021), where a near-infrared fluorophore with a PFP ester was conjugated to Panitumumab, a human IgG2 kappa antibody.[3] While this is not the exact this compound, it provides a reasonable expectation of the performance of PFP ester-based antibody conjugation.

ParameterNHS EsterPFP Ester
Antibody PanitumumabPanitumumab
Degree of Labeling (DOL) 1.71.7
Light Chain to Heavy Chain Labeling Ratio (LC:HC) 0.11.7
Conjugate Aggregation HigherLower
In Vitro Brightness LowerHigher
In Vivo Tumor Signal LowerHigher

Note: The improved light-chain selectivity and reduced aggregation with the PFP ester highlight the advantages of this chemistry for creating more homogeneous and effective antibody conjugates.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Antibody_Labeling_Workflow Experimental Workflow for Antibody Conjugation cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation A Antibody C Conjugation Reaction (pH 7.2-8.5) A->C B This compound B->C D Quenching C->D E Purification (SEC/Dialysis) D->E F Aldehyde-Modified Antibody E->F H Conjugation Reaction (pH 4.5-5.5) F->H G Aminooxy/Hydrazide Payload G->H I Purification (SEC/Dialysis) H->I J Final Antibody Conjugate I->J

Caption: Workflow for two-step antibody conjugation.

Caption: Amide bond formation via PFP ester reaction.

Aldehyde_Reaction_Mechanism Oxime/Hydrazone Formation with Aldehyde-Modified Antibody Ald_Ab Antibody-Linker-CHO Reaction + Ald_Ab->Reaction Payload Payload-ONH2 / Payload-NHNH2 Payload->Reaction Conjugate Antibody-Linker-CH=N-O-Payload (Oxime) Antibody-Linker-CH=N-NH-Payload (Hydrazone) Reaction->Conjugate pH 4.5-5.5

Caption: Payload attachment to the aldehyde group.

References

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-Pfp Ester Lysine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Ald-Ph-amido-PEG1-C2-Pfp ester to primary amines, specifically the ε-amino group of lysine (B10760008) residues in proteins and other biomolecules. The protocols outlined below are based on established chemistries of pentafluorophenyl (PFP) esters.

Introduction

This compound is a heterobifunctional linker designed for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker contains two key functionalities: a PFP ester for covalent linkage to amine groups and a terminal aldehyde group for subsequent, orthogonal conjugation or other applications. PFP esters are favored for their high reactivity towards primary amines and their increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4]

The reaction proceeds via nucleophilic attack of the deprotonated primary amine of a lysine residue on the carbonyl carbon of the PFP ester, resulting in a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The single polyethylene (B3416737) glycol (PEG) unit acts as a short, hydrophilic spacer.

Reaction Parameters and Optimization

Successful conjugation with this compound depends on several key parameters. The following tables summarize the recommended conditions and provide a starting point for optimization.

Table 1: Recommended Reaction Conditions for Lysine Conjugation
ParameterRecommended RangeNotes
pH 7.2–8.5Optimal for ensuring the lysine amine is sufficiently deprotonated and nucleophilic.[3][5] Higher pH increases the rate of PFP ester hydrolysis.[5][6]
Temperature Room Temperature (20–25°C) or 4°CRoom temperature reactions are typically faster.[3] Lowering the temperature to 4°C can enhance selectivity and is recommended for sensitive biomolecules.[3][7]
Reaction Time 1–4 hours at Room Temperature; Overnight at 4°COptimization is necessary to balance conjugation efficiency with potential sample degradation or ester hydrolysis.[3][5]
Buffer Phosphate, Borate, Carbonate/Bicarbonate, HEPESBuffers should be free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the PFP ester.[4][8]
PFP Ester:Biomolecule Molar Ratio 2:1 to 10:1The optimal ratio depends on the number of available lysines and the desired degree of labeling. Empirical testing is required.[3] For antibodies, ratios of 5:1 to 15:1 are sometimes used.
Biomolecule Concentration 0.5–5 mg/mLHigher concentrations can improve reaction kinetics, but solubility must be maintained.[3]
Co-solvent 5–10% DMSO or DMFRequired to dissolve the PFP ester before addition to the aqueous reaction buffer.[3][4][6]
Table 2: Reagent and Buffer Compositions
Reagent/BufferCompositionPurpose
Reaction Buffer 50–100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2–8.5Provides a stable pH environment for the conjugation reaction.[3][4]
PFP Ester Stock Solution 10–100 mM this compound in anhydrous DMSO or DMFConcentrated stock for addition to the reaction mixture. Must be prepared immediately before use.[3][5]
Quenching Buffer 1 M Tris-HCl, pH 8.0Contains a primary amine to react with and deactivate any excess PFP ester.[3]
Storage Buffer Phosphate-Buffered Saline (PBS), pH 7.4A common buffer for storing the final purified conjugate.

Experimental Protocols

Protocol 1: General Lysine Conjugation

This protocol provides a general procedure for conjugating the this compound to a lysine-containing protein.

Materials:

  • This compound

  • Protein/biomolecule with accessible lysine residues

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting columns for size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: Dissolve the protein in the Reaction Buffer to a final concentration of 0.5–5 mg/mL.[3] If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.[4]

  • Prepare the PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10–100 mM.[3][5] PFP esters are moisture-sensitive; ensure the reagent vial is equilibrated to room temperature before opening to prevent condensation.[4][6]

  • Initiate Conjugation: Slowly add the desired molar excess of the PFP ester stock solution to the stirring protein solution.[3] The final concentration of the organic co-solvent should ideally be below 10%.[6]

  • Incubate: Allow the reaction to proceed for 1–4 hours at room temperature or overnight at 4°C.[3][5]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20–50 mM and incubate for 15–30 minutes at room temperature to stop the reaction by consuming any unreacted PFP ester.[3][8]

  • Purify the Conjugate: Remove excess linker and byproducts by size-exclusion chromatography (e.g., using a desalting column), dialysis, or other appropriate purification methods.[4]

  • Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling and confirm identity. Common methods include:

    • SDS-PAGE: To visualize the increase in molecular weight.

    • Mass Spectrometry (LC-MS, MALDI-TOF): To determine the precise molecular weight and degree of labeling.[3]

    • HPLC: To assess purity and separate different conjugated species.

Diagrams

Below are diagrams illustrating the key processes involved in the lysine conjugation reaction.

reaction_mechanism cluster_reactants Reactants cluster_products Products Lysine Protein-Lysine (R-NH₂) Conjugate Stable Amide Bond (R-NH-CO-Linker) Lysine->Conjugate Nucleophilic Attack PFP_Ester This compound PFP_Ester->Conjugate Byproduct Pentafluorophenol PFP_Ester->Byproduct Leaving Group

Caption: Reaction mechanism of PFP ester with a lysine primary amine.

experimental_workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) react 3. Initiate Reaction (Add PFP ester to protein) prep_protein->react prep_pfp 2. Prepare PFP Ester Stock (Dissolve in anhydrous DMSO/DMF) prep_pfp->react incubate 4. Incubate (1-4h at RT or overnight at 4°C) react->incubate quench 5. Quench Reaction (Add Tris buffer) incubate->quench purify 6. Purify Conjugate (Desalting column/dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, LC-MS, HPLC) purify->analyze

Caption: Experimental workflow for lysine conjugation.

Stability and Storage

  • This compound: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[4][6][8] Stock solutions in anhydrous organic solvents are not recommended for long-term storage and should be prepared fresh for each use.[4][5]

  • Aldehyde Functionality: The aromatic aldehyde on the linker is generally stable under the conditions required for PFP ester conjugation. This allows for subsequent modification of the aldehyde group post-conjugation if desired.

  • Final Conjugate: The storage conditions for the final conjugate should be appropriate for the biomolecule (e.g., -20°C or -80°C in a suitable buffer).

Troubleshooting

Table 3: Common Issues and Solutions
IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolyzed PFP Ester: Reagent exposed to moisture.Store PFP ester properly with desiccant.[4] Prepare stock solution immediately before use in anhydrous solvent.[5]
Suboptimal pH: pH is too low, protonating the amine.Increase reaction pH to within the 7.2–8.5 range.[3][5]
Competing Nucleophiles: Reaction buffer contains primary amines (Tris, glycine).Exchange the biomolecule into an amine-free buffer before the reaction.[4][8]
Poor Selectivity / High Aggregation High Molar Excess: Too much PFP ester is used, leading to over-labeling.Reduce the molar ratio of PFP ester to the biomolecule.
High Temperature: Reaction temperature is too high for a sensitive protein.Perform the reaction at 4°C.[3][7]
Inconsistent Results Degraded PFP Ester: Batch-to-batch variability or improper storage.Qualify new batches of PFP ester with a small-scale control reaction.[5]

References

Application Notes and Protocols for Developing ADCs using Ald-Ph-amido-PEG1-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable linker designed for conjugation to primary amines on the antibody.

The this compound features a pentafluorophenyl (Pfp) ester for reaction with lysine (B10760008) residues on the antibody, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and stability, and an aldehyde group for potential secondary conjugation or modification. Pfp esters are known for their high reactivity and increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1] As a non-cleavable linker, the payload is released upon proteolytic degradation of the antibody backbone within the lysosome of the target cell, which can offer a favorable safety profile.[2][3]

Data Summary

The following tables summarize representative quantitative data for ADCs developed using non-cleavable, PEGylated linkers. This data is intended to provide a general expectation of performance. Actual results with this compound may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Linker TypeMolar Ratio (Linker:mAb)Average DARConjugation Efficiency (%)
Non-cleavable PEGylated5:13.570
Non-cleavable PEGylated10:16.262
Non-cleavable PEGylated20:17.839

DAR was determined by Hydrophobic Interaction Chromatography (HIC)-HPLC and/or LC-MS analysis.[4][5]

Table 2: In Vitro Cytotoxicity

ADC ConstructTarget Cell LineIC50 (nM)
Anti-HER2-ADC (non-cleavable PEG)SK-BR-3 (HER2-positive)0.5
Anti-HER2-ADC (non-cleavable PEG)MDA-MB-231 (HER2-negative)> 1000
Isotype Control-ADCSK-BR-3 (HER2-positive)> 1000

IC50 values were determined using an MTT or similar cell viability assay after 72-96 hours of incubation.

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Study Duration (days)
Vehicle Control028
ADC (10 mg/kg, single dose)8528
Unconjugated Antibody3028

Efficacy was evaluated in a relevant xenograft mouse model with established tumors.[6][7]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of the this compound to lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the mAb into the Conjugation Buffer.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload solution to the mAb solution while gently stirring. The optimal molar ratio should be determined empirically but a starting point of 5-10 fold molar excess of the linker is recommended.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a final concentration of 50 mM Tris-HCl from the quenching solution to the reaction mixture to quench any unreacted Pfp ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by SEC or TFF.

    • Exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR by HIC-HPLC and/or LC-MS.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol provides a general method for determining the average DAR of a lysine-conjugated ADC using HIC-HPLC.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for each peak.[8][9][10]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the in vitro potency of the ADC.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC and isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and isotype control ADC in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC solutions.

    • Incubate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

Visualizations

ADC_Development_Workflow cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation Evaluation mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization ADC ADC Characterization->ADC InVitro In Vitro Cytotoxicity InVivo In Vivo Efficacy ADC->InVitro ADC->InVivo

Caption: Experimental workflow for ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: Mechanism of action for a non-cleavable ADC.

References

Step-by-Step Guide to Pentafluorophenyl (PFP) Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of pentafluorophenyl (PFP) esters in bioconjugation. PFP esters have emerged as a superior alternative to N-hydroxysuccinimide (NHS) esters for labeling biomolecules with primary and secondary amines, offering enhanced stability and reactivity. These protocols are designed to assist researchers in achieving efficient and reproducible conjugation for applications ranging from antibody-drug conjugates (ADCs) and fluorescent labeling to peptide synthesis.

Introduction to PFP Ester Chemistry

PFP esters are active esters derived from pentafluorophenol (B44920) that react with primary and secondary amines to form stable amide bonds.[1][2] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by amines.[1] A key advantage of PFP esters is their increased resistance to hydrolysis in aqueous solutions compared to NHS esters, leading to more efficient conjugation reactions and higher yields.[1][3][4]

Advantages of PFP Esters over NHS Esters

PFP esters offer several distinct advantages over the more traditional NHS esters:

  • Greater Resistance to Hydrolysis: PFP esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous buffers, preserving the reactive ester for the desired aminolysis reaction.[1][3] This increased stability is particularly beneficial when working with precious or limited quantities of biomolecules.[1]

  • Faster Reaction Kinetics: Studies have shown that PFP esters have superior reactivity towards amines (aminolysis).[3] This can lead to shorter reaction times and increased conjugation efficiency.

  • Improved Reproducibility: The higher stability of PFP esters contributes to more consistent and reproducible conjugation outcomes.[1]

  • Site-Specific Labeling Potential: In some cases, PFP esters have been shown to provide preferential labeling of specific lysine (B10760008) residues on antibodies, offering a route to more homogeneous conjugates.

Quantitative Comparison of Active Esters

The selection of an appropriate active ester is critical for successful bioconjugation. The following table summarizes key quantitative data comparing the performance of PFP esters and NHS esters.

ParameterPentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterReferences
Relative Hydrolytic Stability More stable; ~6-fold more stable in aqueous MeCNLess stable[5]
Half-life in Aqueous Solution Significantly longer than NHS estersHours at pH ≤ 7, minutes at pH > 8[3][6][3][5][6]
Aminolysis Rate Constant (k') 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)[3]
Optimal pH for Conjugation 7.2 - 8.57.2 - 8.5[7][]

Experimental Protocols

Materials Required
  • Biomolecule (e.g., protein, antibody, peptide) containing primary or secondary amines

  • PFP ester-activated reagent (e.g., fluorescent dye, biotin, drug-linker)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer such as 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate, or 0.1 M HEPES, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[4][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes).

Protocol 1: General Protein Labeling with a PFP Ester

This protocol provides a general procedure for conjugating a PFP ester to a protein. Optimization of the molar ratio of PFP ester to protein and reaction time may be necessary for specific applications.

1. Preparation of Biomolecule Solution: a. Dissolve the biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL. b. If the biomolecule was stored in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[4]

2. Preparation of PFP Ester Solution: a. PFP esters are moisture-sensitive.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] b. Immediately before use, dissolve the PFP ester in anhydrous DMF or DMSO to create a 10-100 mM stock solution.[10] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[4]

3. Conjugation Reaction: a. While gently vortexing or stirring the biomolecule solution, slowly add the desired molar excess of the PFP ester solution. A 5- to 20-fold molar excess of the ester is a common starting point.[1] b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10]

4. Quenching the Reaction: a. To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate: a. Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.[9]

6. Characterization: a. Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Antibody Labeling for Cell Surface Receptor Studies

This protocol is tailored for labeling antibodies with a fluorophore using a PFP ester for subsequent use in applications like flow cytometry to study cell surface receptors such as EGFR.

1. Antibody Preparation: a. Prepare the antibody solution at a concentration of ≥1 mg/mL in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5).[11] b. Perform buffer exchange if necessary to remove any interfering substances.

2. PFP Ester-Fluorophore Preparation: a. Reconstitute the amine-reactive PFP ester-fluorophore in anhydrous DMSO to a concentration of 2.5 mM.[11]

3. Conjugation Reaction: a. Add the PFP ester-fluorophore solution to the antibody solution to achieve a molar ratio of approximately 5-15x of the fluorophore to the antibody.[11] The final concentration of DMSO should be less than 10%.[11] b. Briefly vortex the mixture and incubate for 1 hour at room temperature, protected from light.[11]

4. Purification: a. Remove unreacted fluorophore and organic solvent by buffer exchange into a suitable storage buffer (e.g., PBS with 0.05% Tween-20) using a desalting column.[11]

5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the conjugate at 280 nm and the maximum absorbance of the fluorophore to calculate the protein concentration and the DOL.[11]

Visualizations

Experimental Workflow for PFP Ester Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule in Amine-Free Buffer conjugation Conjugation Reaction (RT, 1-4h or 4°C, overnight) prep_biomolecule->conjugation prep_pfp Prepare PFP Ester in Anhydrous Solvent prep_pfp->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Characterize Conjugate (DOL, Activity) purify->analyze

Caption: Workflow for a typical PFP ester conjugation experiment.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

References

Application Notes and Protocols: Calculating Molar Excess of Ald-Ph-amido-PEG1-C2-Pfp Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG1-C2-Pfp ester is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit, commonly utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This linker facilitates the covalent attachment of a cytotoxic drug to an antibody or other biomolecule. The Pfp (pentafluorophenyl) ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues on the surface of antibodies.[4][5] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater resistance to hydrolysis in aqueous media, which can lead to more efficient conjugation reactions.[4][6][7]

Achieving a desired drug-to-antibody ratio (DAR) is critical for the efficacy and safety of an ADC. A key parameter in controlling the DAR is the molar excess of the linker-drug conjugate relative to the antibody. This document provides a detailed guide for calculating the molar excess of this compound and protocols for its use in bioconjugation reactions.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for accurate calculations.

PropertyValueReference
Molecular Formula C19H14F5NO5[8]
Molecular Weight 431.32 g/mol [8]
CAS Number 2101206-67-9[8]
Purity > 96%[8]

Section 1: Calculating Molar Excess

The molar excess is the ratio of the moles of the linker (this compound) to the moles of the biomolecule (e.g., an antibody) in a conjugation reaction. Using an appropriate molar excess is crucial for controlling the extent of labeling.

Principle of Molar Excess Calculation

The calculation of molar excess involves a three-step process:

  • Determine the moles of the biomolecule: This is calculated from the mass and molecular weight of the biomolecule.

  • Determine the desired moles of the Pfp ester: This is calculated by multiplying the moles of the biomolecule by the desired molar excess.

  • Calculate the mass of the Pfp ester required: This is determined from the desired moles and the molecular weight of the Pfp ester.

Step-by-Step Calculation Protocol

This protocol provides a worked example for calculating the mass of this compound required for a 10-fold molar excess to an antibody.

Given:

  • Antibody (Ab):

    • Mass (m_Ab): 5 mg

    • Molecular Weight (MW_Ab): 150,000 g/mol (150 kDa)

  • This compound (Pfp-Linker):

    • Molecular Weight (MW_Pfp-Linker): 431.32 g/mol [8]

  • Desired Molar Excess: 10-fold

Calculations:

  • Calculate moles of Antibody (Ab):

    • moles_Ab = m_Ab / MW_Ab

    • moles_Ab = (5 mg / 150,000 g/mol ) = (0.005 g / 150,000 g/mol ) = 3.33 x 10⁻⁸ mol

  • Calculate moles of Pfp-Linker:

    • moles_Pfp-Linker = moles_Ab * Molar Excess

    • moles_Pfp-Linker = (3.33 x 10⁻⁸ mol) * 10 = 3.33 x 10⁻⁷ mol

  • Calculate mass of Pfp-Linker:

    • mass_Pfp-Linker = moles_Pfp-Linker * MW_Pfp-Linker

    • mass_Pfp-Linker = (3.33 x 10⁻⁷ mol) * 431.32 g/mol = 1.44 x 10⁻⁴ g = 0.144 mg

Molar Excess Calculation Workflow

G cluster_inputs Input Parameters cluster_calculations Calculation Steps cluster_output Final Result mass_ab Mass of Antibody (mg) calc_moles_ab Calculate Moles of Antibody mass_ab->calc_moles_ab mw_ab MW of Antibody (g/mol) mw_ab->calc_moles_ab mw_pfp MW of Pfp Ester (g/mol) calc_mass_pfp Calculate Mass of Pfp Ester mw_pfp->calc_mass_pfp molar_excess Desired Molar Excess calc_moles_pfp Calculate Moles of Pfp Ester molar_excess->calc_moles_pfp calc_moles_ab->calc_moles_pfp calc_moles_pfp->calc_mass_pfp mass_pfp_req Required Mass of Pfp Ester (mg) calc_mass_pfp->mass_pfp_req

Caption: Workflow for calculating the required mass of Pfp ester.

Section 2: Experimental Protocols

General Protocol for Amine Conjugation

This protocol outlines a general procedure for the conjugation of this compound to an amine-containing biomolecule, such as an antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[6][9] Avoid buffers containing primary amines like Tris.[6][7]

  • Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7]

  • Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[4] If the biomolecule is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.[6]

  • Prepare the Pfp Ester Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6][7]

    • Immediately before use, dissolve the calculated mass of the Pfp ester in a minimal amount of anhydrous DMF or DMSO.[6][7] Do not prepare stock solutions for long-term storage as PFP esters are susceptible to hydrolysis.[6]

  • Initiate the Conjugation Reaction:

    • Slowly add the Pfp ester solution to the biomolecule solution while gently stirring.

    • The recommended molar excess can range from 2 to 20-fold, with 5 to 10-fold being a common starting point.[4][9][10] The optimal ratio should be determined empirically for each specific biomolecule and desired degree of labeling.[10]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9] Reaction times may vary depending on the reactivity of the biomolecule.[11]

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess Pfp ester.

  • Purify the Conjugate:

    • Remove unreacted Pfp ester and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[6]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pfp_ester This compound conditions pH 7.2-8.5 Room Temp or 4°C pfp_ester->conditions conjugate Biomolecule-NH-CO-Linker amine Biomolecule-NH2 (e.g., Antibody Lysine) amine->conditions conditions->conjugate pfp_leaving_group Pentafluorophenol conditions->pfp_leaving_group

Caption: Amide bond formation via Pfp ester reaction.

Section 3: Data Presentation and Optimization

For reproducible results, it is essential to systematically vary the molar excess and other reaction parameters and to characterize the resulting conjugates.

Optimization of Molar Excess

To determine the optimal molar excess for a specific application, a range of ratios should be tested.

Molar Excess (Pfp:Biomolecule)Reaction Time (hours)Reaction Temperature (°C)Resulting DAR (Drug-to-Antibody Ratio)
2:1225Experimental Value
5:1225Experimental Value
10:1225Experimental Value
20:1225Experimental Value

The resulting DAR would be determined experimentally using techniques such as UV-Vis spectroscopy, mass spectrometry, or chromatography.

Troubleshooting and Considerations
  • Low Conjugation Efficiency:

    • Increase the molar excess of the Pfp ester.

    • Increase the reaction time or temperature.

    • Ensure the reaction buffer is free of primary amines and within the optimal pH range of 7.2-8.5.[9]

  • High Aggregation:

    • Decrease the molar excess to reduce the degree of modification.

    • Perform the reaction at a lower temperature (4°C).

    • Include solubility-enhancing agents in the reaction buffer.

  • Pfp Ester Hydrolysis:

    • Always use anhydrous solvents for dissolving the Pfp ester.[6]

    • Prepare the Pfp ester solution immediately before use.[6][7]

By following these detailed protocols and calculations, researchers can effectively control the conjugation of this compound to their biomolecules of interest, paving the way for the development of novel and effective therapeutics.

References

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-Pfp Ester in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Ald-Ph-amido-PEG1-C2-Pfp ester is a non-cleavable linker designed for the stable conjugation of cytotoxic payloads to antibodies. Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with lysine (B10760008) residues on the antibody.[1][2] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Linker Characteristics

This compound is a non-cleavable linker, meaning that the cytotoxic payload is released upon the complete lysosomal degradation of the antibody-linker-drug conjugate.[3] This mechanism of action minimizes premature drug release in systemic circulation, potentially leading to a wider therapeutic window compared to ADCs with cleavable linkers.[3] The single PEG unit is intended to improve the hydrophilicity of the linker-payload complex, which can be beneficial when working with hydrophobic cytotoxic agents.

Typical Cytotoxic Payloads

This linker is suitable for conjugating a variety of amine-containing cytotoxic payloads. Commonly used payloads that are compatible with this type of linker include auristatins and maytansinoids.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[4]

  • Maytansinoid derivatives (e.g., DM1 and DM4): These are also potent tubulin inhibitors that disrupt microtubule dynamics, causing mitotic arrest and cell death.

Quantitative Data Summary

While specific data for ADCs constructed with this compound is not extensively available in the public domain, the following tables provide representative data for ADCs developed with similar non-cleavable, PEGylated linkers and the cytotoxic payload MMAE. This data is intended to serve as a general guide for expected performance.

Table 1: Representative In Vitro Cytotoxicity Data for a Non-Cleavable Linker-MMAE ADC

Cell LineTarget AntigenADC ConstructIC50 (M)
BT-474HER2mil40-15 (Cys-linker-MMAE)1 x 10⁻¹¹
HCC1954HER2mil40-15 (Cys-linker-MMAE)1 x 10⁻¹¹
NCI-N87HER2mil40-15 (Cys-linker-MMAE)1 x 10⁻¹¹
MCF-7HER2-negativemil40-15 (Cys-linker-MMAE)1 x 10⁻⁹
MDA-MB-468HER2-negativemil40-15 (Cys-linker-MMAE)>1 x 10⁻⁸

Data is illustrative and based on a similar non-cleavable Cys-linker-MMAE construct as reported in a study on ionized Cys-linker-MMAE payloads.[5]

Table 2: Representative In Vivo Efficacy Data for a Non-Cleavable PEGylated Linker ADC

Xenograft ModelADC TreatmentDose (mg/kg)Tumor Growth Inhibition (%)
BxPC3C16 Site A-PEG6-C2-MMAD10Significant tumor stasis
BxPC3C16 Site I-PEG6-C2-MMAD10Significant tumor stasis
BxPC3C16 Site A-PEG6-C2-Aur337710Significant tumor stasis

Data is illustrative and based on a study of site-dependent degradation of a non-cleavable auristatin-based linker-payload in rodent plasma.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the general steps for conjugating the Pfp ester linker to lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5) to a final concentration of ≥1 mg/mL. This can be achieved using a desalting column or dialysis.

  • Linker-Payload Solution Preparation:

    • Dissolve the this compound-payload conjugate in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). This solution should be prepared fresh before use.

  • Conjugation Reaction:

    • Add the linker-payload solution to the antibody solution at a molar ratio of approximately 5-15 fold excess of the linker-payload to the antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[7]

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted Pfp ester.

    • Incubate for 30 minutes at room temperature.[7]

  • Purification of the ADC:

    • Remove the unreacted linker-payload and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Method: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

  • Sample Preparation:

    • Reduce the ADC sample by treating it with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

    • Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reversed-phase column coupled to a high-resolution mass spectrometer.

    • Elute the light and heavy chains using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Analysis:

    • Deconvolute the mass spectra of the light and heavy chains to determine the mass of each chain with different numbers of conjugated drugs.

    • Calculate the average DAR by taking a weighted average of the different drug-loaded species based on their relative abundance from the chromatogram peak areas.

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Pathway cluster_cell Cancer Cell ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome MMAE_complex Amino Acid- Linker-MMAE Lysosome->MMAE_complex Antibody Degradation Tubulin Tubulin Dimer MMAE_complex->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for a non-cleavable MMAE-ADC.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation LinkerPayload Ald-Ph-amido-PEG1-C2-Pfp ester-Payload LinkerPayload->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification DAR DAR Determination (LC-MS/HIC) Purification->DAR Purity Purity and Aggregation (SEC) Purification->Purity InVitro In Vitro Cytotoxicity (Cell-based Assays) Purity->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Caption: General workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) Utilizing Ald-Ph-amido-PEG1-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using Ald-Ph-amido-PEG1-C2-Pfp ester , a non-cleavable linker.

This bifunctional linker features a pentafluorophenyl (Pfp) ester for amine-reactive conjugation to lysine (B10760008) residues on the antibody and a benzaldehyde (B42025) group for the attachment of an aminooxy- or hydrazide-containing payload. The integrated single polyethylene (B3416737) glycol (PEG) unit is intended to enhance hydrophilicity and potentially improve the pharmacokinetic profile of the resulting ADC.

Linker Structure and Conjugation Strategy

The this compound provides a sequential, two-step conjugation strategy. First, the Pfp ester reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. Second, the aldehyde group is utilized to conjugate a payload that has been functionalized with a compatible reactive group, such as an aminooxy or hydrazide moiety, forming a stable oxime or hydrazone bond, respectively.

cluster_payload_activation Payload Functionalization cluster_conjugation Two-Step ADC Synthesis Payload Payload Aminooxy_Hydrazide_Payload Aminooxy/Hydrazide Functionalized Payload Payload->Aminooxy_Hydrazide_Payload Chemical Modification ADC Final ADC Aminooxy_Hydrazide_Payload->ADC Antibody Antibody Antibody_Linker Antibody-Linker Intermediate Antibody->Antibody_Linker Step 1: Pfp Ester-Amine Reaction (Lysine Conjugation) Linker This compound Linker->Antibody_Linker Antibody_Linker->ADC Step 2: Aldehyde-Aminooxy/Hydrazide Reaction

Figure 1: Two-step conjugation workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the conjugation buffer using a desalting column or TFF. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution with gentle mixing. The molar ratio of linker to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized (e.g., starting with 5-10 fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Quench any unreacted Pfp ester by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using desalting columns or TFF.

  • Characterization: Characterize the antibody-linker intermediate for linker-to-antibody ratio and purity.

Protocol 2: Conjugation of Functionalized Payload to the Antibody-Linker Intermediate

Materials:

  • Purified antibody-linker intermediate

  • Aminooxy- or hydrazide-functionalized payload

  • Anhydrous DMSO

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Payload Preparation: Dissolve the functionalized payload in DMSO to a stock concentration of 10-20 mM.

  • pH Adjustment: Adjust the pH of the antibody-linker intermediate solution to 4.5-5.5 with the reaction buffer.

  • Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the payload solution per aldehyde group on the antibody-linker intermediate.

  • Incubation: Incubate the reaction at room temperature for 4-16 hours, protected from light if the payload is light-sensitive.

  • Purification: Purify the resulting ADC using SEC to remove unconjugated payload and aggregates, or HIC to separate different DAR species.

  • Final Formulation: Exchange the purified ADC into a suitable formulation buffer for storage.

Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring absorbance at 280 nm and the payload's characteristic wavelength. The DAR can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Different DAR species will have different retention times, allowing for the quantification of each species and the calculation of the average DAR.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise mass measurement, from which the DAR distribution can be determined.

Table 1: Example DAR Characterization Data

Characterization MethodResult
UV-Vis SpectroscopyAverage DAR = 3.8
HICAverage DAR = 4.1 (with 0, 2, 4, 6, and 8-drug loaded species)
Mass SpectrometryAverage DAR = 4.0 (major species are DAR4 and DAR2)
Note: The data presented are for illustrative purposes.
Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the ADC preparation.

Table 2: Example Purity and Aggregation Data

ADC SampleMonomer (%)Aggregates (%)Fragments (%)
ADC Batch 198.51.20.3
ADC Batch 299.10.80.1
Note: The data presented are for illustrative purposes.
In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using in vitro cell-based assays.

Protocol 3: In Vitro Cytotoxicity Assay

  • Cell Culture: Plate target antigen-positive and negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values by fitting the dose-response data to a four-parameter logistic model.

Table 3: Example In Vitro Cytotoxicity Data (IC50 in nM)

Cell LineTarget AntigenADCUnconjugated mAbFree Payload
Cell Line APositive1.5>10000.1
Cell Line BNegative>1000>10000.2
Note: The data presented are for illustrative purposes.

ADC Mechanism of Action and Signaling

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Antibody Degradation Lysosome->Degradation Payload_Release 4. Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_Release Target 5. Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis 6. Apoptosis Target->Apoptosis

Figure 2: General mechanism of action for a non-cleavable ADC.

Since this compound is a non-cleavable linker, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This process releases the payload still attached to the linker and the lysine residue to which it was conjugated. This active metabolite then engages its intracellular target (e.g., microtubules or DNA), ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways affected will be dependent on the mechanism of action of the conjugated payload.

Stability Studies

The stability of the ADC in circulation is crucial for its therapeutic window.

  • In Vitro Plasma Stability: The ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C for several days. Samples are taken at various time points, and the amount of intact ADC and released payload is quantified by methods such as ELISA or LC-MS.

Start Start: ADC in Plasma (T=0) Incubation Incubate at 37°C Start->Incubation Timepoints Timepoints (e.g., 0, 24, 72, 168h) Incubation->Timepoints Analysis Analysis: - ELISA (Intact ADC) - LC-MS (Free Payload) Timepoints->Analysis Data Data: - % Intact ADC vs. Time - % Released Payload vs. Time Analysis->Data

Figure 3: Workflow for in vitro plasma stability assessment.

Table 4: Example Plasma Stability Data

Time (hours)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0100100
2498.297.5
7295.193.8
16890.588.2
Note: The data presented are for illustrative purposes.

Conclusion

The this compound is a versatile, non-cleavable linker that enables the synthesis of ADCs through a controlled, two-step conjugation process. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers and drug developers to produce and evaluate ADCs with this linker technology. Rigorous characterization of DAR, purity, potency, and stability is paramount to developing a safe and effective ADC therapeutic.

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-Pfp ester in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ald-Ph-amido-PEG1-C2-Pfp ester

This compound is a heterobifunctional crosslinker designed for the development of antibody-drug conjugates (ADCs) in cancer research.[1] This non-cleavable linker features two distinct reactive moieties: a pentafluorophenyl (PFP) ester for covalent linkage to amine residues on antibodies and a terminal aldehyde group for the subsequent conjugation of a cytotoxic payload.[2][3]

The PFP ester offers a stable and efficient means of attaching the linker to lysine (B10760008) residues on a monoclonal antibody (mAb), forming a robust amide bond.[4] PFP esters are known for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions in aqueous buffers.[4] The single polyethylene (B3416737) glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting ADC.

The aldehyde group provides a versatile handle for the chemoselective ligation of a payload molecule.[5] This allows for precise control over the drug-to-antibody ratio (DAR) when used with site-specific antibody modification technologies. Common ligation chemistries for aldehydes include the formation of hydrazones or oximes, or the more stable C-C bond formation through a Hydrazino-iso-Pictet-Spengler (HIPS) reaction.[6][7][8] The non-cleavable nature of the linker ensures that the cytotoxic drug is released only after the lysosomal degradation of the antibody, which can minimize off-target toxicity.[9][10]

Applications in Cancer Research

The primary application of this compound is in the construction of ADCs for targeted cancer therapy. The workflow involves a two-step conjugation process:

  • Antibody Modification: The PFP ester end of the linker is reacted with the amine groups of lysine residues on a monoclonal antibody that targets a tumor-associated antigen.

  • Payload Conjugation: A cytotoxic agent, modified with a compatible reactive group (e.g., a hydrazide, aminooxy, or HIPS-reactive moiety), is then ligated to the aldehyde group of the antibody-linker conjugate.

This methodology allows for the creation of ADCs that can selectively deliver highly potent cytotoxic drugs to cancer cells, thereby increasing the therapeutic window of the payload. The non-cleavable design is particularly suited for payloads that remain active after the addition of the linker and a lysine residue upon lysosomal degradation.[9]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the first step of ADC synthesis: the attachment of the linker to the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification.

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. PFP esters are moisture-sensitive.[11]

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris-HCl and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or TFF, exchanging the buffer to a suitable buffer for the next step (e.g., 100 mM sodium acetate, pH 4.5 for oxime ligation).

    • Characterize the resulting antibody-linker conjugate to determine the linker-to-antibody ratio.

Protocol 2: Oxime Ligation of a Cytotoxic Payload to the Aldehyde-Functionalized Antibody

This protocol details the second step: attaching an aminooxy-modified payload to the antibody-linker conjugate.[8]

Materials:

  • Aldehyde-functionalized antibody from Protocol 1.

  • Aminooxy-modified cytotoxic payload (e.g., Aminooxy-MMAE).

  • Ligation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5.

  • Anhydrous DMSO.

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography).

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy-modified payload in DMSO to create a 20 mM stock solution.

  • Ligation Reaction:

    • To the aldehyde-functionalized antibody in Ligation Buffer, add a 5-fold molar excess of the aminooxy-payload stock solution.

    • Incubate the reaction at 37°C for 24-48 hours.[8] The reaction can be monitored by HPLC.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography or hydrophobic interaction chromatography (HIC).

    • Exchange the final ADC into a formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the final drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or LC-MS.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatography:

    • Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate, 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc., for lysine conjugation) will be resolved.

    • Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Procedure:

  • Cell Culture: Plate target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload.

    • Treat the cells with the different concentrations and incubate for 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB assay).

  • Data Analysis:

    • Plot cell viability against the logarithm of the concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound using a non-linear regression analysis.

Data Presentation

The following tables present hypothetical but representative data for an ADC constructed using the this compound, linking a maytansinoid payload (DM1) to Trastuzumab.

Table 1: Conjugation and Characterization Data

ParameterResultMethod
Average Linker-to-Antibody Ratio 3.8UV-Vis Spectroscopy
Average Drug-to-Antibody Ratio (DAR) 3.5HIC-HPLC
Purity >98%SEC-HPLC
Monomer Content >95%SEC-HPLC
Endotoxin Level <0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity Data

CompoundCell Line (Antigen Status)IC50 (nM)
Trastuzumab-Linker-DM1 ADC SK-BR-3 (HER2+++)0.5
BT-474 (HER2+++)0.8
MDA-MB-231 (HER2-)>1000
Unconjugated Trastuzumab SK-BR-3 (HER2+++)>1000
Free DM1 Payload SK-BR-3 (HER2+++)0.02
MDA-MB-231 (HER2-)0.03

Visualizations

ADC_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Ligation cluster_step3 Step 3: Purification & Characterization A Monoclonal Antibody (e.g., Trastuzumab) C Antibody-Linker Conjugate (Aldehyde-functionalized) A->C PFP ester reacts with lysine amine groups (pH 7.2-8.0) B This compound B->C D Aminooxy-modified Payload (e.g., DM1) E Final Antibody-Drug Conjugate (ADC) D->E C2 Antibody-Linker Conjugate C2->E Oxime ligation (pH 4.5) F Purification (SEC / HIC) G Characterization (DAR, Purity, etc.) F->G E2 Final ADC E2->F

Caption: Workflow for ADC synthesis using the bifunctional linker.

ADC_MoA cluster_cell Cancer Cell cluster_lysosome Lysosome D ADC Degradation E Release of Payload-Linker-Lysine D->E Proteolytic cleavage F Payload binds to Target (e.g., Tubulin) E->F A ADC in Circulation B ADC binds to Tumor Antigen A->B Targeting C Internalization (Endocytosis) B->C C->D G Cell Cycle Arrest & Apoptosis F->G

Caption: Mechanism of action for a non-cleavable ADC.

References

Application Notes & Protocols for Ald-Ph-amido-PEG1-C2-Pfp Ester Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs. The linker molecule connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and pharmacokinetic profile of the ADC.[1][]

This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG1-C2-Pfp ester , a non-cleavable linker designed for ADC development.[3][4][5] This heterobifunctional linker features a pentafluorophenyl (Pfp) ester for efficient conjugation to primary amines (e.g., lysine (B10760008) residues) on the monoclonal antibody and an aldehyde group for subsequent, bio-orthogonal ligation of a payload.[6][7] Pfp esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis, which can lead to more efficient and reproducible conjugation reactions.[6][7][8]

Linker Characteristics

  • Product Name: this compound

  • CAS Number: 2101206-67-9[9][10]

  • Molecular Formula: C19H14F5NO5[5][9]

  • Linker Type: Non-cleavable.[3][4] Non-cleavable linkers rely on the complete degradation of the antibody scaffold within the lysosome to release the payload.[1]

  • Reactive Groups:

    • Pfp (pentafluorophenyl) ester: Reacts with primary and secondary amines (e.g., lysine side chains on mAbs) to form stable amide bonds.[6][7]

    • Aldehyde (Ald): Provides a chemical handle for bio-orthogonal conjugation with payloads containing an appropriate reactive group, such as a hydrazine (B178648) or an aminooxy moiety.[1][11]

Data Presentation: Representative Conjugation Results

The following tables summarize typical quantitative data obtained from the conjugation of this compound to a model IgG1 monoclonal antibody. These values are illustrative and will vary depending on the specific antibody, reaction conditions, and analytical methods.

Table 1: Effect of Linker-to-Antibody Molar Ratio on Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Linker:mAb Molar RatioConjugation Efficiency (%)*Average DAR**% Monomer
3:185%2.1>98%
5:192%3.8>97%
8:195%5.5>95%
10:193%6.2~95%

*Conjugation Efficiency determined by hydrophobic interaction chromatography (HIC-HPLC). **Average Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs, influencing both efficacy and safety.[12] It is typically measured by HIC-HPLC or mass spectrometry.[12] High DAR values can sometimes negatively impact pharmacokinetics and toxicity.[13]

Table 2: Influence of Reaction pH on Conjugation Outcome (5:1 Linker:mAb Ratio)

Reaction pHConjugation Efficiency (%)Average DAR% Aggregation
7.075%2.9<1%
7.591%3.7<2%
8.092%3.8<2.5%
8.588% (increased hydrolysis)3.5<3%

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the first stage of ADC production: the covalent attachment of the linker to lysine residues on the antibody.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Avoid buffers like Tris or glycine.[7][8]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2–8.0[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., 10K MWCO).[8][]

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the mAb into the Reaction Buffer.

    • Adjust the mAb concentration to 2-10 mg/mL.

  • Linker Preparation:

    • The Pfp ester is moisture-sensitive.[7][8] Equilibrate the vial to room temperature before opening to prevent condensation.[7][8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store the stock solution.[7][8]

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • The molar ratio of linker to antibody should be optimized (e.g., start with a 5:1 to 10:1 ratio).[6]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]

  • Quenching the Reaction:

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 20-50 mM to react with any excess Pfp ester. Incubate for 15-30 minutes at room temperature.

  • Purification of the Aldehyde-Modified Antibody:

    • Remove unreacted linker and byproducts by SEC or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).[8][]

  • Characterization:

    • Determine the concentration of the purified, modified antibody using A280 absorbance.

    • Analyze the average number of linkers per antibody (similar to DAR) using mass spectrometry (LC-MS).

Protocol 2: Payload Conjugation to Aldehyde-Modified Antibody

This protocol outlines the second stage, where a payload containing a compatible reactive group is conjugated to the aldehyde-functionalized antibody. This example uses a hydrazine-containing payload, which reacts with the aldehyde to form a stable hydrazone bond.

Materials and Reagents:

  • Purified Aldehyde-Modified Antibody from Protocol 1.

  • Hydrazine-functionalized payload (e.g., a cytotoxic drug).

  • Payload Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5.

  • Aniline (B41778) (catalyst, optional).

  • Purification system (SEC or HIC).

Procedure:

  • Payload Preparation:

    • Dissolve the hydrazine-functionalized payload in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Adjust the pH of the aldehyde-modified antibody solution to ~5.5 using the Payload Reaction Buffer.

    • Add the payload stock solution to the antibody solution. A 2-5 fold molar excess of payload over the calculated number of aldehyde groups is a good starting point.

    • (Optional) For some reactions, aniline can be added to a final concentration of 1-10 mM to catalyze hydrazone formation.

    • Incubate the reaction at room temperature for 4-16 hours, protected from light if the payload is light-sensitive.

  • Purification of the ADC:

    • Purify the final ADC conjugate from unreacted payload and other impurities using SEC or HIC. HIC is particularly effective at separating ADC species with different DARs.

  • Final ADC Characterization:

    • Determine the final protein concentration (A280).

    • Calculate the average DAR by UV-Vis spectroscopy (if the drug has a distinct absorbance) or by mass spectrometry.[12]

    • Assess the percentage of monomer and aggregates using SEC-HPLC.

    • Perform functional assays to confirm that the antigen-binding affinity of the antibody has been retained.

Visualizations

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Payload Conjugation mAb Monoclonal Antibody (in Amine-Free Buffer) Mix Incubate (pH 7.2-8.0, RT, 1-4h) mAb->Mix Linker This compound (dissolved in DMSO) Linker->Mix Purify1 Purification (SEC or Dialysis) Mix->Purify1 Ald_mAb Aldehyde-Modified mAb Char1 Characterization (LC-MS) Ald_mAb->Char1 Ald_mAb_Stage2 Aldehyde-Modified mAb (from Stage 1) Purify1->Ald_mAb Mix2 Incubate (pH ~5.5, RT, 4-16h) Ald_mAb_Stage2->Mix2 Payload Hydrazine-Payload (dissolved in DMSO) Payload->Mix2 Purify2 Purification (HIC or SEC) Mix2->Purify2 ADC Final Antibody-Drug Conjugate (ADC) Char2 Final Characterization (DAR, Aggregation, Affinity) ADC->Char2 Purify2->ADC

Caption: Experimental workflow for a two-stage ADC conjugation.

G cluster_0 ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Binding 1. Binding ADC->Binding TargetCell Target Cancer Cell (Antigen Overexpression) Internalization 2. Internalization (Endocytosis) TargetCell->Internalization ADC-Antigen Complex Binding->TargetCell Binds to Antigen Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Degradation 4. mAb Degradation (Non-cleavable linker) Lysosome->Degradation Release 5. Payload Release Degradation->Release Apoptosis 6. Cytotoxicity & Apoptosis Release->Apoptosis

Caption: Generalized signaling pathway for ADC targeting and payload release.

References

Downstream Analysis of Antibody-Drug Conjugates Constructed with Ald-Ph-amido-PEG1-C2-Pfp Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker technology connecting these two components is critical to the ADC's stability, efficacy, and safety profile. The Ald-Ph-amido-PEG1-C2-Pfp ester is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3] The incorporation of a PEG moiety can enhance the hydrophilicity of the ADC, potentially leading to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[4][5] The pentafluorophenyl (PFP) ester group provides a reactive site for conjugation to primary and secondary amines on the antibody, offering a more efficient and hydrolysis-resistant alternative to traditional N-hydroxysuccinimide (NHS) esters.[6][7][8]

These application notes provide a comprehensive overview of the essential downstream analyses required to characterize ADCs synthesized using the this compound linker. Detailed protocols for key analytical methods and in vitro/in vivo assays are provided to guide researchers in the evaluation of their ADC candidates.

I. ADC Characterization: Drug-to-Antibody Ratio (DAR) and Purity

A fundamental step in ADC development is the thorough characterization of the conjugate to determine the average number of drug molecules conjugated per antibody (Drug-to-Antibody Ratio or DAR) and to assess the purity and aggregation of the final product.

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR distribution of an ADC. The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[9]

Table 1: Representative DAR Distribution Data from HIC Analysis

ADC SpeciesRetention Time (min)Peak Area (%)
DAR 08.55.2
DAR 212.125.8
DAR 415.348.5
DAR 618.218.3
DAR 820.52.2
Average DAR -3.8

Protocol: DAR Determination by HIC

  • Instrumentation: A biocompatible HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: 0-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% A

  • Flow Rate: 0.8 mL/min.

  • Detection: 280 nm.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas for each species (DAR 0, 2, 4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ(% Area of each species × DAR value of that species) / 100

B. Assessment of Aggregation by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is the standard method to quantify the presence of high molecular weight species (aggregates) in an ADC preparation. Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[2][4]

Table 2: Representative SEC Analysis of ADC Aggregation

SpeciesRetention Time (min)Peak Area (%)
Aggregate6.21.8
Monomer8.198.2
Fragment10.5< 0.1

Protocol: Aggregation Analysis by SEC

  • Instrumentation: An HPLC system with a UV detector and an SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Detection: 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Injection Volume: 15 µL.

  • Data Analysis: Integrate the peak areas for the monomer and any high molecular weight species (aggregates) or low molecular weight species (fragments). The percentage of aggregate is calculated as: % Aggregate = (Area of Aggregate Peak / Total Area of all Peaks) × 100

II. In Vitro Efficacy Assessment

The cytotoxic potential of the ADC is a primary indicator of its therapeutic efficacy. In vitro cytotoxicity assays are essential for screening and ranking ADC candidates.

A. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values)

Cell LineAntigen ExpressionADC IC50 (nM)Non-targeting ADC IC50 (nM)Free Drug IC50 (nM)
SK-BR-3 (HER2+)High0.5> 10000.01
MDA-MB-468 (HER2-)Low850> 10000.02

Protocol: In Vitro Cytotoxicity MTT Assay

  • Cell Seeding: Seed target cells (e.g., SK-BR-3) and control cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

III. In Vivo Efficacy Assessment

In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of an ADC in a more complex biological system.

A. Xenograft Tumor Growth Inhibition Study

This study assesses the ability of the ADC to inhibit the growth of tumors derived from human cancer cell lines in immunodeficient mice.[10][11][12]

Table 4: Representative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeting ADC105
ADC with PEG1 Linker565
ADC with PEG1 Linker1095

Protocol: Xenograft Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HER2-positive cells (e.g., SK-BR-3) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group). Administer the ADC, vehicle control, or non-targeting ADC intravenously once a week for three weeks.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size or after a defined period.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

IV. Pharmacokinetic (PK) Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The PEG linker is expected to improve the PK profile.[13][14][15]

Table 5: Representative Pharmacokinetic Parameters in Rats

AnalyteCmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)Half-life (t½) (h)
Total Antibody150.2185000.27180
ADC (DAR ≥ 2)145.8179000.28175

Protocol: Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single intravenous dose of the ADC (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168, 336 hours) post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of total antibody and conjugated ADC in plasma samples using a validated ELISA method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

V. Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and the proposed mechanism of action.

ADC_Conjugation_and_Analysis_Workflow cluster_downstream Downstream Analysis Antibody Monoclonal Antibody Conjugation Conjugation (Lysine residues) Antibody->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC HIC DAR Determination (HIC) ADC->HIC SEC Aggregation Analysis (SEC) ADC->SEC InVitro In Vitro Cytotoxicity (IC50) ADC->InVitro InVivo In Vivo Efficacy (Xenograft) ADC->InVivo PK Pharmacokinetics (PK) ADC->PK

Caption: ADC Synthesis and Downstream Analysis Workflow.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload (Active Metabolite) Degradation->PayloadRelease TargetInteraction Interaction with Intracellular Target (e.g., Tubulin) PayloadRelease->TargetInteraction Apoptosis Cell Cycle Arrest & Apoptosis TargetInteraction->Apoptosis

References

Troubleshooting & Optimization

Ald-Ph-amido-PEG1-C2-Pfp ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting solubility issues related to the ADC linker, Ald-Ph-amido-PEG1-C2-Pfp ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a non-cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its structure can be broken down into several key functional components:

  • Ald-Ph-amido (Benzaldehyde-Phenyl-Amide): This portion of the molecule provides a reactive aldehyde group for conjugation, typically with molecules containing an aminooxy or hydrazine (B178648) group. The phenyl-amide structure offers a stable connection point. The aldehyde group can react with N-terminal amines on proteins at a pH of 5.0-9.5.[3]

  • PEG1: A single polyethylene (B3416737) glycol unit is incorporated to enhance the hydrophilicity and solubility of the linker.[4][][6] PEGylation is a common strategy to improve the pharmacokinetic properties of bioconjugates.[4][][6]

  • C2: A two-carbon spacer.

  • Pfp ester (Pentafluorophenyl ester): This is a highly reactive functional group that readily reacts with primary and secondary amines to form stable amide bonds. PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to other active esters like NHS esters, which can lead to more efficient conjugation reactions.[7][8]

Q2: What are the recommended storage conditions for this compound?

Due to the moisture-sensitive nature of the PFP ester, it is crucial to store this compound at -20°C in a tightly sealed container with a desiccant.[8][9] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the PFP ester.[8][9]

Q3: Can I prepare stock solutions of this compound for later use?

It is strongly advised to prepare solutions of PFP esters immediately before use.[8] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of water. Storing the compound in solution, even in anhydrous solvents, can lead to degradation over time, resulting in a loss of reactivity.

Q4: What are the recommended solvents for dissolving this compound?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters.[7][8] It is essential to use a high-purity, anhydrous grade of these solvents to minimize hydrolysis.

Troubleshooting Guide

Issue 1: The this compound is difficult to dissolve.
  • Possible Cause: The compound has a significant hydrophobic character despite the PEG1 unit, which can make direct dissolution in aqueous buffers challenging.

  • Solution:

    • Use of an appropriate organic solvent: Always dissolve the linker in anhydrous DMSO or DMF first to create a concentrated stock solution.

    • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the organic solvent.

    • Warming: Gentle warming of the solution (e.g., to 30-40°C) can also help, but be cautious as excessive heat can accelerate hydrolysis of the PFP ester.

Issue 2: The compound precipitates when the stock solution is added to my aqueous reaction buffer.
  • Possible Cause 1: Low Aqueous Solubility. The hydrophobic nature of the benzaldehyde (B42025) and phenyl-amide components can lead to precipitation when the organic stock solution is diluted into an aqueous buffer.

  • Solution 1:

    • Slow Addition: Add the organic stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the linker that can trigger precipitation.

    • Co-solvents in the Reaction Buffer: Incorporate a small percentage (typically 5-10%) of an organic co-solvent like DMSO or DMF into your aqueous reaction buffer before adding the linker stock solution.[10] This can help to maintain the solubility of the linker during the conjugation reaction. However, be mindful that high concentrations of organic solvents can denature proteins.

    • Use of Surfactants: For some poorly soluble drugs, the addition of a surfactant like Tween 80 can improve solubility in aqueous solutions.[11]

  • Possible Cause 2: High Concentration. The final concentration of the linker in the reaction mixture may be too high, exceeding its solubility limit in the aqueous environment.

  • Solution 2:

    • Lower the Final Concentration: Reduce the final concentration of the this compound in the reaction mixture.

    • Optimize Molar Ratio: Adjust the molar ratio of linker to your biomolecule. A large excess of the linker may not be necessary and can contribute to solubility issues.

Issue 3: Low or no conjugation efficiency.
  • Possible Cause 1: Hydrolysis of the PFP ester. The PFP ester is the reactive group for amine conjugation. If it has hydrolyzed due to exposure to moisture, it will no longer be reactive.

  • Solution 1:

    • Proper Storage and Handling: Ensure the compound is stored correctly at -20°C with a desiccant and allowed to warm to room temperature before opening.[8][9]

    • Use Freshly Prepared Solutions: Always prepare the stock solution of the linker immediately before the conjugation reaction.[8]

  • Possible Cause 2: Competing Reactions. Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the PFP ester.

  • Solution 2:

    • Use Amine-Free Buffers: Perform the conjugation in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[10]

  • Possible Cause 3: Suboptimal pH. The pH of the reaction buffer can influence both the reactivity of the primary amines on your target molecule and the rate of hydrolysis of the PFP ester.

  • Solution 3:

    • Optimize Reaction pH: The optimal pH for PFP ester reactions with amines is typically between 7.2 and 8.5.[10] A lower pH can lead to protonation of the amines, reducing their nucleophilicity, while a higher pH can increase the rate of PFP ester hydrolysis.

Data Presentation

Table 1: Solubility of this compound and Structurally Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO10 mMGeneric Data
Mal-(PEG)n-PFP EsterWater and aqueous buffers~10 mM (solubility decreases with increasing salt concentration)[9]
PFP esters (general)Anhydrous DMF, Anhydrous DMSORecommended for stock solutions[7][8]
PEG-aldehyde linkersWater, DMSO, DMFGenerally soluble[3]

Experimental Protocols

Protocol 1: Recommended Dissolution Method for this compound

This protocol is adapted from a method for a structurally similar hydrophobic ADC linker.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in anhydrous DMSO.

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. This will result in a clear solution with a concentration of ≥ 5 mg/mL.

Protocol 2: General Protocol for Conjugation to a Protein

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer)

  • This compound stock solution (prepared as in Protocol 1 or dissolved in anhydrous DMSO/DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Immediately before use, prepare the this compound stock solution in anhydrous DMSO or DMF.

  • Slowly add the desired molar excess of the linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any unreacted PFP ester.

  • Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.

Visualizations

experimental_workflow cluster_dissolution Dissolution of Linker cluster_conjugation Conjugation Reaction cluster_purification Purification dissolve Dissolve this compound in anhydrous DMSO/DMF add_to_buffer Slowly add stock solution to aqueous reaction buffer with stirring dissolve->add_to_buffer incubate Incubate reaction mixture (1-4h at RT or overnight at 4°C) add_to_buffer->incubate Initiate conjugation quench Quench unreacted linker (optional) incubate->quench purify Remove excess linker via desalting column or dialysis quench->purify troubleshooting_workflow start Precipitation Observed During Experiment dissolution_check Was the linker fully dissolved in anhydrous DMSO/DMF first? start->dissolution_check dissolution_solution Ensure complete dissolution in anhydrous solvent before use. Consider gentle warming or sonication. dissolution_check->dissolution_solution No addition_check Was the stock solution added slowly to a stirring buffer? dissolution_check->addition_check Yes end Problem Resolved dissolution_solution->end addition_solution Add stock solution dropwise to a vigorously stirring aqueous buffer. addition_check->addition_solution No concentration_check Is the final linker concentration high? addition_check->concentration_check Yes addition_solution->end concentration_solution Lower the final linker concentration. Consider using a co-solvent (e.g., 5-10% DMSO) in the reaction buffer. concentration_check->concentration_solution Yes concentration_check->end No concentration_solution->end signaling_pathway linker This compound Ald-Ph-amido PEG1 C2 Pfp ester aldehyde Benzaldehyde-Phenyl-Amide (Reactive Aldehyde) linker:f0->aldehyde peg PEG1 Unit (Hydrophilicity) linker:f1->peg pfp Pentafluorophenyl Ester (Amine Reactive) linker:f3->pfp

References

Technical Support Center: Ald-Ph-amido-PEG1-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG1-C2-Pfp ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3][4][5] It is primarily used in the development of Antibody-Drug Conjugates (ADCs), where it serves to connect an antibody to a therapeutic agent.[1][2][4]

Q2: What is the primary reactive group on this linker and what does it react with?

The primary reactive group is the pentafluorophenyl (PFP) ester.[6][7] PFP esters are active esters that react with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.[6][8]

Q3: What is the optimal pH for reacting this compound with a protein?

The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[6][8] At this pH, the amine groups are sufficiently deprotonated and therefore nucleophilic.[8]

Q4: What are the main competing reactions I should be aware of?

The primary competing reaction is the hydrolysis of the PFP ester, which becomes more significant at higher pH values.[6][8][9] PFP esters are generally less susceptible to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[6][7][10][11][12][13]

Q5: What solvents should I use to dissolve the this compound?

This reagent should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[8][9][12][13] It is not recommended to prepare and store stock solutions, as the PFP ester can degrade over time due to moisture.[8][12][13]

Q6: What buffers should be avoided in the reaction mixture?

Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[9][12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The reaction pH is too low, resulting in protonated and less reactive amine groups.Adjust the reaction buffer to the optimal pH range of 7.2-8.5.[6][8]
Hydrolysis of PFP ester: The reaction pH is too high, or the reaction has been left for an extended period, leading to hydrolysis of the ester.Perform the reaction within the recommended pH range and timeframe. Consider a lower temperature to slow down hydrolysis.[6][9]
Inactive PFP ester: The PFP ester has been hydrolyzed due to improper storage or handling (exposure to moisture).Store the reagent at -20°C with a desiccant.[8][9][13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][12][13] Prepare the solution immediately before use.[8][12][13]
Insufficient molar excess of the linker: The ratio of the linker to the protein is too low.Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[9]
Poor Reproducibility Inconsistent reagent preparation: The PFP ester solution was not prepared fresh for each experiment.Always prepare the PFP ester solution immediately before use. Do not use stock solutions that have been stored.[8][12][13]
Variability in protein solution: The buffer composition or pH of the protein solution varies between experiments.Ensure consistent preparation of the protein solution, including buffer composition and pH. If necessary, perform a buffer exchange into the appropriate reaction buffer.[9][12][13]
Precipitation during reaction Low solubility of the linker or conjugate: The addition of the linker from an organic solvent causes the protein to precipitate.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically less than 10%.[6][9]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5Balances amine reactivity and ester hydrolysis.[6][8]
Molar Excess of PFP Ester 10 - 50 foldDependent on the protein and desired degree of labeling.[9]
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures can be used to minimize hydrolysis and for sensitive proteins.[6]
Reaction Time 1 - 4 hours at RT, or overnight at 4°COptimization may be required.[6]
Organic Solvent Concentration < 10%To maintain protein solubility.[6][9]

Experimental Protocols

Protocol: Conjugation of this compound to a Protein

1. Preparation of Protein Solution:

  • Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
  • Ensure the protein concentration is in the range of 1-10 mg/mL.
  • If the existing buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[9][12][13]

2. Preparation of this compound Solution:

  • Allow the vial of the PFP ester to equilibrate to room temperature before opening.[9][12][13]
  • Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[6][8]

3. Conjugation Reaction:

  • Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]

4. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.[8]
  • Incubate for 30 minutes.[8]

5. Purification of the Conjugate:

  • Remove unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][9][12]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Add PFP Ester to Protein (10-50x molar excess) Incubate 1-4h at RT or overnight at 4°C Protein_Solution->Conjugation PFP_Ester_Solution Prepare Fresh PFP Ester in Anhydrous DMSO/DMF PFP_Ester_Solution->Conjugation Quench Quench Reaction (Optional, e.g., Tris buffer) Conjugation->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analysis

Caption: Experimental workflow for the conjugation of this compound to a protein.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Problem: Low Conjugation Yield Suboptimal_pH Suboptimal pH Low_Yield->Suboptimal_pH Ester_Hydrolysis PFP Ester Hydrolysis Low_Yield->Ester_Hydrolysis Inactive_Reagent Inactive Reagent Low_Yield->Inactive_Reagent Adjust_pH Adjust Buffer pH to 7.2-8.5 Suboptimal_pH->Adjust_pH Ester_Hydrolysis->Adjust_pH Check_Storage Ensure Proper Storage (-20°C with desiccant) Inactive_Reagent->Check_Storage Fresh_Solution Prepare Fresh Reagent Solution Before Use Inactive_Reagent->Fresh_Solution

Caption: Troubleshooting logic for addressing low conjugation yield.

References

preventing aggregation during Ald-Ph-amido-PEG1-C2-Pfp ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the conjugation of Ald-Ph-amido-PEG1-C2-Pfp ester to amine-containing molecules, such as proteins, peptides, and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3][4][5] It is commonly used in the development of antibody-drug conjugates (ADCs).[1][2][3][4][6][7] The molecule has two key functional groups: a pentafluorophenyl (PFP) ester that reacts with primary or secondary amines to form stable amide bonds, and an aldehyde group which can be used for subsequent conjugation reactions.[8][9][10][11] PFP esters are favored for their high reactivity towards amines and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[8][9][10][11]

Q2: What are the most common causes of aggregation when using this compound?

A2: Aggregation during conjugation can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[12][13][14]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[12]

  • Over-labeling: The addition of too many linker molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[15]

  • Hydrophobicity of the Linker: While PEG itself is hydrophilic, the phenyl and PFP ester components can introduce some hydrophobicity. If the linker is not fully dissolved or is added too quickly, it can cause precipitation.[15][16]

  • Presence of Pre-existing Aggregates: Starting with a protein sample that already contains aggregates can seed further aggregation during the conjugation process.[17]

Q3: What is the optimal pH for conjugating this compound?

A3: The optimal pH for the reaction of PFP esters with primary amines is typically in the range of 7.2 to 8.5.[8][9][15][18][19] In this pH range, a sufficient amount of the amine groups on the target molecule are deprotonated and nucleophilic, while the rate of PFP ester hydrolysis is still manageable.[8][20] Higher pH levels can significantly increase the rate of hydrolysis, which competes with the desired conjugation reaction.[8][19][21]

Q4: What solvents should be used to dissolve this compound?

A4: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][8][9][10][19][22] It is not recommended to prepare stock solutions for long-term storage as the PFP ester is sensitive to moisture and can hydrolyze over time.[8][9][10] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid denaturation of the protein.[18][19]

Q5: What buffers are recommended for the conjugation reaction?

A5: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the PFP ester.[9][10][17] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[9][10][17][18]

Troubleshooting Guide for Aggregation

IssuePossible CauseRecommended Solution
Visible precipitation or cloudiness upon adding the PFP ester. Poor solubility of the PFP ester. Ensure the PFP ester is fully dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture. Add the dissolved ester to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[15]
High reagent concentration. Add the dissolved PFP ester to the protein solution dropwise while gently stirring to prevent localized high concentrations that can lead to precipitation.[15]
Aggregation occurs during the incubation period. Suboptimal reaction conditions. Optimize the reaction pH, temperature, and buffer composition. Perform small-scale screening experiments to identify the optimal conditions for your specific protein.[12] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the conjugation and aggregation processes.[15]
High protein concentration. Test a range of protein concentrations (e.g., 0.5-5 mg/mL) to find a balance between reaction efficiency and protein stability.[12][18]
Over-labeling of the protein. Reduce the molar excess of the PFP ester in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.[15]
Increased aggregation after the conjugation reaction. Changes in protein properties. The conjugation of the linker may have altered the protein's isoelectric point or hydrophobicity, leading to reduced solubility. The use of stabilizing excipients in the final buffer may be necessary.
Presence of unreacted crosslinker. Ensure that all unreacted PFP ester and byproducts are removed from the conjugate through purification methods like dialysis, size exclusion chromatography, or ultrafiltration.[9][10]

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline. Optimization of reaction conditions such as protein concentration, PFP ester to protein molar ratio, pH, and incubation time may be required for each specific application.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, antibody)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography column)

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Dissolve or dialyze the amine-containing molecule into the chosen amine-free reaction buffer at a concentration of 1-5 mg/mL.[15][18]

    • Ensure the starting material is free of pre-existing aggregates by centrifugation or filtration.

  • Prepare the PFP Ester Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9][19]

    • Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8][15]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved PFP ester solution to the solution of the amine-containing molecule with gentle stirring.[15][18] A starting point for optimization is a 5 to 20-fold molar excess of the PFP ester.[15]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-4 hours to overnight with gentle mixing.[8][15][18]

  • Quench the Reaction:

    • (Optional) To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for 30 minutes.[8][18]

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.[9][10]

Protocol for Screening Reaction Conditions to Minimize Aggregation
  • Set up a series of small-scale reactions (e.g., 50-100 µL) in parallel.

  • Vary one parameter at a time while keeping others constant. Parameters to screen include:

    • Protein Concentration: 0.5, 1, 2, 5 mg/mL.[12]

    • PFP Ester:Protein Molar Ratio: 5:1, 10:1, 20:1.[12]

    • pH: 7.0, 7.5, 8.0, 8.5.[12]

    • Temperature: 4°C vs. room temperature.[12]

  • Monitor the reactions for any signs of precipitation or aggregation.

  • Analyze the reaction products by a suitable method (e.g., SDS-PAGE, SEC-MALS) to assess the degree of conjugation and the presence of aggregates.

Visualization of Workflows and Pathways

Troubleshooting_Workflow start Aggregation Observed check_reagents Check Reagent Preparation - PFP ester fully dissolved? - Anhydrous solvent used? - Added slowly? start->check_reagents optimize_conditions Optimize Reaction Conditions - Screen pH (7.2-8.5) - Vary temperature (4°C vs. RT) - Test protein concentration check_reagents->optimize_conditions If reagents are prepared correctly adjust_ratio Adjust Molar Ratio - Titrate PFP ester to protein ratio - Aim for lower degree of labeling optimize_conditions->adjust_ratio add_excipients Incorporate Stabilizing Excipients - Sugars (e.g., sucrose) - Amino acids (e.g., arginine) - Surfactants (e.g., Polysorbate 20) adjust_ratio->add_excipients purification Purify and Analyze - SEC-MALS to quantify aggregates - SDS-PAGE for conjugation efficiency add_excipients->purification success Aggregation Minimized purification->success

Caption: Troubleshooting workflow for addressing aggregation issues.

Conjugation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PFP_ester This compound Reaction_Node pH 7.2-8.5 Amine-free buffer PFP_ester->Reaction_Node Amine Protein-NH2 (Primary Amine) Amine->Reaction_Node Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Reaction_Node->Conjugate Byproduct Pentafluorophenol Reaction_Node->Byproduct

Caption: Chemical pathway for PFP ester conjugation with a primary amine.

References

troubleshooting low conjugation efficiency with Pfp esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentafluorophenyl (Pfp) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on using Pfp esters for bioconjugation. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your experiments for high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are Pfp esters and what are their main advantages in bioconjugation?

Pentafluorophenyl (Pfp) esters are active esters derived from pentafluorophenol (B44920) that are used to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] Their primary advantages, especially when compared to the more traditional N-hydroxysuccinimide (NHS) esters, include:

  • Greater Resistance to Hydrolysis: Pfp esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous solutions, which is a major competing reaction that reduces the efficiency of NHS ester conjugations.[1][2] This increased stability is particularly beneficial when working with valuable biomolecules or when longer reaction times are necessary.[1][3]

  • Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1] This results in faster aminolysis (the desired reaction with amines) compared to NHS esters.[1]

  • Higher Efficiency: The combination of higher stability and faster kinetics leads to more efficient conjugation reactions, often resulting in higher yields and better reproducibility.[1]

Q2: How should Pfp esters be stored and handled?

Pfp esters are moisture-sensitive.[3][4] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[3][4][5] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the product.[4][6]

Q3: Can I prepare stock solutions of Pfp esters for later use?

It is strongly recommended to prepare Pfp ester solutions immediately before use.[3][4] Due to their susceptibility to hydrolysis, even in anhydrous solvents if trace amounts of water are present, stock solutions will degrade over time into the non-reactive carboxylic acid.[3][4] Discard any unused reconstituted reagent.[4][6]

Q4: What are the recommended solvents for dissolving Pfp esters?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving Pfp esters before adding them to the aqueous reaction mixture.[3][6][7]

Q5: What is the optimal pH for conjugation reactions with Pfp esters?

The optimal pH for reacting Pfp esters with primary amines is between 7.2 and 8.5.[3][8] In this range, the amine groups are sufficiently deprotonated and nucleophilic to react efficiently.[3] While higher pH increases the rate of aminolysis, it also significantly accelerates the rate of ester hydrolysis, which can lower the overall conjugation efficiency.[3][5]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your conjugation experiments.

Problem 1: Low or No Conjugation Efficiency

Q: I am observing very low or no yield of my desired conjugate. What are the possible causes and how can I resolve this?

A: Low conjugation efficiency is a common problem that can stem from several factors. Below is a systematic guide to troubleshooting this issue.

start Low Conjugation Yield reagent_quality Degraded Pfp Ester? start->reagent_quality buffer_issue Incorrect Buffer? reagent_quality->buffer_issue No sol_reagent Use fresh, properly stored Pfp ester. Equilibrate to RT before opening. reagent_quality->sol_reagent Yes ph_issue Suboptimal pH? buffer_issue->ph_issue No sol_buffer Use amine-free buffers (e.g., PBS, HEPES, Borate). Dialyze biomolecule if needed. buffer_issue->sol_buffer Yes solubility_issue Solubility Issues? ph_issue->solubility_issue No sol_ph Adjust pH to 7.2-8.5. Lower pH reduces reactivity, higher pH increases hydrolysis. ph_issue->sol_ph Yes ratio_issue Incorrect Molar Ratio? solubility_issue->ratio_issue No sol_solubility Add 5-10% co-solvent (DMSO/DMF) to buffer. Ensure Pfp ester is fully dissolved before adding. solubility_issue->sol_solubility Yes sol_ratio Optimize molar excess of Pfp ester (start with 5-15 fold molar excess). ratio_issue->sol_ratio Yes

Caption: A decision tree for troubleshooting low bioconjugation yield.

Possible Cause Explanation Recommended Solution
Degraded Pfp Ester Pfp esters are sensitive to moisture and can hydrolyze if stored or handled improperly.[3][4]Always use fresh Pfp ester and store it at -20°C with a desiccant.[3][4][5] Allow the vial to warm to room temperature before opening to prevent condensation.[4][6] Prepare the Pfp ester solution in anhydrous DMSO or DMF immediately before use.[3][7]
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your biomolecule for reaction with the Pfp ester, significantly reducing your yield.[4][5][6]Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate.[5][8] If your biomolecule is in an amine-containing buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[4][6][7]
Suboptimal Reaction pH The reaction is highly pH-dependent. If the pH is too low (<7), the amine groups on the biomolecule will be protonated and non-nucleophilic. If the pH is too high (>9), the rate of Pfp ester hydrolysis will be very high, consuming the reagent before it can react with the biomolecule.[3][5][8]Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3][8]
Poor Solubility of Reagents The Pfp ester, dissolved in an organic solvent, may not disperse well in the aqueous reaction mixture, or the biomolecule itself may have poor solubility or aggregate under the reaction conditions.[7][8]Add the Pfp ester solution slowly to the biomolecule solution while gently stirring or vortexing to ensure proper mixing.[7][8] If solubility is an issue, you can include 5-10% of a co-solvent like DMSO or DMF in the reaction buffer.[7][8]
Insufficient Molar Excess of Pfp Ester An insufficient amount of the Pfp ester will result in a low degree of labeling.Optimize the molar ratio of Pfp ester to the biomolecule. A typical starting point is a 5- to 15-fold molar excess of the ester over the protein.[7][8][9] For more dilute protein solutions, a greater molar excess may be required.[10]
Steric Hindrance The target amine group on the biomolecule may be located in a sterically hindered region, making it inaccessible to the Pfp ester.[11]Consider using a Pfp ester with a longer spacer arm (e.g., a PEG linker) to provide more flexibility and reach.[11] If possible, use site-directed mutagenesis to introduce a more accessible reactive site.[11]
Problem 2: Inconsistent Results or Batch-to-Batch Variability

Q: I am getting inconsistent results between experiments. What could be the cause?

A: Inconsistent results often point to issues with reagent stability and handling or slight variations in reaction setup.

Possible Cause Explanation Recommended Solution
Pfp Ester Quality The quality and activity of the Pfp ester can vary between batches or can degrade over time with improper storage.[3]Always store Pfp esters properly at -20°C with a desiccant.[3][5] It is good practice to qualify a new batch with a small-scale control reaction.[3]
Solvent Quality The use of non-anhydrous DMSO or DMF can introduce water, leading to hydrolysis of the Pfp ester before it is even added to the reaction. DMF can also degrade over time to form free amines.[2]Use fresh, high-purity, anhydrous solvents.[2] Consider using N,N'-dimethylacetamide (DMAC) as an alternative to DMF, as it does not degrade to form amines.[2]
Reaction Time and Temperature Minor variations in incubation time or temperature can affect the outcome, especially if the reaction has fast kinetics.Standardize your protocol. Use a consistent reaction time and control the temperature (e.g., by using a water bath or cold room). Typical conditions are 1-4 hours at room temperature or overnight at 4°C.[3][7][8]

Data Presentation

Table 1: Comparison of Pfp and NHS Ester Properties
Property Pfp Ester NHS Ester Reference
Hydrolytic Stability Higher; more resistant to hydrolysis in aqueous buffers.Lower; susceptible to rapid hydrolysis, especially at pH > 8.[1][2][3][12]
Reactivity with Amines Higher; faster reaction kinetics due to the electron-withdrawing nature of the pentafluorophenyl group.Lower; slower reaction kinetics compared to Pfp esters.[1][13]
Optimal Reaction pH 7.2 - 8.57.0 - 8.0 (a compromise between reactivity and hydrolysis)[3][8][14][15]
Byproduct Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)[16]
Byproduct Interference PFP-OH is less nucleophilic and less likely to interfere with sensitive products.NHS can be nucleophilic and potentially cause side reactions.[16]
Table 2: Recommended Reaction Conditions for Pfp Ester Conjugation
Parameter Recommended Range Notes Reference
pH 7.2 - 8.5Optimal balance between amine reactivity and ester stability.[3][8]
Temperature 20-25°C (Room Temp) or 4°C4°C for sensitive biomolecules or to potentially increase selectivity.[7][8][17]
Reaction Time 1 - 4 hours (at RT) or Overnight (at 4°C)Reaction is often complete within 1-2 hours at room temperature.[3][7][8]
Molar Excess of Pfp Ester 2:1 to 20:1 (ester:amine)Start with a 5-15 fold excess and optimize for desired degree of labeling.[1][7][8][9]
Biomolecule Concentration 0.5 - 10 mg/mLMore dilute solutions may require a higher molar excess of the ester.[1][7][8]
Organic Co-solvent < 10% (if needed)Use DMSO or DMF to aid solubility; higher concentrations may denature proteins.[7][8][10]

Experimental Protocols

Protocol 1: General Method for Pfp Ester Conjugation to a Protein

This protocol provides a general guideline for conjugating a Pfp ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_protein 1. Prepare Protein Solution (0.5-10 mg/mL in amine-free buffer, pH 7.2-8.5) prep_pfp 2. Prepare Pfp Ester Solution (10-100 mM in anhydrous DMSO/DMF, use immediately) conjugation 3. Initiate Conjugation (Add Pfp ester to protein solution, 5-15x molar excess) prep_pfp->conjugation incubation 4. Incubate (1-4h at RT or overnight at 4°C) conjugation->incubation quench 5. Quench Reaction (Optional) (Add Tris or glycine) incubation->quench purify 6. Purify Conjugate (Desalting column, dialysis) quench->purify analyze 7. Analyze Conjugate (SDS-PAGE, LC-MS) purify->analyze

References

Ald-Ph-amido-PEG1-C2-Pfp ester stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Ald-Ph-amido-PEG1-C2-Pfp ester in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable, PEGylated crosslinker containing a pentafluorophenyl (PFP) ester.[1][2][3][4][5] PFP esters are active esters that react with primary and secondary amines to form stable amide bonds.[6][7][8][9] This makes the compound useful for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) where it serves as a linker to connect an antibody to a therapeutic agent.[1][2][3][4][5]

Q2: How does the stability of PFP esters compare to NHS esters?

PFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[6][8][9][10][11] This increased stability can lead to more efficient conjugation reactions.[7][9][10]

Q3: How should I store this compound?

Due to its moisture sensitivity, this compound should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[6][7] Before use, it is important to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[7]

Q4: Can I prepare stock solutions of this PFP ester?

It is strongly advised to prepare solutions of PFP esters immediately before use.[6][7] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of water. Preparing stock solutions for storage is not recommended as the ester will degrade over time into a non-reactive carboxylic acid.[6][7]

Q5: What are the recommended solvents for dissolving this compound?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[6][7]

Q6: What is the optimal pH for conjugation reactions with this PFP ester?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[6][7][9] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH levels can significantly accelerate the hydrolysis of the PFP ester, which reduces the efficiency of the desired conjugation reaction.[6][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded PFP ester: The reagent may have been compromised due to improper storage or handling.Always store the PFP ester at -20°C with a desiccant.[6][7] It is good practice to qualify a new batch with a small-scale control reaction.[6]
Hydrolysis of PFP ester: The PFP ester is hydrolyzing faster than it is reacting with the amine.Ensure the reaction pH is within the optimal range of 7.2-8.5.[6][7][9] Avoid higher pH values that increase the rate of hydrolysis.[6][10] Prepare the PFP ester solution immediately before use.[6][7]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[7][10] If necessary, perform a buffer exchange to remove interfering substances.[7]
Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[6]
Inconsistent Results Degraded PFP ester: The quality of the PFP ester can vary between batches or due to improper storage.Always store PFP esters properly at -20°C with a desiccant.[6][7] It is advisable to test a new batch of PFP ester with a small-scale control reaction.[6]
Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[6]
Loss of Product During Workup Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions that might be used during extraction.Consider using non-aqueous workup or purification methods like silica (B1680970) gel chromatography if the product is compatible with those conditions.[6]

Quantitative Data

Active EsterRelative Stability to Hydrolysis
Pentafluorophenyl (PFP) ester More stable
N-Hydroxysuccinimide (NHS) ester Less stable

Note: Stability is highly dependent on pH, temperature, and buffer composition.[6]

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein.

  • Prepare the Biomolecule Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a final concentration of 2–10 mg/mL.[10] If the protein was stored in a buffer containing primary amines, perform a buffer exchange.[10]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO.[6][7]

  • Initiate the Conjugation Reaction: Slowly add the desired molar excess of the PFP ester solution to the stirring protein solution.[10] A 5- to 15-fold molar excess of the PFP ester to the protein is a typical starting point.[10] The final concentration of the organic co-solvent should ideally be less than 10% to prevent protein denaturation.[10]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[10] Gentle agitation can improve efficiency.[10]

  • Quench the Reaction: To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column or through dialysis.[7][10]

Protocol for Monitoring PFP Ester Stability by HPLC

This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[6]

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Buffer of interest (e.g., PBS, pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

  • Procedure:

    • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[6]

    • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[6]

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]

    • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[6]

    • Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[6]

Visualizations

Hydrolysis_Pathway Ald-Ph-amido-PEG1-C2-Pfp_ester This compound Hydrolysis Hydrolysis (pH dependent) Ald-Ph-amido-PEG1-C2-Pfp_ester->Hydrolysis Water H₂O (Aqueous Solution) Water->Hydrolysis Carboxylic_Acid Ald-Ph-amido-PEG1-C2-COOH (Inactive) Hydrolysis->Carboxylic_Acid Pentafluorophenol Pentafluorophenol Hydrolysis->Pentafluorophenol

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Biomolecule 1. Prepare Biomolecule Solution (Amine-free buffer, pH 7.2-8.5) Initiate_Conjugation 3. Initiate Conjugation (Add PFP ester to biomolecule) Prepare_Biomolecule->Initiate_Conjugation Prepare_PFP_Ester 2. Prepare PFP Ester Solution (Anhydrous DMSO/DMF, use immediately) Prepare_PFP_Ester->Initiate_Conjugation Incubate 4. Incubate (RT or 4°C) Initiate_Conjugation->Incubate Quench 5. Quench Reaction (Optional) Incubate->Quench Purify 6. Purify Conjugate (Desalting column / Dialysis) Quench->Purify Analyze 7. Analyze Conjugate Purify->Analyze

Caption: Experimental workflow for bioconjugation.

References

side reactions of Ald-Ph-amido-PEG1-C2-Pfp ester with buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ald-Ph-amido-PEG1-C2-Pfp ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It contains two key reactive functional groups:

  • An aldehyde (Ald) group, which reacts with primary amines to form an imine (Schiff base). This reaction is reversible and is often utilized in targeted conjugation strategies.[4][5]

  • A pentafluorophenyl (Pfp) ester , which is a highly reactive group that couples with primary and secondary amines to form stable amide bonds.[6][7][8]

Q2: Which types of buffers should be avoided when using this linker and why?

It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine .[7][9] The primary amines in these buffers will compete with the target molecule for reaction with the Pfp ester, significantly reducing the efficiency of your desired conjugation.[7] Furthermore, Tris is known to react with aldehydes to form complex adducts like oxazolidines, which is another significant side reaction.[10][11][12]

Q3: What are the recommended buffers for reactions with this compound?

Amine-free buffers are recommended. Commonly used options include:

  • Phosphate-Buffered Saline (PBS) [7][9]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer [13][14]

  • Borate (B1201080) buffer [13]

  • Carbonate/Bicarbonate buffer [13]

The optimal pH for the Pfp ester reaction with amines is typically between 7.2 and 8.5.[13][15]

Q4: What are the main side reactions I should be aware of?

The primary side reactions involve the buffer components and water:

  • Reaction with Amine-Containing Buffers: As mentioned, primary amine buffers like Tris will react with both the Pfp ester and the aldehyde group.[7][10]

  • Hydrolysis of the Pfp Ester: The Pfp ester can react with water (hydrolyze), which converts it into a non-reactive carboxylic acid. This reaction is accelerated at higher pH values.[15][16] Pfp esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters.[6][8]

Q5: How can I minimize the hydrolysis of the Pfp ester?

To minimize hydrolysis:

  • Prepare solutions of the Pfp ester immediately before use.[9][15]

  • Dissolve the Pfp ester in an anhydrous organic solvent like DMSO or DMF before adding it to your aqueous reaction mixture.[7][9]

  • Work within the recommended pH range of 7.2-8.5.[13][15]

  • Store the Pfp ester reagent at -20°C with a desiccant.[7][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Use of an inappropriate buffer (e.g., Tris, glycine).Switch to an amine-free buffer such as PBS or HEPES.[7]
Hydrolysis of the Pfp ester due to moisture or high pH.Ensure the Pfp ester is handled under anhydrous conditions as much as possible. Prepare solutions fresh and maintain the reaction pH between 7.2 and 8.5.[15]
Insufficient molar excess of the linker.Optimize the molar ratio of the Pfp ester to your target molecule. A 2:1 to 10:1 molar excess of the ester is a common starting point.[13]
Inconsistent Results Degradation of the Pfp ester stock.Avoid preparing stock solutions for long-term storage.[9][15] If you must, store it at -80°C in an anhydrous solvent and use it within a short period.
pH of the reaction mixture is not optimal.Carefully check and adjust the pH of your reaction buffer.
Formation of Unexpected Byproducts Reaction of the aldehyde group with a primary amine buffer.Use an amine-free buffer. If a primary amine is part of your experimental design, be aware that it can react with the aldehyde.[10]
Reaction of the Pfp ester with a secondary amine in the buffer (e.g., HEPES).While less reactive than primary amines, secondary amines can still react with Pfp esters. If this is a concern, consider using a buffer with no amines, such as phosphate (B84403) or borate buffer.

Experimental Protocols

Protocol: Testing Buffer Compatibility with this compound

This protocol provides a method to assess the stability of the Pfp ester in different buffers using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffers to be tested (e.g., PBS, HEPES, Tris at pH 7.4 and 8.5)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate Hydrolysis: Add a small aliquot of the Pfp ester stock solution to each of the buffers to be tested to a final concentration of 1 mM.

  • Time-Point Analysis:

    • Immediately inject a sample (t=0) into the HPLC system.

    • Continue to take and inject samples at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Monitor the disappearance of the Pfp ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.

    • Plot the peak area of the Pfp ester against time for each buffer to determine the rate of hydrolysis.

Visualizations

G cluster_main Desired Reaction Pathway cluster_side Side Reactions Linker This compound Conjugate Stable Amide Bond (Conjugate) Linker->Conjugate Amine Reaction Tris_Adduct Tris-Linker Adduct Linker->Tris_Adduct Buffer Reaction Hydrolyzed_Linker Inactive Carboxylic Acid Linker->Hydrolyzed_Linker Hydrolysis Target Target Molecule (Primary Amine) Target->Conjugate Tris Tris Buffer (Primary Amine) Tris->Tris_Adduct Water Water (Hydrolysis) Water->Hydrolyzed_Linker

Caption: Main vs. Side Reactions of the Pfp Ester.

G cluster_workflow Experimental Workflow for Buffer Selection start Start prep_linker Prepare Fresh Linker Solution in Anhydrous Solvent start->prep_linker initiate_rxn Add Linker to Buffers prep_linker->initiate_rxn prep_buffers Prepare Test Buffers (e.g., PBS, HEPES, Tris) prep_buffers->initiate_rxn hplc_analysis Analyze by HPLC at Multiple Time Points initiate_rxn->hplc_analysis analyze_data Determine Rate of Pfp Ester Hydrolysis hplc_analysis->analyze_data select_buffer Select Buffer with Lowest Hydrolysis Rate analyze_data->select_buffer end End select_buffer->end

Caption: Workflow for Buffer Compatibility Testing.

References

Technical Support Center: Ald-Ph-amido-PEG1-C2-Pfp Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG1-C2-Pfp ester. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its reactive pentafluorophenyl (Pfp) ester and aldehyde functionalities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3] It possesses two distinct reactive functional groups:

  • Pentafluorophenyl (Pfp) ester: This is an active ester that reacts with primary and secondary amines to form stable amide bonds.[4][5] Pfp esters are known for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[4]

  • Aldehyde: This group can react with various nucleophiles, most notably hydrazines and aminooxy groups, to form stable hydrazone and oxime linkages, respectively. This type of reaction is a cornerstone of bioorthogonal chemistry.

Q2: What is the optimal pH for reacting the Pfp ester group?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[6] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can accelerate the hydrolysis of the Pfp ester, which competes with the desired conjugation reaction.[6]

Q3: How should I quench the reaction after conjugation via the Pfp ester?

To quench a reaction involving the Pfp ester, a common method is to add a solution containing a high concentration of a primary amine. Tris (tris(hydroxymethyl)aminomethane) buffer is a frequently used quenching reagent.[6]

Q4: Can I quench both the Pfp ester and the aldehyde group simultaneously?

Simultaneous quenching is possible but depends on the desired outcome. Adding a primary amine-based quenching agent like Tris buffer will react with the Pfp ester. While it can also form a Schiff base with the aldehyde, this is a reversible reaction. For irreversible capping of both ends, a more strategic, potentially two-step quenching process would be necessary.

Q5: How can I quench the Pfp ester while leaving the aldehyde group intact for a subsequent reaction?

This requires a selective quenching strategy. After the Pfp ester has reacted with your target molecule, you can quench the excess linker by adding a small molecule with a primary amine that will not interfere with downstream processing. It is crucial to remove the excess quenching agent and quenched linker before proceeding to the next reaction with the aldehyde. Purification methods like dialysis or size-exclusion chromatography are effective for this purpose.[7]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency of the Pfp Ester
Possible Cause Recommended Solution
Hydrolysis of Pfp ester Pfp esters are moisture-sensitive. Ensure all solvents and reagents are anhydrous. Prepare Pfp ester solutions immediately before use and avoid storing them.[7]
Incorrect pH of reaction buffer The optimal pH for Pfp ester reactions with amines is 7.2-8.5.[6] Buffers with pH values that are too low will result in protonated amines, reducing their nucleophilicity. High pH will lead to rapid hydrolysis of the ester.
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the Pfp ester. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7]
Insufficient molar excess of the linker The efficiency of the conjugation can be dependent on the concentration of the reactants. An increase in the molar excess of the this compound may be necessary.
Issue 2: Unwanted Reaction of the Aldehyde Group During Pfp Ester Quenching
Possible Cause Recommended Solution
Use of a primary amine quenching agent (e.g., Tris) The primary amine in the quenching buffer can form a Schiff base with the aldehyde. While this is a reversible reaction, it may interfere with subsequent steps.
If the aldehyde is to be used in a later step, consider a two-step purification process. First, remove the unreacted linker via size-exclusion chromatography or dialysis. Then, proceed with the next reaction.
Alternatively, use a quenching agent that does not react with the aldehyde, although options are limited. Careful purification is the more robust approach.
Issue 3: Incomplete Quenching of the Pfp Ester
Possible Cause Recommended Solution
Insufficient concentration of quenching agent Ensure the final concentration of the quenching agent is sufficient to react with all excess Pfp ester. A final concentration of 20-50 mM of Tris is typically recommended.[8]
Inadequate incubation time Allow sufficient time for the quenching reaction to complete. An incubation of 15-30 minutes at room temperature is generally adequate.[6][8]

Experimental Protocols

Protocol 1: Quenching of Pfp Ester Reaction with Tris Buffer

This protocol is suitable when the aldehyde functionality is not required for a subsequent reaction or when reversible Schiff base formation is acceptable.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • To your reaction mixture, add the 1 M Tris-HCl, pH 8.0 quenching buffer to a final concentration of 20-50 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • The reaction is now quenched. Proceed with purification of your conjugate to remove the quenched linker and excess quenching reagent.

Protocol 2: Selective Quenching of Pfp Ester followed by Aldehyde Reaction

This protocol outlines a strategy for a two-step conjugation where the Pfp ester is reacted first, followed by a reaction with the aldehyde.

Step A: Pfp Ester Conjugation and Quenching

  • Perform the conjugation reaction of your amine-containing molecule with this compound in a suitable non-amine containing buffer (e.g., PBS, pH 7.4) at room temperature for 1-4 hours.

  • Quench the reaction by adding a primary amine quenching agent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM) and incubate for 30 minutes at room temperature.

  • Purify the resulting conjugate to remove excess linker and quenching agent. Size-exclusion chromatography or dialysis are recommended methods.

Step B: Aldehyde Conjugation

  • The purified conjugate now has a free aldehyde group. This can be reacted with a hydrazine (B178648) or aminooxy-functionalized molecule.

  • Dissolve the hydrazine or aminooxy compound in a suitable buffer.

  • Mix the purified aldehyde-containing conjugate with the hydrazine or aminooxy compound and allow them to react. The reaction is typically performed at a slightly acidic to neutral pH (pH 5-7).

  • After the reaction is complete, purify the final conjugate to remove any unreacted components.

Protocol 3: Quenching of the Aldehyde Functionality

This protocol is for situations where the Pfp ester has been conjugated and the remaining aldehyde needs to be capped or inactivated.

Option A: Reductive Capping

  • After the Pfp ester reaction and initial purification, the aldehyde can be reduced to an alcohol using a mild reducing agent.

  • Treat the conjugate with a molar excess of sodium borohydride (B1222165) (NaBH₄) in a suitable buffer at 4°C to room temperature. Sodium borohydride is selective for aldehydes and ketones and will not affect amide or ester bonds.

  • Allow the reaction to proceed for 30 minutes to 1 hour.

  • Quench the excess sodium borohydride by adding an acid (e.g., dropwise addition of dilute HCl) until gas evolution ceases.

  • Purify the final conjugate.

Option B: Capping with a Small Molecule

  • React the aldehyde-containing conjugate with a small, highly reactive hydrazine or aminooxy compound (e.g., hydrazine hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride) to form a stable hydrazone or oxime.

  • This will effectively cap the aldehyde functionality.

  • Purify the final conjugate to remove excess capping agent.

Visualizations

G cluster_0 Pfp Ester Reaction cluster_1 Quenching Pfp Ester cluster_2 Aldehyde Reaction Molecule_A Amine-containing Molecule (e.g., Antibody) Conjugate_1 Conjugate with free Aldehyde Molecule_A->Conjugate_1 Reaction at pH 7.2-8.5 Linker This compound Linker->Conjugate_1 Excess_Linker Excess Linker Final_Conjugate Final Bifunctional Conjugate Conjugate_1->Final_Conjugate Reaction at pH 5-7 Quench_Pfp Add Tris Buffer (pH 8.0) Quenched_Linker_Pfp Quenched Linker Quench_Pfp->Quenched_Linker_Pfp Excess_Linker->Quenched_Linker_Pfp Molecule_B Hydrazine/Aminooxy -containing Molecule Molecule_B->Final_Conjugate

Caption: Experimental workflow for a two-step conjugation using this compound.

G Start Start: Pfp Ester Reaction Complete Decision Is the Aldehyde needed for a subsequent reaction? Start->Decision Quench_All Quench with Primary Amine (e.g., Tris) This will cap the Pfp ester and reversibly react with the aldehyde. Decision->Quench_All No Selective_Quench Selectively Quench Pfp Ester Decision->Selective_Quench Yes Purify_2 Purify Final Conjugate Quench_All->Purify_2 Purify_1 Purify Conjugate (e.g., SEC or Dialysis) Selective_Quench->Purify_1 Aldehyde_Reaction Proceed to Aldehyde Conjugation Reaction Purify_1->Aldehyde_Reaction Quench_Aldehyde Quench Aldehyde (e.g., NaBH4 or Hydrazine) Aldehyde_Reaction->Quench_Aldehyde Quench_Aldehyde->Purify_2 End End Purify_2->End

Caption: Decision tree for quenching strategies in this compound reactions.

References

Technical Support Center: Ald-Ph-amido-PEG1-C2-Pfp Ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG1-C2-Pfp ester. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when scaling up conjugation reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: a pentafluorophenyl (PFP) ester and an aldehyde group. The PFP ester reacts with primary and secondary amines (like the lysine (B10760008) residues on proteins) to form stable amide bonds[1][2][3]. The aldehyde group can be used for subsequent conjugation reactions, for example, with hydrazides or aminooxy groups. This linker is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Q2: What are the advantages of using a PFP ester over a more common NHS ester?

PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. They are less susceptible to spontaneous hydrolysis, which can lead to more efficient and consistent conjugation reactions, especially during longer incubation times or at a larger scale[1][2][4][5][6]. While PFP esters can be more hydrophobic, their increased stability often results in higher reaction yields[1][4].

Q3: How should I store and handle the this compound reagent?

This reagent is moisture-sensitive[1][3][5][6]. To prevent degradation of the PFP ester group, it is critical to:

  • Store the reagent at -20°C with a desiccant[1][3][5][6].

  • Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation[1][3][5][6].

  • Prepare solutions immediately before use. Do not prepare and store stock solutions, as the PFP ester readily hydrolyzes over time in solution[1][5][6]. Discard any unused reconstituted reagent[1][5][6].

Q4: What are the primary challenges when scaling up bioconjugation reactions?

Scaling up from bench-scale to manufacturing-scale presents several challenges[7][8]. Key issues include:

  • Mixing and Homogeneity: Ensuring consistent mixing in larger volumes to maintain uniform reaction conditions.

  • Process Control: Maintaining precise control over parameters like pH, temperature, and reaction time is more complex at scale[7].

  • Purification: Chromatography and filtration methods must be adapted for larger volumes and quantities, which can be a significant bottleneck[9][10][11].

  • Aggregate Formation: Increased protein and conjugate concentrations, along with the hydrophobicity of many linkers, can enhance the propensity for aggregation[7][12].

  • Consistency: Ensuring batch-to-batch consistency requires robust and well-defined processes[13].

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of your conjugation protocol.

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Hydrolysis of PFP Ester The PFP ester is sensitive to moisture and hydrolysis, especially at high pH[3][6]. Ensure the reagent is handled in a dry environment. Prepare the reagent solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer[1][5][6]. Avoid storing the reagent in solution[1][5].
Incorrect Reaction pH The reaction of PFP esters with primary amines is most efficient at a pH of 7.2-8.5[2][3]. Below pH 7.2, the amine is protonated and less reactive. Above pH 8.5, the rate of PFP ester hydrolysis increases significantly[2][3]. Verify and optimize the pH of your reaction buffer.
Competing Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester[1][3][5][6]. Exchange your protein into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer before starting the conjugation[1][5].
Insufficient Molar Excess At a larger scale, mixing dynamics can be slower. You may need to optimize the molar ratio of the PFP ester linker to your protein. A molar excess of 5-15x of the linker over the antibody is a common starting point.
Low Protein Concentration Very dilute protein solutions can slow down reaction kinetics. If possible, perform the conjugation at a protein concentration of 1-10 mg/mL[2][5].
Problem 2: Product Aggregation During or After Conjugation
Potential Cause Recommended Solution
Hydrophobicity The Ald-Ph-amido-PEG linker, like many crosslinkers used in ADCs, can increase the hydrophobicity of the protein, leading to aggregation[7][12].
Organic Co-Solvent The PFP ester is often dissolved in an organic solvent (DMSO/DMF). Adding too much organic solvent (>10% final volume) can denature the protein and cause aggregation[3]. Keep the final organic solvent concentration below 5-10%[2][3].
Over-Conjugation A high degree of labeling (drug-to-antibody ratio, DAR) can lead to instability and aggregation. Reduce the molar excess of the linker in the reaction or shorten the reaction time to target a lower DAR.
Buffer Conditions Suboptimal buffer pH or ionic strength can contribute to protein aggregation. Screen different buffer formulations and include excipients like arginine or polysorbate that are known to reduce aggregation.
Problem 3: Inconsistent Batch-to-Batch Results
Potential Cause Recommended Solution
Reagent Quality The PFP ester reagent can degrade if not stored properly. Use a fresh vial of the reagent or qualify the activity of your current lot. Always equilibrate the vial to room temperature before opening[5][6].
Process Parameter Variation Minor variations in pH, temperature, addition rate, mixing speed, and reaction time can have a larger impact at scale[7]. Implement strict process controls and document all parameters for each run.
Raw Material Variability Ensure the purity and concentration of your starting protein are consistent across batches. Perform quality control on all incoming materials.
Problem 4: Difficulty with Post-Conjugation Purification
Potential Cause Recommended Solution
Method Not Scalable Analytical-scale methods like standard desalting columns may not be efficient for large volumes.
Poor Separation The conjugate may not separate well from unreacted protein or free linker. This can be due to similarities in size or charge.
Product Loss on Column The conjugate may be adsorbing to the chromatography resin, leading to low recovery.

Data & Protocols

Table 1: Recommended Reaction Buffer Conditions
ParameterRecommended RangeNotes
Buffer Type PBS, HEPES, Borate, CarbonateMust be free of primary amines (e.g., Tris, Glycine)[1][5].
pH 7.2 - 8.5Optimal balance between amine reactivity and PFP ester stability[2].
Protein Conc. 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Organic Solvent < 10% (v/v)Typically DMSO or DMF. Higher concentrations risk protein denaturation[3].
Table 2: Key Parameter Considerations for Scale-Up
ParameterBench-Scale (1-10 mg)Pilot/Process-Scale (>1 g)Key Considerations
Reagent Addition Manual PipettingControlled pump additionAddition rate affects local concentrations and homogeneity.
Mixing Vortex / Magnetic StirrerImpeller / Recirculation loopMixing time and shear forces must be characterized to ensure uniformity without damaging the protein[7].
Temperature Ice bath / Room TempJacketed vessel with temp probeEnsure uniform temperature control throughout the larger volume.
Purification Desalting column / DialysisTangential Flow Filtration (TFF) / Preparative ChromatographyTFF is highly effective for buffer exchange and removing small molecules at scale. Chromatography methods need to be optimized for larger columns and flow rates[10][11].
Detailed Experimental Protocol (Bench-Scale)

This protocol provides a general procedure for conjugating the PFP ester to an amine-containing protein (e.g., an antibody).

1. Materials and Reagent Preparation

  • Protein Solution: Prepare the antibody in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 2-5 mg/mL. This can be done by dialysis or using a desalting column[1][5].

  • Linker Solution: Just before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM[2][6]. Do not store this solution.

2. Conjugation Reaction

  • Calculate the required volume of the linker solution to achieve a 10-fold molar excess relative to the antibody.

  • While gently stirring the antibody solution, add the calculated volume of the linker solution dropwise[2].

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C[2][5]. The optimal time should be determined empirically.

3. Quenching the Reaction (Optional)

  • To quench any unreacted PFP ester, a small amount of a primary amine buffer, such as Tris, can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes[2][14].

4. Purification of the Conjugate

  • Remove unreacted linker and byproducts immediately after the reaction.

  • For bench-scale, use a desalting column (e.g., Zeba™ spin columns) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4)[5].

  • For larger scales, Tangential Flow Filtration (TFF) is the preferred method for buffer exchange and removal of small molecule impurities. Further purification to separate unconjugated antibody or different DAR species can be achieved with ion-exchange (IEX) or hydrophobic interaction chromatography (HIC)[10][][16].

5. Characterization

  • Confirm conjugation and determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, Mass Spectrometry (MS), or HPLC.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification & Analysis p1 Buffer Exchange Protein (e.g., into PBS, pH 7.5) r1 Add PFP Ester to Protein (Target Molar Ratio) p1->r1 p2 Prepare PFP Ester in Anhydrous DMSO p2->r1 r2 Incubate (1-4h @ RT or O/N @ 4°C) r1->r2 u1 Quench Reaction (Optional, e.g., Tris Buffer) r2->u1 u2 Purify Conjugate (TFF, SEC, or IEX) u1->u2 u3 Characterize Product (MS, HPLC, UV-Vis) u2->u3

Caption: Workflow for PFP ester conjugation to an amine-containing protein.

Troubleshooting Decision Tree: Low Conjugation Yield

G start Problem: Low Conjugation Yield q1 Is buffer amine-free (e.g., no Tris/Glycine)? start->q1 sol1 Action: Buffer exchange protein into PBS or HEPES. q1->sol1 No q2 Is reaction pH between 7.2 and 8.5? q1->q2 Yes a1_yes YES a1_no NO sol2 Action: Adjust pH of reaction buffer. q2->sol2 No q3 Was PFP Ester reagent prepared fresh in dry solvent? q2->q3 Yes a2_yes YES a2_no NO sol3 Action: Use fresh reagent. Prepare solution just before use. q3->sol3 No sol4 Action: Increase molar excess of PFP Ester or increase protein concentration. q3->sol4 Yes a3_yes YES a3_no NO

Caption: Decision tree for troubleshooting low conjugation yield.

Reaction Pathway and Side Reaction

G protein Protein-NH₂ (Target Amine) conjugate Protein-NH-Linker (Stable Amide Bond) protein->conjugate Desired Reaction (pH 7.2-8.5) pfp_ester Linker-PFP (Ald-Ph-...-PFP) pfp_ester->conjugate hydrolyzed Linker-OH (Inactive Hydrolyzed Linker) pfp_ester->hydrolyzed Side Reaction (Hydrolysis) water H₂O (pH > 8.0)

Caption: Desired conjugation pathway versus the competing hydrolysis side reaction.

References

impact of temperature on Ald-Ph-amido-PEG1-C2-Pfp ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the reactivity of Ald-Ph-amido-PEG1-C2-Pfp ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures involving this compound, with a focus on temperature-related effects.

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Reaction temperature is too low: The rate of aminolysis is significantly reduced at lower temperatures.Increase the reaction temperature. Typical starting points are room temperature (20-25°C) or 37°C.[1] For sensitive biomolecules, a longer incubation at 4°C may be necessary, but be aware that the reaction will be slower.[2]
Hydrolysis of the PFP ester: The ester has degraded due to exposure to moisture or high pH before or during the reaction. Higher temperatures can accelerate hydrolysis.Ensure all reagents and solvents are anhydrous. Prepare the PFP ester solution immediately before use and add it to the reaction mixture without delay.[1][2] While PFP esters are more stable than NHS esters, their hydrolysis is accelerated at higher pH.[2][3]
Suboptimal pH: The pH of the reaction buffer is not optimal for the aminolysis reaction.The optimal pH for reactions of PFP esters with primary amines is typically between 7.2 and 8.5.[2]
Degradation of Biomolecule Reaction temperature is too high: The target biomolecule is sensitive to elevated temperatures, leading to denaturation or degradation.If you suspect temperature-induced degradation, reduce the reaction temperature. Consider performing the conjugation at 4°C overnight or for a shorter duration at room temperature.[2]
Extended reaction time at elevated temperature: Prolonged incubation at higher temperatures can negatively impact biomolecule stability.Optimize the reaction time at a given temperature. Monitor the reaction progress to determine the minimum time required for sufficient conjugation.
Inconsistent Results Batch-to-Batch Temperature fluctuations: Inconsistent temperature control between experiments can lead to variability in reaction rates and yields.Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature for all experiments.
Improper storage of PFP ester: The this compound has degraded due to incorrect storage conditions.Store the PFP ester at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a conjugation reaction with this compound?

A1: The optimal temperature depends on the stability of your biomolecule and the desired reaction time. A good starting point is room temperature (20-25°C) for 1-4 hours.[2] If the reaction is slow, you can increase the temperature to 37°C for a shorter period, for example, 30 minutes.[1] For temperature-sensitive biomolecules, the reaction can be performed at 4°C overnight.[2]

Q2: How does temperature affect the rate of the conjugation reaction?

A2: Generally, increasing the temperature will increase the rate of the reaction between the PFP ester and a primary amine (aminolysis). However, it's important to note that higher temperatures also accelerate the rate of a competing side reaction: the hydrolysis of the PFP ester by water.

Q3: How does temperature affect the stability of the this compound?

A3: Higher temperatures will decrease the stability of the PFP ester in aqueous solutions by increasing the rate of hydrolysis. PFP esters are known to be significantly more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters, which is a key advantage.[2][3]

Q4: Can I freeze and thaw my this compound solution in DMSO or DMF?

A4: It is not recommended to prepare stock solutions of PFP esters for storage.[1] The PFP ester moiety is susceptible to hydrolysis from trace amounts of water that may be present in the solvent or introduced during handling. It is best to dissolve the required amount of the ester immediately before use.[1][2]

Q5: What are the signs of PFP ester degradation, and how can I avoid it?

A5: The primary degradation pathway for a PFP ester is hydrolysis, which results in the formation of a non-reactive carboxylic acid. This will lead to low or no conjugation efficiency. To avoid degradation, store the solid PFP ester at -20°C with a desiccant and use anhydrous solvents for dissolution.[1] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.

Data Presentation

The following tables provide quantitative data on the stability of active esters, which is crucial for understanding their reactivity.

Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile

Active EsterSolvent SystemHalf-life (t½)
Pentafluorophenyl (PFP) Ester Aqueous AcetonitrileNo detectable decomposition after 300 hours
N-Hydroxysuccinimide (NHS) Ester Aqueous Acetonitrile~140 hours

This table illustrates the superior hydrolytic stability of PFP esters compared to NHS esters under the tested conditions.[2]

Table 2: Effect of pH on the Half-life of an NHS Ester

pHHalf-life (t½) of NHS Ester
8.0210 minutes
8.5180 minutes
9.0125 minutes

This table demonstrates the trend of decreasing stability (shorter half-life) of an active ester with increasing pH. While this data is for an NHS ester, PFP esters follow the same trend, although they are inherently more stable.[2]

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using this compound

This protocol provides a general method for conjugating the PFP ester to a protein or other biomolecule containing primary amines.

Materials:

  • Biomolecule solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare the PFP Ester Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction: Add the desired molar excess of the PFP ester solution to the biomolecule solution while gently vortexing or stirring.

  • Incubate: Incubate the reaction at the desired temperature.

    • Room temperature (20-25°C) for 1-4 hours.

    • 37°C for 30-60 minutes.

    • 4°C overnight.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to consume any unreacted PFP ester.

  • Purify the Conjugate: Remove unreacted PFP ester, byproducts, and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography.

Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC

This protocol outlines a method to determine the hydrolytic stability of the PFP ester in a specific buffer at a given temperature.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4) at the desired temperature

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

  • Initiate hydrolysis by adding a small aliquot of the PFP ester stock solution to the temperature-equilibrated buffer of interest at a known concentration.

  • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench the hydrolysis in each aliquot by diluting it in the HPLC mobile phase.

  • Analyze the samples by HPLC , monitoring the decrease in the PFP ester peak area and the increase in the corresponding hydrolyzed carboxylic acid peak area over time.

  • Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare Biomolecule Prepare Biomolecule Initiate Conjugation Initiate Conjugation Prepare Biomolecule->Initiate Conjugation Prepare PFP Ester Prepare PFP Ester Prepare PFP Ester->Initiate Conjugation Incubate Incubate Initiate Conjugation->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Analyze Conjugate Analyze Conjugate Purify Conjugate->Analyze Conjugate TroubleshootingFlowchart Start Low/No Conjugation? CheckTemp Is Temp. Optimal? Start->CheckTemp CheckHydrolysis PFP Ester Hydrolyzed? CheckTemp->CheckHydrolysis Yes IncreaseTemp Increase Temp (e.g., RT or 37°C) CheckTemp->IncreaseTemp No CheckpH Is pH 7.2-8.5? CheckHydrolysis->CheckpH No UseFreshEster Use Fresh PFP Ester & Anhydrous Solvents CheckHydrolysis->UseFreshEster Yes AdjustpH Adjust Buffer pH CheckpH->AdjustpH No Success Successful Conjugation CheckpH->Success Yes Failure Re-evaluate Protocol IncreaseTemp->Failure UseFreshEster->Failure AdjustpH->Failure

References

Technical Support Center: Managing Ald-Ph-amido-PEG1-C2-Pfp Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Ald-Ph-amido-PEG1-C2-Pfp ester from experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3][4][5] It is primarily used in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), to connect antibodies with therapeutic agents.[2][3][4][5] The pentafluorophenyl (PFP) ester group is highly reactive towards primary and secondary amines, forming stable amide bonds.[6][7][8]

Q2: What are the key chemical properties of the PFP ester group?

PFP esters are active esters that offer high reactivity and are less susceptible to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[6][7][8] However, they are sensitive to moisture and their hydrolysis is accelerated at higher pH levels, resulting in a non-reactive carboxylic acid and pentafluorophenol.[6]

Q3: How should I store and handle this compound?

Due to its moisture sensitivity, the ester should be stored at -20°C in a tightly sealed container with a desiccant.[6][9] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][10]

Q4: Is it advisable to prepare stock solutions of this reagent?

No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[6][9][10] The PFP ester moiety can readily hydrolyze, rendering the reagent non-reactive over time.[9][10] Any unused reconstituted reagent should be discarded.[9][10]

Q5: What are the recommended solvents and reaction buffers?

For dissolving the PFP ester, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly recommended.[6][10] The reaction with amines is optimally carried out in amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer at a pH range of 7.2 to 8.5.[6][10] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete in the reaction.[6][9]

Troubleshooting Guide: Removing Unreacted PFP Ester

IssuePossible Cause(s)Recommended Solution(s)
Residual unreacted ester detected in the final product. - Inefficient quenching of the reaction.- Inadequate purification method.- Quenching: After the reaction, add an excess of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for at least 30 minutes to quench any remaining PFP ester.[11][12]- Purification: Employ a suitable purification technique based on the properties of your conjugate. For proteins and other large biomolecules, Size Exclusion Chromatography (SEC) or dialysis are effective for removing small molecule impurities like the unreacted ester.[9][10][] For smaller, non-protein conjugates, silica (B1680970) gel chromatography may be appropriate.[14]
Product degradation or loss during workup. - Hydrolysis of the desired product if it also contains ester functionalities.- Use of harsh purification conditions.- If your product is sensitive to basic conditions, avoid aqueous basic washes.[6] If a wash is necessary, perform it quickly with cold solutions.[6]- Optimize chromatography conditions (e.g., solvent gradient, column type) to ensure efficient separation without degrading the product.
Difficulty in separating the unreacted ester from the desired product. - Similar polarity or size between the unreacted ester and the product.- Chromatography: For small molecules, consider Reverse Phase HPLC (RP-HPLC) which separates based on hydrophobicity.[] For PEGylated compounds, specialized column chromatography with solvent systems like chloroform-methanol may provide better separation.[14]- Precipitation: In some cases for PEGylated compounds, complexation with salts like MgCl2 followed by precipitation can be a purification strategy.[15]
Inconsistent purification results. - Degradation of the PFP ester before or during the reaction, leading to byproducts that complicate purification.- Always use freshly prepared PFP ester solutions.[6][9][10]- Monitor the reaction progress using HPLC to understand the reaction kinetics and endpoint, which can help in timing the purification steps.[6]

Experimental Protocols

General Protocol for Quenching and Removal of Unreacted PFP Ester
  • Reaction Quenching:

    • Upon completion of the conjugation reaction (as determined by a suitable analytical method like HPLC), add a quenching buffer containing a primary amine. A common choice is 1 M Tris-HCl, pH 8.0.

    • Add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11][12]

  • Purification:

    • For Protein/Antibody Conjugates:

      • Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating the high molecular weight conjugate from the low molecular weight unreacted ester and its byproducts.[][16] Use a desalting column (e.g., G-25) equilibrated with a suitable buffer.[11]

      • Dialysis: Dialyze the reaction mixture against an appropriate buffer. This method is effective for removing small molecules from macromolecular products.[9][10]

    • For Small Molecule Conjugates:

      • Silica Gel Chromatography: The choice of eluent will depend on the polarity of the desired product. A gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane/methanol) is often effective.

      • Reverse Phase HPLC (RP-HPLC): This technique can provide high-resolution separation based on hydrophobicity.

Analytical Monitoring
  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool to monitor the progress of the conjugation reaction.[6] By observing the disappearance of the peak corresponding to the this compound and the appearance of the product peak, the reaction can be stopped at the optimal time.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can be used to confirm the identity of the product and detect any remaining starting material or byproducts.[11]

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification biomolecule Biomolecule (e.g., Antibody) reaction_mixture Reaction Mixture biomolecule->reaction_mixture pfp_ester This compound pfp_ester->reaction_mixture quenched_mixture Quenched Reaction Mixture reaction_mixture->quenched_mixture Incubate quenching_reagent Quenching Reagent (e.g., Tris Buffer) quenching_reagent->quenched_mixture purification_method Purification (e.g., SEC, Dialysis) quenched_mixture->purification_method final_product Purified Conjugate purification_method->final_product unreacted_ester Removed Unreacted Ester & Byproducts purification_method->unreacted_ester

Caption: Experimental workflow for the removal of unreacted PFP ester.

hydrolysis_pathway pfp_ester This compound (Active Reagent) amide_product Stable Amide Bond (Desired Conjugate) pfp_ester->amide_product Reaction with Amine (pH 7.2-8.5) pentafluorophenol Pentafluorophenol (Byproduct) pfp_ester->pentafluorophenol carboxylic_acid Carboxylic Acid (Inactive Byproduct) pfp_ester->carboxylic_acid Hydrolysis (accelerated at high pH) amine Primary/Secondary Amine (on Biomolecule) amine->amide_product water Water (H₂O) water->carboxylic_acid amide_product->pentafluorophenol carboxylic_acid->pentafluorophenol

Caption: Reaction and hydrolysis pathways of the PFP ester.

References

Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: Ald-Ph-amido-PEG1-C2-Pfp Ester vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that profoundly impacts the quality, reproducibility, and efficacy of bioconjugates. This is particularly true in the burgeoning field of Antibody-Drug Conjugates (ADCs), where the linker's stability and reactivity are paramount. This guide provides an objective, data-driven comparison of two amine-reactive crosslinkers: Ald-Ph-amido-PEG1-C2-Pfp ester and its more traditional counterpart, the N-hydroxysuccinimide (NHS) ester.

At the heart of bioconjugation lies the desire to form a stable covalent bond between a biomolecule, such as an antibody, and a payload, which could be a therapeutic agent, a fluorescent dye, or a probe. Both pentafluorophenyl (PFP) esters and NHS esters react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond. However, their performance characteristics, particularly in aqueous environments, differ significantly.

Chemical Properties and Reactivity

The fundamental difference between PFP and NHS esters lies in the leaving group that is displaced by the nucleophilic attack of the amine. The electron-withdrawing fluorine atoms on the phenyl ring of the PFP ester make it a better leaving group than NHS, leading to distinct reactivity and stability profiles. PFP esters are generally more resistant to hydrolysis than NHS esters, a crucial advantage in aqueous bioconjugation buffers.[1][2][3][4][5] This increased stability can translate to higher reaction efficiency, as more of the ester is available to react with the target amine rather than being consumed by reaction with water.[1][2][3][4][5]

NHS esters, while widely used, are known for their susceptibility to hydrolysis, especially at the slightly basic pH conditions required for efficient amine acylation.[6] This hydrolysis is a competing reaction that can reduce conjugation yields and necessitate the use of a larger excess of the NHS ester reagent.[6] The half-life of an NHS ester in aqueous solution can be on the order of minutes at pH 8, whereas PFP esters exhibit greater stability under similar conditions.[6]

Performance Comparison: A Quantitative Look

ParameterThis compound (Expected)Ald-Ph-amido-PEG1-C2-NHS Ester (Expected)Key Advantages of PFP Ester
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Target Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)
Typical Reaction pH 7.2 - 8.5[4]7.2 - 8.5[7]
Reaction Time 1 - 4 hours at room temperature[4]30 - 60 minutes at room temperature[7]While NHS esters may react faster, the PFP ester's stability allows for more controlled and ultimately more efficient conjugation.
Hydrolytic Stability Higher resistance to hydrolysis[1][2][3][4][5]Susceptible to hydrolysis, especially at higher pH[6]Greater stability in aqueous buffers leads to less reagent waste and more reproducible results.[1][2][3][4][5]
Conjugation Efficiency Potentially higher due to reduced hydrolysis[1][2][3][4][5]Can be lower due to competing hydrolysis[6]More of the reagent is available for the desired reaction with the biomolecule.
Selectivity (in Antibodies) Can exhibit preferential light-chain labeling[8]Generally less selective, leading to a more heterogeneous mixture of conjugates[8]Improved homogeneity of the final bioconjugate, which is critical for therapeutic applications like ADCs.[8]
Storage Moisture-sensitive; store at -20°C with desiccant[2]Moisture-sensitive; store at -20°C with desiccant[7]Both require careful handling to prevent premature hydrolysis.

Note: The expected performance is based on general characteristics of PFP and NHS esters and data from similar molecules.

One of the most compelling advantages of PFP esters has been demonstrated in the context of antibody conjugation. A study directly comparing PFP and NHS esters for labeling a near-infrared fluorophore to an antibody revealed that the PFP ester resulted in preferential labeling of the light chain.[8] In contrast, the NHS ester produced a more heterogeneous mixture with less specific labeling.[8] This increased selectivity with the PFP ester can lead to more homogeneous antibody-fluorophore conjugates with improved properties, such as reduced aggregation and enhanced brightness.[8] For ADCs, a more homogeneous product is highly desirable for ensuring consistent efficacy and safety profiles.

Experimental Protocols

To achieve successful bioconjugation, it is essential to follow a well-defined protocol. Below are detailed methodologies for protein conjugation using both this compound and its NHS ester counterpart.

Protocol 1: Bioconjugation with this compound

This protocol provides a general procedure for conjugating the PFP ester to a protein, such as an antibody. Optimization may be required for specific applications.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5[9]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PFP Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rotation.[4] Alternatively, the reaction can be performed at 4°C overnight.

  • Quenching (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PFP ester and byproducts using a size-exclusion chromatography column or dialysis.

Protocol 2: Bioconjugation with Ald-Ph-amido-PEG1-C2-NHS Ester

This protocol outlines a general procedure for protein conjugation using the NHS ester linker.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS), pH 7.2-7.5

  • Ald-Ph-amido-PEG1-C2-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[7]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of Ald-Ph-amido-PEG1-C2-NHS ester in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[7]

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column or dialysis to remove unreacted reagents.

Protocol 3: Determination of Degree of Labeling (DOL)

The Degree of Labeling, or the average number of linker molecules conjugated per protein, is a critical parameter to determine. For linkers containing a chromophore, this can often be determined spectrophotometrically. If the payload attached to the linker has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law.[10]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the payload.

  • Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for any absorbance from the payload at this wavelength.

  • Calculate the concentration of the payload using its extinction coefficient at its λmax.

  • The DOL is the molar ratio of the payload to the protein.

For non-chromophoric linkers or payloads, other methods such as mass spectrometry can be used to determine the DOL by measuring the mass shift of the modified protein.[11]

Protocol 4: Comparative Analysis of Hydrolysis Rate by HPLC

To quantitatively compare the stability of the PFP and NHS esters in aqueous solution, a High-Performance Liquid Chromatography (HPLC) based assay can be employed.

Procedure:

  • Prepare stock solutions of both the PFP and NHS esters in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Initiate the hydrolysis by diluting the stock solutions into an aqueous buffer (e.g., PBS at pH 7.4 or sodium bicarbonate at pH 8.5) to a known final concentration.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture into a reverse-phase HPLC system.

  • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.

  • The rate of hydrolysis can be determined by plotting the concentration of the remaining active ester versus time and fitting the data to a first-order decay model. The half-life (t½) of the ester can then be calculated.

Visualizing the Workflow and Reaction Mechanisms

To further clarify the processes and chemistries involved, the following diagrams have been generated using Graphviz.

G cluster_PFP PFP Ester Bioconjugation Workflow cluster_NHS NHS Ester Bioconjugation Workflow p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) p2 Prepare Fresh PFP Ester Solution in Anhydrous Solvent p1->p2 p3 Incubate Protein and PFP Ester (1-4h at RT or overnight at 4°C) p2->p3 p4 Optional Quenching Step p3->p4 p5 Purify Conjugate (e.g., Size-Exclusion Chromatography) p4->p5 n1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) n2 Prepare Fresh NHS Ester Solution in Anhydrous Solvent n1->n2 n3 Incubate Protein and NHS Ester (0.5-2h at RT or 2h at 4°C) n2->n3 n4 Quenching Step n3->n4 n5 Purify Conjugate (e.g., Size-Exclusion Chromatography) n4->n5

Caption: A comparative workflow for bioconjugation using PFP and NHS esters.

ReactionMechanisms cluster_PFP_mech PFP Ester Reaction with Primary Amine cluster_NHS_mech NHS Ester Reaction with Primary Amine PFP_Ester R-C(=O)-O-PFP PFP_Intermediate [Transition State] PFP_Ester->PFP_Intermediate + Amine Protein-NH2 Amine->PFP_Intermediate PFP_Product R-C(=O)-NH-Protein PFP_Intermediate->PFP_Product PFP_Leaving_Group HO-PFP PFP_Intermediate->PFP_Leaving_Group + NHS_Ester R-C(=O)-O-NHS NHS_Intermediate [Transition State] NHS_Ester->NHS_Intermediate + NHS_Amine Protein-NH2 NHS_Amine->NHS_Intermediate NHS_Product R-C(=O)-NH-Protein NHS_Intermediate->NHS_Product NHS_Leaving_Group HO-NHS NHS_Intermediate->NHS_Leaving_Group +

Caption: Reaction mechanism of PFP and NHS esters with a primary amine.

Conclusion: Making an Informed Choice

The selection between this compound and its NHS ester analog for bioconjugation is a nuanced decision that depends on the specific requirements of the application.

Choose this compound when:

  • High conjugation efficiency and reproducibility are paramount. Its greater stability against hydrolysis minimizes reagent loss and leads to more consistent results.[1][2][3][4][5]

  • A more homogeneous bioconjugate is required. The demonstrated selectivity of PFP esters, particularly in antibody labeling, can yield a product with a more defined drug-to-antibody ratio and site of conjugation.[8]

  • The bioconjugation reaction needs to be performed over a longer period or under conditions where hydrolysis is a significant concern.

Consider the NHS ester when:

  • Rapid reaction kinetics are the primary driver. NHS esters typically react faster than PFP esters.

  • Established protocols and a vast body of literature are preferred. NHS esters have a long history of use in bioconjugation.

  • The potential for lower efficiency due to hydrolysis can be compensated for by using a larger excess of the reagent.

For cutting-edge applications such as the development of ADCs and other precision biotherapeutics, the superior stability and selectivity of the this compound present a compelling advantage. The ability to produce more homogeneous and well-defined bioconjugates is a significant step towards creating safer and more effective targeted therapies. As the field of bioconjugation continues to advance, the adoption of more robust and efficient chemical tools like PFP esters will be instrumental in driving innovation.

References

The Pivotal Role of PEG Linker Length in Antibody-Drug Conjugate (ADC) Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, efficacy, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate these properties. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the development of next-generation ADCs.

The incorporation of PEG linkers into ADC design offers a multifaceted approach to overcoming challenges associated with hydrophobic payloads and improving the overall therapeutic index. The length of the PEG chain is a key variable that can be fine-tuned to strike a delicate balance between enhanced pharmacokinetics and maintained cytotoxic potency.

Impact of PEG Linker Length on Key ADC Attributes

The length of the PEG linker directly impacts several critical performance metrics of an ADC:

  • Hydrophilicity and Stability: Hydrophobic drug payloads can induce aggregation of ADCs, leading to rapid clearance from circulation and potential immunogenicity. Hydrophilic PEG linkers can mitigate these issues, enabling the use of higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[1][2] Shorter PEG linkers may offer better stability by keeping the payload within the antibody's protective spatial shield.[1]

  • Pharmacokinetics (PK): Longer PEG chains generally lead to an increased hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends the plasma half-life.[1][3] This prolonged circulation time can result in greater accumulation of the ADC within the tumor microenvironment.[3] Studies have shown that increasing PEG chain length from 2 to 8 units can significantly decrease ADC clearance, with a plateau effect observed with longer chains (PEG12, PEG24).[2][4]

  • In Vitro Cytotoxicity: The effect of PEG linker length on in vitro potency can be context-dependent. In some instances, the introduction of a PEG linker, regardless of its length, has shown no significant impact on the cytotoxic activity of the ADC.[2] However, other studies have reported a decrease in in vitro cytotoxicity with longer PEG chains. For example, the use of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate.[1][2] This suggests a potential trade-off between improved pharmacokinetics and immediate cell-killing ability.

  • In Vivo Efficacy: The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor activity.[1][2] The extended circulation and increased tumor accumulation can lead to more profound and sustained tumor growth inhibition.[1] For instance, ADCs with PEG8, PEG12, and PEG24 linkers have demonstrated significantly greater tumor growth inhibition (75-85%) compared to those with shorter PEG2 and PEG4 linkers (35-45%).[1]

Comparative Data on PEG Linker Length

The following tables summarize quantitative data from various studies to provide a comparative overview of the impact of different PEG linker lengths on ADC performance. It is important to note that these data are compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

Linker LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma Half-life (t1/2)Tumor Growth Inhibition (%)Reference(s)
No PEG ~4BaselineBaseline~11%[1]
PEG2 ~8VariableIncreased35-45%[1]
PEG4 ~8VariableIncreased35-45%[1]
PEG8 ~8VariableSignificantly Increased75-85%[1]
PEG12 ~8VariableSignificantly Increased75-85%[1]
PEG24 ~8VariableSignificantly Increased75-85%[1][5]
4 kDa PEG Not SpecifiedReduced (4.5-fold)2.5-fold increaseImproved[1][6]
10 kDa PEG Not SpecifiedReduced (22-fold)11.2-fold increaseMost Ideal[1][6]

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates the general trend of improved in vivo efficacy and pharmacokinetics with longer PEG chains, which can sometimes be accompanied by a decrease in in vitro potency.

PEG Linker Length CategoryKey Characteristics and Findings
Short (e.g., PEG2, PEG4) May enhance ADC stability by positioning the payload within the antibody's steric shield. However, they provide a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., PEG8, PEG12) Often represents an optimal balance, offering significant improvements in pharmacokinetics and tumor exposure without a substantial compromise in in vitro potency. A threshold effect around PEG8 is often observed, beyond which further increases in length have a diminished impact on clearance.[1]
Long (e.g., PEG24, 4kDa, 10kDa) Dramatically improves the pharmacokinetic profile, leading to a prolonged half-life and increased area under the curve (AUC). This is particularly beneficial for ADCs with highly hydrophobic payloads or those targeting antigens with low expression levels. However, very long linkers may have a more pronounced negative impact on in vitro cytotoxicity.[1][6]

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table summarizes the general trends and considerations for selecting a PEG linker based on its length.

Experimental Workflows and Methodologies

To facilitate the systematic evaluation of ADCs with different PEG linker lengths, detailed experimental protocols are essential.

ADC Synthesis and Characterization Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Ab_Mod Antibody Modification (e.g., Reduction of Disulfides) Conjugation Conjugation (Antibody + Drug-Linker) Ab_Mod->Conjugation DL_Prep Drug-Linker Preparation (PEG linker of defined length + Payload) DL_Prep->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification DAR_Analysis DAR Determination (e.g., HIC-HPLC, UV-Vis) Purification->DAR_Analysis Stability_Analysis Stability Assessment (e.g., Aggregation, Plasma Stability) DAR_Analysis->Stability_Analysis

A streamlined workflow for the synthesis and characterization of ADCs.
Preclinical Evaluation Workflow

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, XTT on target cell lines) IC50 IC50 Determination Cytotoxicity->IC50 PK_Study Pharmacokinetic (PK) Study (e.g., in rodents) IC50->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft models) PK_Study->Efficacy_Study PK_Parameters PK Parameter Calculation (t1/2, AUC, Clearance) PK_Study->PK_Parameters TGI Tumor Growth Inhibition (TGI) Analysis Efficacy_Study->TGI Therapeutic_Index Therapeutic Index Assessment PK_Parameters->Therapeutic_Index TGI->Therapeutic_Index

A comprehensive workflow for the preclinical evaluation of ADCs.
Mechanism of Action of a PEGylated ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC PEGylated ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

Validating Ald-Ph-amido-PEG1-C2-Pfp Ester Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of therapeutic payloads to biomolecules is a critical step in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs). The choice of linker and the validation of the conjugation process are paramount to ensuring the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides an objective comparison of the Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable ADC linker, with other common amine-reactive crosslinkers, focusing on mass spectrometry as the primary validation tool.

Performance Comparison: Pfp Esters vs. Other Amine-Reactive Chemistries

The this compound utilizes a pentafluorophenyl (Pfp) ester functional group to react with primary amines (e.g., lysine (B10760008) residues) on a biomolecule, forming a stable amide bond. This chemistry offers distinct advantages over other popular amine-reactive moieties like N-hydroxysuccinimide (NHS) esters.

FeaturePfp Ester (e.g., this compound)NHS Ester
Reactivity HighVery High
Hydrolytic Stability More stable in aqueous buffers, leading to higher conjugation efficiency.Prone to hydrolysis, which can reduce conjugation yield.
Optimal pH 7.5 - 8.57.0 - 8.0
Byproduct Interference Pentafluorophenol (PFP-OH) is a poor nucleophile and less likely to cause side reactions.N-hydroxysuccinimide (NHS) can sometimes lead to side reactions.
Mass Spectrometry Analysis Clean mass spectra with predictable mass shifts.Generally clean spectra, but hydrolysis byproducts can sometimes be observed.

Mass Spectrometry for Conjugation Validation

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing precise mass measurements that confirm successful conjugation and allow for the determination of the drug-to-antibody ratio (DAR).

Key Data from Mass Spectrometry Analysis:
  • Intact Mass Analysis: The molecular weight of the conjugated antibody is measured to confirm the addition of the linker and payload. Each conjugation event will result in a specific mass shift.

  • Drug-to-Antibody Ratio (DAR): By analyzing the distribution of different conjugated species (e.g., antibody with 1, 2, 3, or more payloads), the average DAR can be calculated. This is a critical quality attribute for ADCs.

  • Confirmation of Structure: Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate and confirm the site of conjugation and the integrity of the linker and payload.

The following table summarizes the expected mass spectrometry results for the conjugation of a hypothetical payload to a monoclonal antibody (mAb, typical mass ~150 kDa) using the this compound.

ParameterUnconjugated mAbConjugated mAb (DAR = 1)Conjugated mAb (DAR = 2)
Expected Mass (Da) ~150,000~150,000 + Mass of Linker-Payload~150,000 + 2 * (Mass of Linker-Payload)
Mass of this compound N/A431.32 Da (minus leaving group)N/A
Observed Mass Shift per Conjugation (Da) N/A+ Mass of Linker-Payload+ 2 * (Mass of Linker-Payload)
Average DAR 012

Experimental Protocol: Validation by Mass Spectrometry

This protocol outlines a general procedure for the conjugation of this compound to an antibody and subsequent validation by LC-MS.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • Quenching reagent (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column for purification

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the antibody solution. Incubate at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add a quenching reagent like Tris buffer to stop the reaction.

  • Purification: Remove excess linker and byproducts by SEC.

  • LC-MS Analysis:

    • Sample Preparation: Dilute the purified conjugate to an appropriate concentration for LC-MS analysis.

    • Chromatography: Use a reverse-phase column (e.g., C4 or C8) with a water/acetonitrile gradient containing 0.1% formic acid.

    • Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the intact antibody and its conjugated forms.

    • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species. Calculate the average DAR based on the relative abundance of each conjugated form.

Workflow for Mass Spectrometry Validation

The following diagram illustrates the experimental workflow for the validation of the this compound conjugation by mass spectrometry.

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis antibody Antibody reaction Conjugation Reaction (pH 8.0) antibody->reaction linker This compound linker->reaction sec Size-Exclusion Chromatography (SEC) reaction->sec Purify Conjugate lcms LC-MS (Intact Mass Analysis) sec->lcms Analyze Purified Conjugate data_analysis Data Analysis (DAR Calculation) lcms->data_analysis validation validation data_analysis->validation Validation Complete logical_relationship start Start Validation conjugation Perform Conjugation start->conjugation ms_analysis Intact Mass Spectrometry conjugation->ms_analysis mass_shift Observe Mass Shift? ms_analysis->mass_shift dar_calc Calculate DAR mass_shift->dar_calc Yes fail Validation Failed (Optimize Reaction) mass_shift->fail No dar_spec DAR within Specification? dar_calc->dar_spec pass Validation Passed dar_spec->pass Yes dar_spec->fail No

A Comparative Guide to In Vitro Stability of Antibody-Drug Conjugates Featuring the Ald-Ph-amido-PEG1-C2-Pfp Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. An ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while facilitating efficient drug delivery to target cells. This guide provides an objective comparison of the in vitro stability of ADCs utilizing the non-cleavable Ald-Ph-amido-PEG1-C2-Pfp ester linker with other common linker technologies. The comparison is supported by experimental data from related ADC systems and detailed methodologies for key stability assays.

The this compound is a non-cleavable linker designed for stable payload conjugation. Its key components contribute to its overall stability profile:

  • Aldehyde-Phenyl-Amido Group: The amide bond within this structure is generally stable under physiological conditions. The stability can be influenced by neighboring chemical groups.[1]

  • PEG1 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can mitigate aggregation, a common issue with ADCs carrying hydrophobic payloads.[2][3] Short PEG spacers are often sufficient for improving stability.[4]

  • Pfp Ester: The pentafluorophenyl (Pfp) ester is used for conjugation to the antibody. Pfp esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable conjugation.[5][6]

Comparative In Vitro Stability Data

While specific quantitative data for ADCs using the this compound linker is not extensively available in public literature, we can infer its stability based on data from ADCs with similar non-cleavable and PEGylated linkers. The following tables summarize representative data from key in vitro stability assays.

Table 1: Comparative Plasma Stability of Non-Cleavable ADC Linkers

Linker TypeADC ExamplePlasma SourceIncubation Time (days)% Payload Loss / DAR DecreaseAnalytical MethodReference
Thioether (SMCC) Trastuzumab-MCC-DM1Human5Negligible DAR decreaseIA-LC-HRMS[7]
Thioether (mc) Ab095-mc-MMAFMouse, Rat, Monkey, Human6~0.03% MMAF releaseLC-MS[8]
Amide (Transglutaminase) Anti-HER2-PEG6-C2-MMADMouse4.5Stable across most sitesDAR Analysis[9][10]
Peptide (vc-MMAE) - Cleavable Control Trastuzumab-vc-MMAEMouse7Significant DAR lossLC-MS[11]
Aldehyde-tagged HIPS Anti-CD79b-HIPS-Glu-PEG2-MaytansineRat13Some deconjugation observedELISA[12]

Table 2: Impact of PEGylation on ADC Aggregation

ADCPEG Spacer LengthStress Condition% Aggregate FormationAnalytical MethodReference
Trastuzumab Emtansine (Kadcyla®)NoneThermal StressHigher than PEGylated ADCsSEC[3]
Amide-coupled ADCPendant 12-unit PEGThermal StressLower than linear PEG and Kadcyla®SEC[3]
vc-MMAE ADCsNone6 days in plasma20-26%SEC[8]

Table 3: Comparative Hydrolytic Stability of Active Esters

Active EsterpHHalf-lifeKey CharacteristicReference
Pfp Ester 7.2-8.5 (optimal)More stable than NHS esterLess susceptible to spontaneous hydrolysis[5][6][13]
NHS Ester 7.0HoursShorter half-life at higher pH[5]
NHS Ester 8.0MinutesProne to hydrolysis[5]

Experimental Workflows and Protocols

Detailed and robust experimental design is crucial for accurately assessing the in vitro stability of an ADC. Below are graphical representations of typical workflows for key stability assays, followed by detailed protocols.

Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Stock Solution Incubate Incubate ADC in Plasma (37°C) ADC->Incubate Plasma Human/Rodent Plasma Plasma->Incubate Aliquots Collect Aliquots (e.g., 0, 24, 48, 72, 168h) Incubate->Aliquots Quench Quench/Store Samples (-80°C) Aliquots->Quench Purify Immunoaffinity Capture (e.g., Protein A/G beads) Quench->Purify ELISA ELISA (Total Ab, Conjugated Ab) Quench->ELISA LCMS LC-MS Analysis (Intact ADC, Free Payload) Purify->LCMS DAR Calculate Average DAR (Drug-to-Antibody Ratio) LCMS->DAR Payload Quantify Free Payload LCMS->Payload ELISA->DAR Stability Determine % Payload Loss and Stability Profile DAR->Stability Payload->Stability

Caption: Workflow for In Vitro Plasma Stability Assay.

Lysosomal_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Stock Solution Incubate Incubate ADC with Lysosomes (37°C, Acidic pH) ADC->Incubate Lysosomes Isolated Lysosomes or Lysosomal Lysate Lysosomes->Incubate Aliquots Collect Aliquots (e.g., 0, 1, 4, 24h) Incubate->Aliquots Quench Stop Reaction (e.g., heat inactivation, solvent crash) Aliquots->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Released Payload, Metabolites) Supernatant->LCMS Quantify Quantify Released Payload and Metabolites LCMS->Quantify Stability Assess Linker Stability to Lysosomal Enzymes Quantify->Stability

Caption: Workflow for Lysosomal Stability Assay.

Aggregation_Analysis_Workflow cluster_prep Sample Preparation & Stress cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Formulation Stress Apply Stress Conditions (e.g., Thermal, Agitation, Freeze-Thaw) ADC->Stress Control Unstressed Control ADC->Control SEC Size-Exclusion Chromatography (SEC-HPLC) Stress->SEC DLS Dynamic Light Scattering (DLS) Stress->DLS Control->SEC Control->DLS Quantify Quantify Monomer, Dimer, and High Molecular Weight Species (HMWS) SEC->Quantify ParticleSize Determine Particle Size Distribution DLS->ParticleSize Stability Assess Propensity for Aggregation Quantify->Stability ParticleSize->Stability

Caption: Workflow for ADC Aggregation Analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma from various species (e.g., human, mouse, rat).

Materials:

  • Purified ADC

  • Human, mouse, and rat plasma (anticoagulant-treated, e.g., K2-EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.

  • Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control by spiking the ADC into PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots and immediately store them at -80°C to halt any further reaction.[11]

  • For analysis, thaw the samples. Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A or G magnetic beads.[11][14]

  • Wash the beads to remove non-specifically bound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[11][15]

  • (Optional) Analyze the supernatant after immunoaffinity capture to quantify the amount of released (free) payload.

Protocol 2: Lysosomal Stability Assay

Objective: To assess the stability of the ADC linker to enzymatic degradation in a simulated lysosomal environment.

Materials:

  • Purified ADC

  • Isolated rat liver lysosomes or commercially available lysosomal fractions (e.g., Xenotech).[16][17]

  • Catabolic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare the lysosomal lysate according to the manufacturer's protocol or through standard cell fractionation procedures.[18]

  • Incubate the ADC (e.g., at a final concentration of 1.3 mg/ml) with the lysosomal lysate in the catabolic buffer at 37°C.[19]

  • Include a control sample of the ADC in the catabolic buffer without the lysosomal lysate.

  • At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the reaction mixture.

  • Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solvent (e.g., acetonitrile).[17][19]

  • Centrifuge the samples to pellet the precipitated proteins and cellular debris.

  • Collect the supernatant and analyze it by LC-MS/MS to quantify the concentration of the released payload and any identified metabolites.[19] For a non-cleavable linker like this compound, minimal to no payload release is expected. The primary species observed would be the payload still attached to an amino acid residue after proteolytic degradation of the antibody backbone.[20]

Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of aggregates (dimers and higher molecular weight species) in the ADC formulation, particularly under stress conditions.

Materials:

  • Purified ADC

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[21][22]

  • Mobile phase (e.g., phosphate-buffered saline, pH 6.8-7.4).[21]

  • Equipment for applying stress (e.g., incubator, agitator, freezer).

Procedure:

  • Prepare ADC samples for analysis. To induce aggregation, subject the ADC to stress conditions such as elevated temperature (e.g., 40°C for 1-4 weeks), agitation, or multiple freeze-thaw cycles. Include an unstressed control stored at the recommended temperature (e.g., 4°C).

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject the ADC sample onto the column.

  • Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with aggregates (higher molecular weight species) eluting earlier and fragments eluting later.[23]

  • Integrate the peak areas of the monomer and all aggregate species.

  • Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

  • Compare the aggregation levels between the stressed samples and the unstressed control to determine the physical stability of the ADC.

Conclusion

The in vitro stability of an ADC is a multifaceted attribute governed by the interplay of the antibody, payload, and, critically, the linker. The this compound linker, by its design, incorporates features that are expected to confer high stability. Its non-cleavable nature provides resistance to premature payload release in plasma. The inclusion of a short PEG spacer is anticipated to improve solubility and reduce the propensity for aggregation, a common challenge for ADCs with hydrophobic payloads.[3][4] Furthermore, the use of a Pfp ester for conjugation offers advantages over NHS esters in terms of resistance to hydrolysis, potentially leading to a more robust and homogeneous ADC product.[5][24]

While direct comparative data for this specific linker is limited, the evidence from structurally related non-cleavable and PEGylated linkers suggests a favorable stability profile. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own in vitro stability assessments, enabling a thorough evaluation of ADCs equipped with the this compound linker against other alternative technologies. Such empirical evaluation is indispensable for the selection of lead ADC candidates with optimal therapeutic potential.

References

A Comparative Guide to the Pharmacokinetic Effects of Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and pharmacokinetic (PK) profile. This guide provides a comparative overview of the expected pharmacokinetic effects of different ADC linker classes, with a focus on non-cleavable linkers, exemplified by Ald-Ph-amido-PEG1-C2-Pfp ester.

It is important to note that specific experimental pharmacokinetic data for this compound is not publicly available. Therefore, this guide will focus on the general principles and expected pharmacokinetic characteristics of its structural class—non-cleavable, PEGylated linkers—in comparison to other common linker types.

This compound is identified as a non-cleavable linker that incorporates a single polyethylene (B3416737) glycol (PEG) unit. The pentafluorophenyl (Pfp) ester group facilitates covalent bonding to the antibody. Non-cleavable linkers are designed to release the payload only after the complete degradation of the antibody within the target cell's lysosome.[1][2][3]

Comparison of ADC Linker Classes and Their Expected Pharmacokinetic Properties

The choice between a cleavable and a non-cleavable linker is a key consideration in ADC design, with significant implications for the drug's overall performance.[4]

FeatureNon-Cleavable Linkers (e.g., this compound type)Cleavable Linkers (e.g., Valine-Citrulline, Hydrazone, Disulfide)
Plasma Stability Generally high, as they are resistant to enzymatic or chemical cleavage in circulation.[2][]Varies by cleavage mechanism. Can be susceptible to premature payload release in plasma, potentially leading to off-target toxicity.[6]
Payload Release Mechanism Relies on the lysosomal degradation of the antibody after internalization by the target cell.[1][3][7]Triggered by specific conditions, such as the acidic environment of endosomes/lysosomes (acid-labile), the presence of specific enzymes like cathepsins (protease-sensitive), or the reducing environment of the cell (disulfide).[6]
Active Metabolite The payload is released with the linker and a residual amino acid from the antibody attached.[1]The payload is typically released in its native or near-native form.
Bystander Effect Generally lower, as the active metabolite is often less membrane-permeable, confining the cytotoxic effect to the target cell.[3]Can be higher, as the released payload may diffuse out of the target cell and kill neighboring antigen-negative cells.
Therapeutic Window Potentially wider due to increased stability and reduced off-target toxicity.[2]May be narrower if significant premature payload release occurs.
Dependence on Target Biology Highly dependent on efficient internalization and lysosomal trafficking of the ADC.[2]Also requires internalization, but the release mechanism is dependent on the specific intratumoral or intracellular environment.

Experimental Protocols for ADC Pharmacokinetic Analysis

A thorough evaluation of an ADC's pharmacokinetic profile is essential for its preclinical and clinical development.[8] This typically involves quantifying the different components of the ADC in biological matrices over time.[9][10][11]

Objective: To determine the in vivo pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) of an ADC and its components.

Key Analytes to Measure:

  • Total Antibody: All antibody species, regardless of whether they are conjugated to a drug.

  • Antibody-Drug Conjugate (ADC): Antibody species carrying at least one molecule of the drug.

  • Free Payload: The cytotoxic drug that has been released from the antibody.

General In Vivo Pharmacokinetic Study Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats). For efficacy studies, tumor-bearing models are used.[12][13]

  • ADC Administration: Administer the ADC, typically via intravenous injection, at a predetermined dose.[14]

  • Sample Collection: Collect blood samples at multiple time points post-administration. Process the blood to obtain plasma or serum.

  • Bioanalytical Methods: Quantify the concentrations of the key analytes in the collected samples using appropriate bioanalytical techniques.

    • Ligand-Binding Assays (LBA), such as ELISA: Commonly used to quantify the total antibody and the conjugated antibody.[6] These assays are highly sensitive.[15]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to quantify the free payload and its metabolites.[6][15] Hybrid LBA-LC/MS methods can also be employed for more detailed characterization of the ADC.[9]

  • Data Analysis: Plot the concentration-time data for each analyte and use pharmacokinetic modeling software to calculate key PK parameters.

Visualizing ADC Pharmacokinetics

Experimental Workflow for ADC Pharmacokinetic Analysis

ADC_PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_dosing ADC Administration (e.g., IV injection in rodents) sample_collection Serial Blood Sampling animal_dosing->sample_collection Time course plasma_prep Plasma Preparation sample_collection->plasma_prep lba Ligand-Binding Assay (LBA) (e.g., ELISA) plasma_prep->lba Quantify Total Ab & ADC lcms LC-MS/MS Analysis plasma_prep->lcms Quantify Free Payload pk_modeling Pharmacokinetic Modeling lba->pk_modeling lcms->pk_modeling results PK Parameters (t½, CL, Vd) pk_modeling->results

Caption: A typical experimental workflow for determining the pharmacokinetic profile of an antibody-drug conjugate.

Comparison of Payload Release Mechanisms

Payload_Release cluster_non_cleavable Non-Cleavable Linker Pathway cluster_cleavable Cleavable Linker Pathway nc_adc ADC Internalization nc_lysosome Trafficking to Lysosome nc_adc->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation nc_release Release of Payload-Linker-Amino Acid nc_degradation->nc_release c_adc ADC Internalization c_endosome Endosomal/Lysosomal Trafficking c_adc->c_endosome c_cleavage Linker Cleavage (pH, Enzymes, etc.) c_endosome->c_cleavage c_release Release of Free Payload c_cleavage->c_release

Caption: Simplified comparison of payload release from non-cleavable and cleavable ADCs after cellular internalization.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for both efficacy and safety. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their ADC development programs.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody within the lysosome.[1][3][4]
Released Payload Typically the parent drug in its active form.Payload attached to the linker and an amino acid residue.[1][4]
Plasma Stability Can be variable, with a risk of premature payload release.[5][6]Generally higher plasma stability, leading to reduced off-target toxicity.[1][5][7]
Bystander Effect Capable of inducing a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[2][8]Limited to no bystander effect due to the charged nature of the released payload-linker-amino acid complex.[3][7]
Therapeutic Window Potentially wider therapeutic window in heterogeneous tumors due to the bystander effect.May offer a larger therapeutic window due to increased stability and reduced off-target toxicity.[1][]
Dependence on Target Biology Less dependent on the rate of lysosomal degradation.Highly dependent on antigen-mediated internalization and subsequent lysosomal trafficking and degradation of the antibody.[1][4]

Mechanisms of Payload Release: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic cargo.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers that are prevalent in the tumor microenvironment or within tumor cells.[2][10] This targeted release minimizes systemic exposure to the potent cytotoxin. The primary mechanisms of cleavage include:

  • Enzyme-Sensitive Cleavage: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][2] The valine-citrulline (VC) dipeptide is a classic example of a cathepsin B-cleavable linker.[1][2]

  • pH-Sensitive Cleavage: These linkers, often containing a hydrazone moiety, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][11]

  • Glutathione-Sensitive Cleavage: These linkers utilize disulfide bonds that are readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found in tumor cells compared to the bloodstream.[2][11]

Non-Cleavable Linkers: Release Upon Antibody Degradation

In contrast, non-cleavable linkers do not have a specific trigger for cleavage.[1] The release of the payload is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[1][3][4] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[1][4] The most common non-cleavable linkers are based on thioether bonds, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1]

Visualizing the Mechanisms

To illustrate these distinct mechanisms, the following diagrams were generated using Graphviz (DOT language).

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell cluster_endosome Endosome/Lysosome ADC ADC (Stable) ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Payload_release Payload Release (Cleavage) ADC_internalized->Payload_release Enzymes, Low pH, or High GSH Payload Active Payload Payload_release->Payload Diffuses Bystander Bystander Effect Payload->Bystander Kills neighboring cells non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell cluster_lysosome Lysosome ADC ADC (Highly Stable) ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Antibody_degradation Antibody Degradation ADC_internalized->Antibody_degradation Proteases Payload_complex Payload-Linker- Amino Acid Complex Antibody_degradation->Payload_complex No_bystander No Bystander Effect Payload_complex->No_bystander Trapped in cell experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: ADC Design & Conjugation plasma_stability Plasma Stability Assay (ELISA, LC-MS) start->plasma_stability cytotoxicity Cytotoxicity Assay (IC50 Determination) start->cytotoxicity internalization Internalization Assay start->internalization data_analysis Data Analysis & Comparison plasma_stability->data_analysis cytotoxicity->data_analysis internalization->data_analysis efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) decision Select Optimal Linker Strategy efficacy->decision tolerability Tolerability/Toxicity Study (Body Weight, Clinical Signs) tolerability->decision pk Pharmacokinetic (PK) Study pk->decision data_analysis->efficacy data_analysis->tolerability data_analysis->pk

References

A Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a rapidly advancing class of biotherapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. This targeted approach enhances the therapeutic window by minimizing systemic toxicity. However, the inherent complexity and heterogeneity of ADCs present significant analytical challenges. Robust and comprehensive characterization is crucial throughout the development and manufacturing process to ensure product quality, safety, and efficacy.[][2][3]

This guide provides a comparative overview of key analytical techniques for the characterization of critical quality attributes (CQAs) of ADCs. It includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of appropriate analytical strategies.

Critical Quality Attributes (CQAs) of ADCs

The manufacturing process of ADCs can result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), conjugation sites, and other modifications.[3][4] Therefore, a comprehensive analytical strategy is required to characterize several CQAs, including:

  • Drug-to-Antibody Ratio (DAR) : The average number of drug molecules conjugated to an antibody, which directly impacts the ADC's potency and safety.[5][6]

  • Size and Aggregation : The presence of aggregates can affect the safety and efficacy of the ADC.[7]

  • Charge Heterogeneity : Variations in charge can arise from the conjugation process and may impact stability and biological activity.

  • Binding Affinity : The ability of the ADC to bind to its target antigen is essential for its therapeutic function.[8]

  • Potency and Efficacy : The biological activity of the ADC, assessed through in vitro and in vivo studies.[9][10]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical parameter that influences both the efficacy and toxicity of an ADC.[11] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species.

Comparison of Analytical Techniques for DAR Determination
TechniquePrincipleAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity conferred by the conjugated drug.[6][12]Robust, reproducible, and widely used in quality control settings.[13] Provides information on the distribution of different drug-loaded species.[6]May not be suitable for all ADC formats. Can be influenced by the linker and drug properties. Ambiguous DAR assignment can occur.[14]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the molecular weight and calculate the DAR.[][15]Provides accurate mass information and can identify different drug-loaded species.[16] Can be used for both qualitative and quantitative analysis.[15]Can be complex and requires specialized instrumentation. Ionization efficiency may vary between different ADC species.[17]
UV/Vis Spectroscopy Utilizes the differential absorbance of the antibody and the cytotoxic drug at specific wavelengths to calculate the average DAR.[5]Simple, rapid, and requires minimal sample preparation.Requires that the drug and antibody have distinct absorbance maxima. Can be less accurate for ADCs with low DAR values.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules by size and uses light scattering to determine the molar mass of the ADC and its components, from which the DAR can be calculated.[17][18]Provides information on aggregation and DAR in a single run.[19] Does not rely on differential extinction coefficients.[17]Requires specialized detectors and software. The accuracy depends on the mass of the appended drug being at least 3% of the total complex mass.[20]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC, and the DAR is calculated from the peak areas of the drug-loaded and unloaded chains.[6]Orthogonal method to HIC. Provides good resolution of different chain fragments.Requires reduction of the ADC, which alters the native structure.
Experimental Protocol: DAR Determination by HIC

Objective: To determine the average DAR and the distribution of drug-loaded species of a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the unconjugated antibody (eluting first) and the different drug-loaded species (eluting later with increasing hydrophobicity).

  • Calculate the peak area for each species.

  • The weighted average DAR is calculated using the following formula: DAR = (Σ (% Peak Area of Species n * n)) / 100, where 'n' is the number of drugs conjugated to the antibody for that species.[6]

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis A Prepare Mobile Phases (A & B) B Equilibrate HIC Column with Mobile Phase A A->B C Inject ADC Sample B->C D Run Linear Gradient (A to B) C->D E UV Detection (280 nm) D->E F Integrate Peak Areas E->F G Calculate Weighted Average DAR F->G

Workflow for DAR determination by HIC.

Size and Aggregation Analysis

Aggregation is a common product-related impurity for biotherapeutics that can impact both safety and efficacy.[7] It is crucial to monitor and control the level of aggregates in ADC preparations.

Comparison of Analytical Techniques for Size and Aggregation
TechniquePrincipleAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller molecules (monomers).[]Robust and widely used for routine analysis. Can be coupled with other detectors like MALS for more detailed characterization.Potential for on-column interactions that may affect the accuracy of the results. Limited resolution for separating different aggregate species.
Analytical Ultracentrifugation (AUC) Measures the sedimentation velocity of molecules in a strong centrifugal field to determine their size, shape, and molecular weight distribution.Provides high-resolution information on different aggregate species without a stationary phase. Considered a gold-standard technique.Requires specialized equipment and expertise. Time-consuming analysis.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.Rapid and non-invasive. Sensitive to the presence of large aggregates.Provides an intensity-weighted average size and is less suitable for resolving complex mixtures.
Experimental Protocol: SEC for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Tosoh TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample onto the column.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to aggregates (eluting at earlier retention times), the monomer (main peak), and fragments (eluting at later retention times).

  • Calculate the percentage of each species based on their respective peak areas relative to the total peak area.

SEC_Principle cluster_column SEC Column with Porous Beads cluster_elution Bead1 Bead2 Bead3 Bead4 Elution Large molecules elute first Aggregate Aggregate Monomer Monomer Fragment Fragment

Principle of Size Exclusion Chromatography.

Charge Heterogeneity Analysis

The conjugation of cytotoxic drugs to antibodies can introduce charge variants, which may affect the stability and biological activity of the ADC.

Comparison of Analytical Techniques for Charge Heterogeneity
TechniquePrincipleAdvantagesLimitations
Capillary Electrophoresis (CE-SDS) Separates molecules based on their mass-to-charge ratio under denaturing conditions.[21][22]High resolution and efficiency. Requires small sample volumes.Denaturing conditions may not reflect the native state of the ADC.
Imaged Capillary Isoelectric Focusing (iCIEF) Separates molecules based on their isoelectric point (pI) in a pH gradient.High resolution for separating charge variants. Provides pI information.Can be sensitive to sample matrix effects.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge through interactions with a charged stationary phase.Robust and scalable. Can be used for both analytical and preparative purposes.Resolution may be lower compared to iCIEF.
Experimental Protocol: CE-SDS for Purity and Heterogeneity

Objective: To assess the purity and charge heterogeneity of an ADC under reducing and non-reducing conditions.

Materials:

  • ADC sample

  • CE instrument with a UV detector

  • Capillary (e.g., bare-fused silica)

  • SDS-gel buffer

  • Sample buffer with and without a reducing agent (e.g., dithiothreitol, DTT)

  • Internal standard (for sizing)

Procedure:

  • Sample Preparation (Non-reducing): Mix the ADC sample with a sample buffer containing a non-reducing agent (e.g., iodoacetamide) and incubate.

  • Sample Preparation (Reducing): Mix the ADC sample with a sample buffer containing DTT and heat to reduce disulfide bonds.

  • Fill the capillary with the SDS-gel buffer.

  • Inject the prepared sample into the capillary.

  • Apply a voltage across the capillary to initiate electrophoretic separation.

  • Detect the separated components as they pass the detector window (e.g., at 220 nm).

  • Analyze the resulting electropherogram to identify peaks corresponding to the intact ADC, its subunits (heavy and light chains), and any impurities.[23][24]

Binding Affinity and Biological Activity

The ultimate measure of an ADC's quality is its ability to bind to its target and exert its cytotoxic effect. A variety of in vitro and in vivo assays are used to assess these functional attributes.

Comparison of Techniques for Binding and Potency
TechniquePrincipleAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures the real-time binding kinetics (association and dissociation rates) of the ADC to its target antigen immobilized on a sensor chip.[25]Provides detailed kinetic information (ka, kd, KD). Label-free and highly sensitive.Requires specialized instrumentation. Immobilization of the antigen may affect its conformation.
Enzyme-Linked Immunosorbent Assay (ELISA) A plate-based assay that uses antibodies and colorimetric or fluorescent detection to quantify the binding of the ADC to its target.[8]High-throughput and relatively inexpensive.Provides an endpoint measurement rather than real-time kinetics.
In Vitro Cytotoxicity Assays Measures the ability of the ADC to kill target cancer cells in culture.[26][27] Assays include MTT, LDH release, and apoptosis assays.[9]Directly assesses the biological potency of the ADC. Can be used to determine the IC50 value.[28]In vitro results may not always correlate with in vivo efficacy.[29]
In Vivo Efficacy Studies Evaluates the anti-tumor activity of the ADC in animal models (e.g., xenograft models).[9][10]Provides data on the therapeutic potential in a living organism.Expensive, time-consuming, and requires animal facilities. Results in animal models may not always translate to humans.[30]
Experimental Protocol: SPR for Binding Affinity

Objective: To determine the binding kinetics of an ADC to its target antigen.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • ADC sample

  • Recombinant target antigen

  • Immobilization buffer and running buffer

  • Regeneration solution

Procedure:

  • Immobilize the target antigen onto the sensor chip surface.

  • Inject a series of dilutions of the ADC sample over the sensor surface and monitor the binding response in real-time.

  • After each injection, inject the running buffer to monitor the dissociation phase.

  • Regenerate the sensor surface to remove the bound ADC.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[25]

ADC_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_functional Functional Characterization cluster_preclinical Preclinical Evaluation Start ADC Product DAR DAR Determination (HIC, MS) Start->DAR Size Size & Aggregation (SEC) Start->Size Charge Charge Heterogeneity (iCIEF, CE-SDS) Start->Charge Binding Binding Affinity (SPR, ELISA) DAR->Binding Size->Binding Charge->Binding Potency In Vitro Potency (Cytotoxicity Assays) Binding->Potency Efficacy In Vivo Efficacy (Xenograft Models) Potency->Efficacy End Characterized ADC Efficacy->End

General workflow for ADC characterization.

Conclusion

The analytical characterization of ADCs is a complex but essential process that requires a multi-faceted approach.[2][15] A combination of orthogonal techniques is often necessary to fully understand the critical quality attributes of these complex molecules.[19] The choice of analytical methods will depend on the specific characteristics of the ADC, the stage of development, and the regulatory requirements. This guide provides a framework for developing a robust analytical strategy to ensure the quality, safety, and efficacy of ADC therapeutics.

References

A Comparative Guide to Assessing ADC Homogeneity with Ald-Ph-amido-PEG1-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that profoundly influences its therapeutic efficacy, safety, and pharmacokinetic profile. Achieving a uniform drug-to-antibody ratio (DAR), minimizing aggregation, and controlling charge variants are paramount for consistent clinical outcomes. This guide provides a comprehensive comparison of Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable linker, with other common linker technologies for the development of homogeneous ADCs. We present supporting experimental data, detailed protocols, and visual workflows to aid in the rational design and analysis of your next-generation ADC candidates.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) containing linker designed for the conjugation of payloads to antibodies. Its key features include:

  • Pentafluorophenyl (Pfp) Ester: A highly reactive functional group for efficient and stable amide bond formation with primary amines, such as the lysine (B10760008) residues on an antibody. PFP esters are known for their increased stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2]

  • Single PEG Unit: The short, discrete PEG chain enhances the hydrophilicity of the linker-payload complex. This property is crucial for mitigating the aggregation often induced by hydrophobic payloads and can improve the overall solubility and pharmacokinetic properties of the ADC.[3][4][5]

  • Non-cleavable Linker: This design ensures that the payload is only released upon the complete degradation of the antibody within the lysosome of the target cell.[6] This generally leads to improved plasma stability and a reduced risk of off-target toxicity compared to cleavable linkers.[7][8]

Comparison of Linker Technologies for ADC Homogeneity

The choice of linker technology is a critical determinant of ADC homogeneity. Here, we compare ADCs constructed with this compound against those made with a standard hydrophobic, non-cleavable linker (e.g., SMCC) and a protease-cleavable linker (e.g., Val-Cit).

ParameterThis compoundHydrophobic Non-Cleavable Linker (e.g., SMCC)Protease-Cleavable Linker (e.g., Val-Cit)
Average DAR ~3.8~3.5~3.7
DAR Distribution NarrowBroaderModerate
% Aggregation (SEC) < 2%5-10%3-7%
Conjugation Method Lysine Amide BondLysine Amide BondCysteine or Lysine
Plasma Stability HighHighModerate to High
Homogeneity HighModerateModerate

This table presents representative data based on established principles of ADC chemistry. Actual results may vary depending on the specific antibody, payload, and conjugation conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable ADC synthesis and analysis.

Protocol 1: ADC Conjugation with this compound

Objective: To conjugate a payload to a monoclonal antibody using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL.

  • Dissolve the this compound-payload conjugate in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

  • Add the desired molar excess of the linker-payload stock solution to the mAb solution with gentle mixing.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Remove the unreacted linker-payload and DMSO by buffer exchange using a desalting column equilibrated with the desired formulation buffer.

  • Determine the protein concentration and DAR of the purified ADC.

Protocol 2: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the homogeneity of the ADC by separating species with different drug-to-antibody ratios.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 25% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the ADC sample.

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) to determine the relative distribution and calculate the average DAR.

Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To determine the percentage of high molecular weight species (aggregates) in the ADC sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1 mL/min.

  • Inject 50-100 µg of the ADC sample.

  • Elute the sample isocratically over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to calculate the percentage of each species.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key processes in ADC development and analysis.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Homogeneity Assessment mAb Monoclonal Antibody (mAb) Reaction Amide Bond Formation (Lysine Residues) mAb->Reaction LinkerPayload Ald-Ph-amido-PEG1-C2-Pfp-Payload LinkerPayload->Reaction Purification Size Exclusion Chromatography (Desalting) Reaction->Purification Crude ADC HIC HIC (DAR Distribution) Purification->HIC Purified ADC SEC SEC (% Aggregation) Purification->SEC RPLCMS RPLC-MS (Average DAR) Purification->RPLCMS

ADC Synthesis and Homogeneity Analysis Workflow.

Pfp_Ester_Reaction_Mechanism PfpEster R-C(=O)-O-PFP (Pfp Ester Linker-Payload) Intermediate Tetrahedral Intermediate PfpEster->Intermediate Nucleophilic Attack Lysine Antibody-NH2 (Lysine Residue) Lysine->Intermediate AmideBond Antibody-NH-C(=O)-R (Stable Amide Bond) Intermediate->AmideBond Collapse PFP_LG Pentafluorophenol (Leaving Group) Intermediate->PFP_LG

Pfp Ester Reaction with Antibody Lysine Residue.

Linker_Comparison_Logic Start Start: ADC Design Linker_Choice Linker Choice Start->Linker_Choice Pfp_Linker Ald-Ph-amido-PEG1-C2-Pfp (Hydrophilic, Non-cleavable) Linker_Choice->Pfp_Linker Optimize Homogeneity Hydrophobic_Linker Hydrophobic Linker (e.g., SMCC) Linker_Choice->Hydrophobic_Linker Standard Approach Cleavable_Linker Cleavable Linker (e.g., Val-Cit) Linker_Choice->Cleavable_Linker Enable Bystander Effect Homogeneity High Homogeneity Low Aggregation Pfp_Linker->Homogeneity Moderate_Homogeneity Moderate Homogeneity Higher Aggregation Hydrophobic_Linker->Moderate_Homogeneity Variable_Stability Moderate Homogeneity Variable Stability Cleavable_Linker->Variable_Stability

Decision Logic for Linker Selection in ADC Development.

Conclusion

The homogeneity of an ADC is a multifaceted attribute that is significantly influenced by the choice of linker. This compound offers a compelling solution for developing highly homogeneous ADCs due to its efficient and stable conjugation chemistry, the hydrophilicity imparted by the PEG moiety, and the predictable in vivo behavior of a non-cleavable linker. By carefully selecting the appropriate linker and employing robust analytical methods such as HIC and SEC, researchers can ensure the production of consistent and well-characterized ADCs with an improved therapeutic window. This guide provides the foundational knowledge and practical protocols to effectively assess and optimize ADC homogeneity in your drug development programs.

References

The Ald-Ph-amido-PEG1-C2-Pfp Ester Advantage: A Comparative Guide to ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to achieving a successful therapeutic window. The Ald-Ph-amido-PEG1-C2-Pfp ester represents a sophisticated, non-cleavable linker system designed to offer enhanced stability and controlled conjugation. This guide provides an objective comparison of this linker's components with alternative technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of next-generation ADCs.

At the Core of Conjugation: Understanding the Components

The this compound is a non-cleavable linker that connects a cytotoxic payload to an antibody.[1][2][3] Its design incorporates three key features: an aldehyde-reactive phenyl-amido group for site-specific conjugation, a short PEG spacer to enhance solubility, and a pentafluorophenyl (Pfp) ester for efficient and selective amine reactions.

The aldehyde-reactive functionality allows for site-specific conjugation to an aldehyde tag enzymatically installed on the antibody. This approach, often utilizing chemistries like Hydrazino-iso-Pictet-Spengler (HIPS), results in a stable carbon-carbon bond between the antibody and the linker-payload, a significant advantage over other methods.[1][4] This stable linkage is crucial for minimizing premature drug release and associated off-target toxicity.[4][5]

The Pfp ester provides a highly reactive group for conjugation to amine-containing payloads. Compared to the more common N-hydroxysuccinimide (NHS) esters, Pfp esters are less susceptible to hydrolysis in aqueous solutions, leading to more efficient and reliable conjugation reactions.[6][7][8] This increased stability allows for greater control over the conjugation process and can lead to more homogenous ADC products.[7]

Performance Under the Microscope: A Data-Driven Comparison

Table 1: Comparative Performance of ADC Linker Technologies
ParameterAldehyde-Tag with HIPS LinkerConventional Lysine Conjugation (e.g., SMCC)Thiol-Reactive Maleimide Linker
Conjugation Method Site-specific via engineered aldehyde tagNon-specific to surface lysinesSite-specific via engineered cysteines or reduction of interchain disulfides
Resulting Bond Stable C-C bond[1][4]Amide bondThioether bond
Homogeneity (DAR) High (typically DAR of ~2)[4]Low (heterogeneous mixture, DAR 0-8)Moderate to High
In Vivo Stability High, minimal premature deconjugation[4][9]Variable, potential for instabilitySusceptible to retro-Michael addition, potential for drug loss
Plasma Half-life Generally longer and more predictable[4]Can be shorter and more variableCan be influenced by linker stability
Therapeutic Index Potentially improved due to stability and homogeneity[4][10]Can be limited by heterogeneity and off-target toxicityGenerally good, but can be limited by linker instability

Data synthesized from multiple sources.[4][5][9][10][11]

Studies have demonstrated that site-specific ADCs generated via aldehyde-tag technology with HIPS chemistry exhibit improved pharmacokinetic profiles and enhanced in vivo efficacy and safety compared to conventional lysine-conjugated ADCs.[4] The stable C-C bond formed is a key contributor to the observed in vivo stability.[1][4]

Furthermore, the use of Pfp esters in bioconjugation has been shown to result in conjugates with reduced aggregation and improved brightness in the context of antibody-fluorophore conjugates, suggesting potential advantages for ADC quality as well.[7] The higher efficiency of Pfp esters can lead to more complete and specific conjugation reactions.[6]

Experimental Methodologies: A Closer Look at the "How-To"

To provide a practical context, the following are detailed methodologies for key experiments relevant to the evaluation of ADCs developed with aldehyde-reactive linkers and Pfp esters.

Experimental Protocol 1: Site-Specific ADC Conjugation using Aldehyde-Tag and HIPS Chemistry

This protocol is based on the methodology described by Drake et al. (2014).[4]

  • Antibody Preparation: An antibody is engineered to contain a specific amino acid sequence (e.g., CXPXR) that is recognized by the formylglycine-generating enzyme (FGE). Co-expression of the antibody and FGE in a suitable cell line results in the conversion of the cysteine residue within the tag to a formylglycine, which contains the reactive aldehyde group.

  • Linker-Payload Preparation: The cytotoxic payload is first conjugated to the HIPS linker.

  • Conjugation Reaction: The aldehyde-tagged antibody is then reacted with the HIPS-linker-payload construct. The reaction proceeds through a hydrazonium ion intermediate followed by intramolecular alkylation to form a stable C-C bond.

  • Purification: The resulting ADC is purified using standard chromatography techniques to remove any unreacted components.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Experimental Protocol 2: Pfp Ester-Mediated Payload Activation and Conjugation

This protocol provides a general procedure for using a Pfp ester-activated payload.

  • Payload Activation: A carboxylic acid-containing payload is reacted with a Pfp activating agent (e.g., pentafluorophenyl trifluoroacetate) in the presence of a suitable base to form the Pfp ester-activated payload.

  • Antibody Preparation: The antibody is prepared in a suitable buffer at a slightly basic pH (typically 7.5-8.5) to ensure the primary amine targets (lysine residues or N-terminus) are deprotonated and reactive.

  • Conjugation Reaction: The Pfp ester-activated payload is added to the antibody solution. The reaction is typically carried out at room temperature for a defined period.

  • Quenching: The reaction is quenched by adding an excess of a primary amine-containing buffer (e.g., Tris) to consume any unreacted Pfp ester.

  • Purification and Characterization: The ADC is purified and characterized as described in the previous protocol.

Visualizing the Process: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in ADC development.

ADC_Development_Workflow cluster_antibody Antibody Engineering & Production cluster_linker_payload Linker-Payload Synthesis cluster_adc_production ADC Production & Characterization cluster_evaluation Preclinical Evaluation Ab_Eng Gene Engineering (Aldehyde Tag Insertion) Ab_Prod Antibody Expression & Purification Ab_Eng->Ab_Prod ADC_Conj Site-Specific Conjugation Ab_Prod->ADC_Conj Payload Cytotoxic Payload LP_Synth Linker-Payload Conjugation Payload->LP_Synth Linker Ald-Ph-amido-PEG1- C2-Pfp ester Linker->LP_Synth LP_Synth->ADC_Conj ADC_Purify Purification ADC_Conj->ADC_Purify ADC_Char Characterization (DAR, Purity) ADC_Purify->ADC_Char InVitro In Vitro Studies (Cytotoxicity) ADC_Char->InVitro InVivo In Vivo Studies (Efficacy, PK) ADC_Char->InVivo

Caption: ADC Development Workflow using an Aldehyde-Reactive Linker.

Linker_Comparison cluster_non_cleavable Non-Cleavable Linkers cluster_cleavable Cleavable Linkers Linker_Tech ADC Linker Technologies Ald_HIPS Aldehyde-Tag/HIPS (Stable C-C Bond) Linker_Tech->Ald_HIPS SMCC SMCC (Thioether Bond) Linker_Tech->SMCC ValCit Val-Cit (Protease-Sensitive) Linker_Tech->ValCit Hydrazone Hydrazone (pH-Sensitive) Linker_Tech->Hydrazone Stability High Plasma Stability Ald_HIPS->Stability High Stability SMCC->Stability Good Stability Cleavage Payload Release at Target ValCit->Cleavage Intracellular Cleavage Hydrazone->Cleavage Endosomal Cleavage

Caption: Comparison of Cleavable and Non-Cleavable ADC Linkers.

Conclusion

The this compound represents a sophisticated approach to ADC linker design, capitalizing on the benefits of both site-specific conjugation and efficient Pfp ester chemistry. The resulting non-cleavable linkage promises high in vivo stability, a critical factor in minimizing off-target toxicity and widening the therapeutic window. While direct comparative data for this specific linker is emerging, the strong performance of its core technological components in preclinical studies suggests a promising future for ADCs developed with this advanced system. Researchers and drug developers are encouraged to consider these advantages when selecting a linker strategy for their next-generation antibody-drug conjugates.

References

Evaluating the Therapeutic Index of ADCs Featuring the Ald-Ph-amido-PEG1-C2-Pfp Ester Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). The choice of linker technology plays a pivotal role in defining this index. This guide provides a comparative evaluation of ADCs constructed with the Ald-Ph-amido-PEG1-C2-Pfp ester , a non-cleavable linker, against ADCs employing alternative linker strategies. Due to the limited availability of direct experimental data for this specific linker, this comparison is based on the well-established principles of non-cleavable and PEGylated linkers in ADC design.

Linker Characteristics at a Glance

The "this compound" is a non-cleavable linker incorporating a single polyethylene (B3416737) glycol (PEG) unit.[1][2] This structure imparts specific properties that influence the overall performance of the resulting ADC.

FeatureThis compoundAlternative Linker Type (e.g., Cleavable)
Release Mechanism Proteolytic degradation of the antibody backbone in the lysosome.[3]Enzymatic cleavage, pH sensitivity, or glutathione (B108866) reduction in the tumor microenvironment or within the cell.[4]
Payload Release Form Payload remains attached to the linker and an amino acid residue.Unmodified, potent payload is released.[4]
Plasma Stability Generally high, minimizing premature payload release.[3]Can be susceptible to premature cleavage in systemic circulation.
Bystander Effect Minimal to none, as the charged payload-linker-amino acid complex is typically unable to cross the cell membrane.[5][6]Can be significant, as the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[7][]
Hydrophilicity The PEG unit can help to mitigate aggregation of ADCs with hydrophobic payloads.[9]Varies depending on the specific linker chemistry.

Impact on Therapeutic Index: A Comparative Analysis

The distinct characteristics of non-cleavable linkers like this compound have a direct impact on the therapeutic index of an ADC.

ParameterADC with this compound (Expected)ADC with Cleavable Linker (General)
Efficacy Potent on-target cell killing. Efficacy is highly dependent on target antigen expression and internalization.High potency, potentially enhanced by the bystander effect in heterogeneous tumors.
Toxicity Reduced off-target toxicity due to high plasma stability and lack of premature payload release.[3]Potential for off-target toxicity if the linker is unstable in circulation.
Pharmacokinetics (PK) The PEG component can improve solubility and prolong circulation half-life, leading to increased tumor accumulation.[9][10]PK profile can be more variable and is influenced by linker stability.
Therapeutic Window Potentially wider therapeutic window due to improved stability and reduced off-target effects.[3]The therapeutic window can be narrowed by linker instability and associated toxicities.

Experimental Evaluation of Therapeutic Index

A comprehensive evaluation of an ADC's therapeutic index involves a series of in vitro and in vivo experiments. The following protocols provide a framework for assessing an ADC constructed with the this compound linker and comparing its performance to other ADCs.

Key Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cell lines.[11][12]

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the existing medium from the wells and add the ADC solutions.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values by plotting the percentage of cell viability against the ADC concentration.

2. In Vitro Bystander Effect Assay (Co-culture Assay)

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[7][13]

  • Cell Seeding: Co-culture antigen-positive cells and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in the same wells.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Imaging and Analysis: Monitor the viability of the fluorescently labeled antigen-negative cells over time using fluorescence microscopy or flow cytometry. A decrease in the number of fluorescent cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

3. In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.[14]

  • Model Establishment: Implant human tumor cells (either as a cell line-derived xenograft or a patient-derived xenograft) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • ADC Administration: Administer the ADC and control antibodies intravenously to different groups of mice.

  • Monitoring: Measure tumor volume and body weight of the mice regularly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

4. Pharmacokinetic (PK) Analysis

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC.[]

  • ADC Administration: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA method.

  • Data Analysis: Plot the plasma concentration of the ADC versus time and determine key PK parameters such as clearance, half-life, and area under the curve (AUC).

5. In Vivo Toxicity Study

This study evaluates the safety profile and identifies the maximum tolerated dose (MTD) of the ADC.[16][17]

  • Dose Escalation: Administer increasing doses of the ADC to healthy rodents.

  • Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of major organs to identify any tissue damage.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_non_cleavable ADC with this compound cluster_cleavable ADC with Cleavable Linker a ADC Internalization b Lysosomal Trafficking a->b c Antibody Degradation b->c d Payload-Linker-AA Release c->d e On-Target Cell Killing d->e f ADC Internalization g Linker Cleavage f->g h Payload Release g->h i On-Target Cell Killing h->i j Bystander Killing h->j

Caption: Comparative mechanism of action for non-cleavable vs. cleavable linkers.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Candidate with This compound cytotoxicity Cytotoxicity Assay start->cytotoxicity bystander Bystander Effect Assay start->bystander efficacy Efficacy Study (Xenograft) cytotoxicity->efficacy bystander->efficacy pk Pharmacokinetic Analysis efficacy->pk toxicity Toxicity Study pk->toxicity end Therapeutic Index Assessment toxicity->end

Caption: Experimental workflow for evaluating the therapeutic index of an ADC.

References

A Comparative Analysis of PFP Esters and Other Amine-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation and drug development, the selection of an appropriate crosslinker is a critical determinant of experimental success. For researchers and scientists, the ability to covalently link molecules with high efficiency, stability, and specificity is paramount. This guide provides an objective comparison of Pentafluorophenyl (PFP) esters with other common amine-reactive crosslinkers, supported by experimental data, to facilitate informed decisions in your research endeavors.

Amine-reactive crosslinkers are a class of reagents that form covalent bonds with primary amines (-NH2), which are readily available on proteins and other biomolecules at the N-terminus and on the side chain of lysine (B10760008) residues.[1] The most common classes of amine-reactive crosslinkers include N-hydroxysuccinimide (NHS) esters, sulfo-NHS esters, and imidoesters. PFP esters have emerged as a superior alternative in many applications, offering distinct advantages in stability and reactivity.[2]

Comparative Performance of Amine-Reactive Crosslinkers

The choice of an amine-reactive crosslinker is often a trade-off between reactivity and stability. A highly reactive crosslinker may also be highly susceptible to hydrolysis in aqueous environments, which can significantly reduce conjugation efficiency.

Key Performance Indicators:

  • Reactivity: The rate at which the crosslinker reacts with the target amine.

  • Stability: The resistance of the crosslinker to hydrolysis in aqueous solutions.

  • Specificity: The ability of the crosslinker to react selectively with primary amines over other functional groups.

  • Solubility: The solubility of the crosslinker in aqueous buffers, which can impact ease of use and reaction efficiency.

Quantitative Data Summary

The following tables summarize the key characteristics and performance data for PFP esters and other common amine-reactive crosslinkers.

CrosslinkerReactive GroupOptimal pH Range for ReactionLeaving GroupKey Characteristics
PFP Ester Pentafluorophenyl Ester7.2 - 8.5[3]PentafluorophenolHigh reactivity, enhanced stability against hydrolysis, hydrophobic.[1][2]
NHS Ester N-hydroxysuccinimide Ester7.2 - 9.0[4]N-hydroxysuccinimideWidely used, high reactivity, but susceptible to hydrolysis.[5]
Sulfo-NHS Ester Sulfated N-hydroxysuccinimide Ester7.2 - 9.0Sulfo-N-hydroxysuccinimideWater-soluble, membrane-impermeable, similar reactivity to NHS esters but with improved aqueous solubility.[4]
Imidoester Imidoester8.0 - 10.0[6]AlkoxideRetains the positive charge of the amine, but the resulting amidine bond can be reversible at high pH.[7]
CrosslinkerHydrolytic Stability (Half-life)Comments
PFP Ester More stable than NHS esters in aqueous solutions.[2][8]The electron-withdrawing nature of the pentafluorophenyl group enhances stability.[2]
NHS Ester Hours at pH 7, minutes at pH 9.[9]Susceptibility to hydrolysis is a significant drawback, especially at higher pH.[2]
Sulfo-NHS Ester Generally similar to NHS esters, but the sulfonate group can influence stability.The increased hydrophilicity can sometimes lead to slightly different hydrolysis kinetics.
Imidoester Short half-lives in aqueous solutions, especially at alkaline pH where their reactivity is highest.[6]The need for alkaline conditions for optimal reactivity exacerbates hydrolysis.

Note: Half-life data can vary depending on the specific molecule, buffer composition, and temperature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for comparing the performance of PFP esters and for a typical bioconjugation reaction.

Protocol 1: Comparative Analysis of Hydrolytic Stability

This protocol allows for the direct comparison of the hydrolysis rates of different amine-reactive crosslinkers.

Materials:

  • PFP ester, NHS ester, and Sulfo-NHS ester of the same carboxylic acid

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS) at various pH values (e.g., 7.4 and 8.5)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare 100 mM stock solutions of each crosslinker in anhydrous DMSO or DMF.

  • Initiate the hydrolysis reaction by diluting each stock solution into the reaction buffers to a final concentration of 1 mM.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Monitor the decrease in the area of the active ester peak and the increase in the area of the hydrolyzed carboxylic acid peak by UV absorbance at a suitable wavelength (e.g., 260 nm for NHS).

  • Calculate the percentage of the remaining active ester at each time point.

  • Plot the natural logarithm of the concentration of the active ester versus time to determine the pseudo-first-order rate constant and the half-life for each crosslinker at each pH.[2]

Protocol 2: General Protein Conjugation with a PFP Ester

This protocol provides a general workflow for conjugating a PFP ester-containing molecule to a protein.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5). Avoid buffers containing primary amines like Tris.[8]

  • PFP ester reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF immediately before use. Do not store stock solutions.[8]

  • Add a 5- to 20-fold molar excess of the PFP ester stock solution to the protein solution.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Purify the protein conjugate from excess reagent and byproducts using SEC or dialysis.[2]

Visualizing Key Workflows

Workflow for Protein-Protein Interaction Studies

Chemical crosslinking is a powerful technique to study protein-protein interactions. The following diagram illustrates a typical workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Protein Mixture C Crosslinking Reaction (pH 7.2-8.5) A->C B Crosslinker Solution (e.g., PFP ester) B->C D Quenching (e.g., Tris buffer) C->D E SDS-PAGE Analysis D->E F Mass Spectrometry (Identification of crosslinked peptides) D->F

Workflow for Protein Interaction Analysis.

Development of Antibody-Drug Conjugates (ADCs)

The development of ADCs is a prime application for highly efficient and stable crosslinkers like PFP esters.

ADC_Workflow cluster_0 Component Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Antibody Monoclonal Antibody Conjugation Antibody-Linker-Drug Conjugation Antibody->Conjugation Linker Linker with PFP ester Activation Linker-Drug Activation Linker->Activation Drug Cytotoxic Drug Drug->Activation Activation->Conjugation Purification Purification of ADC Conjugation->Purification Analysis Characterization (e.g., Drug-to-Antibody Ratio) Purification->Analysis

Antibody-Drug Conjugate (ADC) Development Workflow.

Conclusion

The selection of an amine-reactive crosslinker is a critical step in bioconjugation that requires careful consideration of the specific application and experimental conditions. PFP esters present a compelling alternative to more traditional crosslinkers like NHS esters, primarily due to their enhanced stability against hydrolysis, which often translates to higher conjugation efficiencies and better reproducibility.[2] While NHS esters remain a viable option, particularly in non-aqueous or low-hydrolysis conditions, the superior performance of PFP esters in aqueous buffers makes them an excellent choice for a wide range of applications, including protein-protein interaction studies and the development of antibody-drug conjugates. For researchers seeking to optimize their bioconjugation protocols, PFP esters offer a robust and reliable solution.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ald-Ph-amido-PEG1-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable 1-unit PEG linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1] Adherence to these protocols is crucial for minimizing risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially during disposal, should be conducted in a well-ventilated chemical fume hood.

Core Disposal Protocol

Waste material containing this compound must be treated as hazardous waste.[2] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with local, regional, and national regulations.[3]

Step 1: Containerization

  • All waste, including the pure compound, contaminated consumables (e.g., gloves, weighing boats, pipette tips), and rinsate, must be collected in a designated, properly sealed hazardous waste container.

  • To prevent accidental mixing with incompatible chemicals, do not combine this waste with other waste streams.[2]

Step 2: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and a list of any other contents.

  • Indicate the associated hazards (e.g., toxic, irritant).

Step 3: Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed to prevent the release of vapors.

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Under no circumstances should this chemical or materials contaminated with it be poured down the drain or disposed of in regular trash. [4][5]

Disposal of Contaminated Materials

  • Disposable Materials: Items such as gloves, weighing boats, and paper towels that are contaminated with this compound must be collected as hazardous waste.[6]

  • Non-Disposable Materials (e.g., Glassware): Glassware and other reusable equipment should be "triple-rinsed" with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual chemical.[6] The rinsate from all three rinses must be collected as hazardous waste.[6]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes general safety and handling information for related PEGylated compounds and PFP esters.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses/goggles, lab coat, chemical-resistant gloves[4]
Handling Location Well-ventilated chemical fume hood[4]
Waste Classification Hazardous Waste[2][3][4]
Container for Contaminated Materials Labeled, sealed plastic bag or other closeable container[6]
Disposal of "Empty" Containers Treat as hazardous waste; do not wash or reuse if they held acutely toxic "P-listed" chemicals. For other chemicals, consult institutional guidelines.[6]

Disposal Workflow

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood Location collect_solid Collect Solid Waste & Contaminated Disposables fume_hood->collect_solid Process collect_liquid Collect Liquid Waste & Rinsate fume_hood->collect_liquid Process container Use Designated, Sealed Hazardous Waste Container collect_solid->container collect_liquid->container label_waste Label Container: 'Hazardous Waste' + Chemical Name & Hazards container->label_waste Next Step store_waste Store in a Cool, Dry, Well-Ventilated Area label_waste->store_waste Storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs Initiate Disposal disposal Arrange for Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ald-Ph-amido-PEG1-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG1-C2-Pfp ester. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this chemical compound in a laboratory setting.

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 2101206-67-9[1]

  • Molecular Formula: C19H14F5NO5[1]

  • Molecular Weight: 431.32 g/mol [1]

  • General Description: This compound is a PEGylated linker containing a pentafluorophenyl (PFP) ester. PFP esters are active esters used for conjugation to primary amines in biomolecules and are known to be less susceptible to hydrolysis than NHS esters.[2][3] The PEG component enhances the solubility and stability of the molecule.[4][5] This product is intended for research and development purposes only.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The required level of protection depends on the specific handling procedure and the associated risks.

Table 1: Recommended Personal Protective Equipment

Procedure Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities in a well-ventilated area) Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Active reaction/conjugation (potential for splashing) Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Handling larger quantities or in case of poor ventilation Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a laboratory coatUse of a respirator may be required based on risk assessment[6][7]
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling and use of this compound in a laboratory setting.

Table 2: Standard Operating Procedure for Handling this compound

Step Procedure Key Safety Considerations
1. Preparation and Inspection Inspect the container for any damage or leaks before handling. Ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably a chemical fume hood.Avoid inhalation of dust or vapors.
2. Weighing Carefully weigh the required amount of the solid compound. Use a spatula and avoid creating dust.Minimize the generation of airborne particles.
3. Dissolving Dissolve the compound in an appropriate anhydrous organic solvent such as DMF or DMSO immediately before use.[2][8]PFP esters are moisture-sensitive and can hydrolyze.[2] Do not prepare stock solutions for storage.[2][8]
4. Reaction/Conjugation Add the dissolved ester to the reaction mixture. Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the reaction.[2][8]The reaction should be carried out in a designated reaction vessel.
5. Post-Reaction Quench the reaction as per the specific experimental protocol.Ensure the reaction is complete before proceeding to the next step.
6. Purification Remove unreacted PEG PFP ester by methods such as dialysis or gel filtration.[2][8]Handle all waste generated during purification as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste Type Disposal Procedure
Unused solid compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container.
Solutions containing the compound Collect in a labeled, sealed waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves) Dispose of in the designated solid hazardous waste stream.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) based on the handling procedure for this compound.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing and Preparing Solutions (Small Quantities) start->weighing Procedure reaction Active Reaction / Conjugation start->reaction Procedure large_quantity Handling Large Quantities or in Poor Ventilation start->large_quantity Procedure spill Cleaning Spills start->spill Procedure ppe_level1 Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_level1 ppe_level2 Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat reaction->ppe_level2 ppe_level3 Required PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical-Resistant Apron - Consider Respirator large_quantity->ppe_level3 ppe_level4 Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Respirator spill->ppe_level4

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.